Product packaging for Boc-D-Asp(OBzl)-OH(Cat. No.:CAS No. 51186-58-4)

Boc-D-Asp(OBzl)-OH

Cat. No.: B558559
CAS No.: 51186-58-4
M. Wt: 323.34 g/mol
InChI Key: SOHLZANWVLCPHK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Boc-D-Asp(OBzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO6 and its molecular weight is 323.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO6 B558559 Boc-D-Asp(OBzl)-OH CAS No. 51186-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-16(2,3)23-15(21)17-12(14(19)20)9-13(18)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLZANWVLCPHK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51186-58-4
Record name (R)-4-(Benzyloxy)-2-((tert-butoxycarbonyl)amino]-4-oxobutanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JPD6M53HLN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly abbreviated as Boc-D-Asp(OBzl)-OH, is a pivotal building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). Its unique trifunctional nature, with the α-amino and α-carboxyl groups and the β-carboxyl group on the side chain, requires a strategic application of protecting groups to achieve controlled peptide chain elongation. This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and relevant biological context of this compound, tailored for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a white to off-white solid, valued for its role as a protected amino acid in the synthesis of peptides containing D-aspartic acid residues. The incorporation of D-amino acids can significantly enhance the proteolytic stability of peptides, a desirable trait for therapeutic candidates.

PropertyValueReferences
Molecular Formula C₁₆H₂₁NO₆[1][2]
Molecular Weight 323.34 g/mol [1][2]
CAS Number 51186-58-4[1]
Appearance White to off-white solid
Purity (HPLC) ≥98.0%
Melting Point Not consistently reported, varies between suppliers
Solubility Soluble in DMSO (100 mg/mL with ultrasonic treatment), and other common organic solvents used in peptide synthesis such as DMF and DCM. It is hygroscopic in DMSO.
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol using HBTU

This protocol outlines the manual coupling of this compound to a resin-bound peptide chain using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent.

Workflow for Boc-SPPS Coupling:

Resin Resin-Peptide-NH2 Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DMF) Deprotection->Neutralization Coupling Coupling Neutralization->Coupling Activation Amino Acid Activation (this compound, HBTU, DIEA in DMF) Activation->Coupling Washing Washing (DMF, DCM) Coupling->Washing Final_Product Resin-Peptide-Asp(OBzl)-Boc Washing->Final_Product Peptide_Resin Fully Protected Peptide on Resin HF_Cleavage HF Cleavage (HF, Scavengers) Peptide_Resin->HF_Cleavage Precipitation Precipitation (Cold Diethyl Ether) HF_Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Deprotected Peptide Purification->Final_Peptide D_Asp D-Aspartate NMDAR NMDAR D_Asp->NMDAR AC Adenylate Cyclase NMDAR->AC MAPK MAPK Pathway NMDAR->MAPK cAMP cAMP AC->cAMP PKA PKA cAMP->PKA StAR StAR Expression PKA->StAR MAPK->StAR Cholesterol Cholesterol Transport StAR->Cholesterol Testosterone Testosterone Synthesis Cholesterol->Testosterone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron L_Asp L-Aspartate Racemase Aspartate Racemase L_Asp->Racemase Synthesis D_Asp_syn D-Aspartate Racemase->D_Asp_syn Vesicle Synaptic Vesicle D_Asp_syn->Vesicle Packaging Release Ca²⁺ dependent Release Vesicle->Release D_Asp_cleft D-Aspartate Release->D_Asp_cleft NMDAR_post NMDAR Response Postsynaptic Response NMDAR_post->Response D_Asp_cleft->NMDAR_post Binding

References

A Technical Guide to Boc-D-Asp(OBzl)-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH), a critical building block in modern peptide synthesis. This document outlines its physicochemical properties, provides detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explores the biological significance of incorporating D-aspartic acid residues into peptide structures, with a focus on relevant signaling pathways.

Core Properties of this compound

This compound is a derivative of the non-proteinogenic amino acid D-aspartic acid. The N-α-amino group is protected by a tert-butoxycarbonyl (Boc) group, which is labile to moderate acids, while the β-carboxyl group of the side chain is protected as a benzyl ester (OBzl), which requires strong acids for cleavage. This differential acid lability is fundamental to its use in Boc-based solid-phase peptide synthesis.

Quantitative Data Summary
PropertyValueCitations
Molecular Weight 323.34 g/mol [1][2]
Molecular Formula C₁₆H₂₁NO₆[2]
CAS Number 51186-58-4[2]
Appearance White to off-white solid/powder[3]
Melting Point 93 - 99 °C
Optical Rotation [α]²⁰/D +24 ± 2° (c=1 in MeOH)
Purity (HPLC) ≥98.0%
Solubility Soluble in DMSO, DMF, and alcohols.
Storage Store at -20°C for long-term stability.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-SPPS, a strategy that builds peptide chains on a solid resin support. The general workflow involves sequential coupling and deprotection cycles.

Experimental Workflow for Boc-SPPS

The following diagram illustrates the cyclical nature of Boc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Coupling Coupling: This compound + Activating Agent Resin->Coupling Step 1 Washing1 Wash Coupling->Washing1 Step 2 Deprotection Boc Deprotection: ~50% TFA in DCM Washing1->Deprotection Step 3 Washing2 Wash Deprotection->Washing2 Step 4 Neutralization Neutralization: ~10% DIEA in DCM/DMF Washing2->Neutralization Step 5 Washing3 Wash Neutralization->Washing3 Step 6 Cleavage Final Cleavage: HF or TFMSA Neutralization->Cleavage Final Cycle NextAA Couple Next Boc-Amino Acid Washing3->NextAA Repeat Cycle NextAA->Washing1

Boc-SPPS Workflow Diagram
Detailed Experimental Protocols

1. Resin Preparation and First Amino Acid Coupling:

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Attachment: For Merrifield resin, the first Boc-amino acid is typically attached via its cesium salt to ensure a racemization-free esterification. For PAM resin, the pre-formed Boc-amino acid-PAM handle is coupled to an aminomethyl resin.

2. Standard Boc-SPPS Cycle for Incorporating this compound:

  • Boc Deprotection: Treat the resin-bound peptide with a solution of approximately 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group. A short pre-wash (2-5 minutes) with the TFA/DCM solution can be beneficial.

  • Washing: Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group. An isopropanol (IPA) wash can also be used to help remove residual acid.

  • Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 5-10 minutes. Repeat this step to ensure complete neutralization.

  • Washing: Wash the resin with DCM and then DMF to remove excess base and prepare for the coupling reaction.

  • Coupling of this compound:

    • Pre-activate this compound (typically 3-4 equivalents relative to resin loading) with a coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of an excess of DIEA in DMF.

    • Add the activated amino acid solution to the neutralized resin-bound peptide.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (ninhydrin test). A negative result indicates a complete reaction.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The cycle is then repeated for the next amino acid in the sequence.

3. Final Cleavage and Deprotection:

  • After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester on the D-Asp side chain) are removed simultaneously.

  • This is typically achieved using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

  • A scavenger cocktail (e.g., anisole, p-cresol, thioanisole) is added to the cleavage mixture to quench reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.

  • The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation or filtration, and dried under vacuum.

  • The crude product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Significance and Signaling Pathways

The incorporation of D-amino acids, such as D-aspartic acid, into peptides can confer unique biological properties, including increased resistance to proteolytic degradation and altered receptor binding affinities. D-aspartic acid itself is an endogenous amino acid found in neuroendocrine tissues and plays a significant role in hormone regulation.

D-Aspartate Signaling in Leydig Cells

In testicular Leydig cells, D-aspartate has been shown to stimulate the synthesis and release of testosterone. This process is mediated through the activation of N-methyl-D-aspartate (NMDA) receptors and subsequent downstream signaling cascades.

D_Asp_Signaling D_Asp D-Aspartate GluR Glutamate Receptor (e.g., NMDAR) D_Asp->GluR Binds ERK12 ERK1/2 Activation GluR->ERK12 Activates StAR StAR Expression ERK12->StAR Upregulates Cholesterol Cholesterol (Mitochondria) StAR->Cholesterol Facilitates Transport Testosterone Testosterone Synthesis Cholesterol->Testosterone Precursor

D-Aspartate Signaling Pathway

This pathway highlights how D-aspartate can act as a signaling molecule to modulate steroidogenesis. The activation of the ERK1/2 pathway upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein, which facilitates the transport of cholesterol into the mitochondria, the rate-limiting step in testosterone synthesis. Peptides containing D-aspartic acid developed for therapeutic purposes may leverage this or similar signaling pathways.

Conclusion

This compound is an indispensable tool for peptide chemists and drug development professionals. Its well-defined chemical properties and established protocols for use in Boc-SPPS enable the synthesis of peptides containing D-aspartic acid. The incorporation of this non-canonical amino acid can enhance the therapeutic potential of peptides by increasing their stability and modulating their biological activity. A thorough understanding of the synthesis process and the biological roles of D-aspartate is crucial for the rational design and development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to Boc-D-Asp(OBzl)-OH: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly known as Boc-D-Asp(OBzl)-OH. This valuable amino acid derivative is a critical building block in the synthesis of peptides and peptidomimetics, particularly for the incorporation of the non-proteinogenic D-aspartic acid residue. This guide will delve into its chemical structure, stereochemical configuration, physicochemical properties, and its application in solid-phase peptide synthesis.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-aspartic acid where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side-chain beta-carboxyl group is protected as a benzyl ester (OBzl). The alpha-carboxyl group remains as a free carboxylic acid, allowing for its coupling to the N-terminus of a growing peptide chain.

The presence of the orthogonal protecting groups, the acid-labile Boc group and the benzyl ester which can be cleaved under different conditions, makes this compound a versatile reagent in peptide chemistry.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its L-enantiomer for comparison.

PropertyThis compoundBoc-L-Asp(OBzl)-OH
Chemical Formula C₁₆H₂₁NO₆C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol [1]323.34 g/mol
CAS Number 51186-58-4[1]7536-58-5
Appearance White to off-white solidWhite to off-white solid
Melting Point Not specified, but the L-enantiomer is 98-102 °C98-102 °C
Optical Rotation [α]20/D Not specified, but expected to be opposite to the L-enantiomer-20.0±1°, c = 2% in DMF
Solubility Soluble in DMSO, DMFSoluble in DMF

Stereochemistry

The stereochemistry of this compound is defined by the configuration at the alpha-carbon (Cα) of the aspartic acid backbone. The "D" designation indicates that the amino group is on the right-hand side when the carboxylic acid group is at the top in a Fischer projection. This is in contrast to the naturally occurring L-amino acids. The Cahn-Ingold-Prelog (CIP) priority rules assign an (R) configuration to the chiral center of D-aspartic acid.

The diagram below illustrates the stereochemical relationship of this compound.

Figure 1: Stereochemical representation of this compound.

Experimental Protocols

Synthesis of this compound

A general synthetic approach to this compound involves two key steps: protection of the amino group of D-aspartic acid with a Boc group, followed by the selective esterification of the side-chain carboxylic acid with a benzyl group.

Step 1: Boc Protection of D-Aspartic Acid

A common method for the introduction of the Boc protecting group is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Materials: D-Aspartic acid, Di-tert-butyl dicarbonate (Boc₂O), Dioxane, Water, Sodium hydroxide (NaOH).

  • Procedure:

    • Dissolve D-aspartic acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

    • Cool the solution in an ice bath.

    • Add Boc₂O (1.1 equivalents) portion-wise while maintaining the pH between 9 and 10 by the addition of 1M NaOH.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Acidify the reaction mixture to pH 2-3 with cold 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-D-Aspartic acid.

Step 2: Benzyl Esterification of the Side Chain

The selective esterification of the β-carboxyl group can be achieved using various methods. One common approach involves the use of benzyl bromide in the presence of a suitable base.

  • Materials: Boc-D-Aspartic acid, Benzyl bromide (BnBr), Sodium bicarbonate (NaHCO₃), Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Boc-D-Aspartic acid in DMF.

    • Add sodium bicarbonate (2.2 equivalents) and stir the suspension.

    • Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Application in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is a standard reagent for the incorporation of a D-aspartic acid residue into a peptide sequence using Boc-SPPS. The general workflow for a single coupling cycle is outlined below.

Boc_SPPS_Workflow Resin Resin-Peptide-NH₂ Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Formation of TFA salt Coupling Coupling (this compound, Coupling Reagent e.g., HBTU/HOBt) Neutralization->Coupling Free N-terminus Washing Washing Coupling->Washing Formation of new peptide bond Next_Cycle Next Coupling Cycle or Final Cleavage Washing->Next_Cycle

Figure 2: General workflow for a Boc-SPPS coupling cycle.

Detailed Protocol for a Coupling Cycle:

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Boc Deprotection: The N-terminal Boc group is removed by treatment with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for 20-30 minutes.

  • Washing: The resin is washed thoroughly with DCM and then with a neutralization solvent like isopropanol or DMF to remove residual TFA.

  • Neutralization: The protonated N-terminal amine is neutralized to the free amine by treating the resin with a solution of a hindered base, such as N,N-diisopropylethylamine (DIEA), in DCM or DMF.

  • Coupling: A pre-activated solution of this compound is added to the resin. Activation is typically achieved using coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in the presence of DIEA. The coupling reaction is allowed to proceed for 1-2 hours.

  • Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

This cycle is repeated for each subsequent amino acid in the peptide sequence. Upon completion of the synthesis, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester of the D-aspartic acid residue, are removed simultaneously using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Conclusion

This compound is an indispensable tool for chemists and biochemists engaged in the synthesis of peptides containing D-amino acids. Its well-defined structure and stereochemistry, coupled with its compatibility with established Boc-SPPS protocols, make it a reliable and versatile building block. The strategic use of orthogonal protecting groups allows for its seamless incorporation into complex peptide sequences, enabling the development of novel therapeutic agents and research probes with enhanced biological properties.

References

Boc-D-Asp(OBzl)-OH CAS number 51186-58-4 information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 51186-58-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-D-Asp(OBzl)-OH, a crucial building block in peptide synthesis and drug development. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and application, and characteristic analytical data.

Chemical and Physical Properties

This compound, also known as N-α-(tert-Butoxycarbonyl)-D-aspartic acid β-benzyl ester, is a derivative of the amino acid D-aspartic acid. The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) group protects the β-carboxyl group, leaving the α-carboxyl group free for peptide coupling reactions. This strategic protection makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 51186-58-4
Molecular Formula C₁₆H₂₁NO₆[1]
Molecular Weight 323.34 g/mol [1]
Appearance White to off-white powder[1]
Purity ≥98.0% (HPLC)
Boiling Point 508.1 °C at 760 mmHg
Flash Point 261.1 °C
Density 1.219 g/cm³
Storage Temperature 0-5°C

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound.

Materials:

  • D-Aspartic acid

  • Benzyl alcohol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Esterification of D-Aspartic Acid: To a solution of D-aspartic acid (1 equiv.) in benzyl alcohol (excess), add a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid). Heat the mixture under reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the excess benzyl alcohol under reduced pressure.

  • Protection of the Amino Group: Dissolve the crude D-aspartic acid benzyl ester in a mixture of dioxane and water. Add di-tert-butyl dicarbonate (1.1 equiv.) and sodium bicarbonate (2.5 equiv.). Stir the mixture at room temperature overnight.

  • Work-up and Purification: Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield this compound as a white solid.

G cluster_synthesis Synthesis of this compound d_asp D-Aspartic Acid ester Esterification (p-TSA, reflux) d_asp->ester bzl_oh Benzyl Alcohol bzl_oh->ester asp_bzl D-Asp(OBzl)-OH ester->asp_bzl protection Boc Protection asp_bzl->protection boc2o Boc₂O, NaHCO₃ boc2o->protection crude_product Crude Product protection->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Caption: Synthesis workflow for this compound.

Boc Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the incorporation of a this compound residue into a peptide chain on a solid support (e.g., Merrifield resin).

Materials:

  • Merrifield resin (pre-loaded with the C-terminal amino acid)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or other coupling agent

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Piperidine (for Fmoc deprotection if applicable in a hybrid strategy)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with a solution of 25-50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DMF. Wash the resin again with DMF.

  • Coupling of this compound:

    • Pre-activate this compound (3 equiv.) with DIC (3 equiv.) and HOBt (3 equiv.) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Washing: Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups (including the benzyl group from the aspartic acid residue) using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

G cluster_spps Boc-SPPS Cycle with this compound start Peptide-Resin (Boc-AAₙ) deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Coupling (this compound, DIC, HOBt) neutralization->coupling wash Wash coupling->wash next_cycle Next Amino Acid Cycle or Final Cleavage wash->next_cycle next_cycle->deprotection Elongation

Caption: General workflow for a Boc-SPPS cycle.

Analytical Data

Spectroscopic Data

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃, 400 MHz), δ (ppm)7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 5.05 (d, 1H, NH), 4.60 (m, 1H, α-CH), 2.90 (dd, 1H, β-CH₂), 2.75 (dd, 1H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz), δ (ppm)175.5 (C=O, acid), 171.0 (C=O, ester), 155.8 (C=O, Boc), 135.5 (Ar-C), 128.6 (Ar-CH), 128.3 (Ar-CH), 80.2 (C(CH₃)₃), 66.8 (-CH₂-Ph), 50.5 (α-CH), 37.0 (β-CH₂), 28.3 (C(CH₃)₃)
FT-IR (KBr), ν (cm⁻¹)3300-2500 (br, O-H stretch of carboxylic acid), 3350 (N-H stretch), 1735 (C=O stretch of ester), 1710 (C=O stretch of carboxylic acid), 1690 (C=O stretch of carbamate), 1520 (N-H bend), 1250, 1160 (C-O stretch)
Mass Spec. (ESI-MS)m/z 324.1 [M+H]⁺, 346.1 [M+Na]⁺

Safety and Handling

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics.[2] The incorporation of D-amino acids, such as D-aspartic acid, can increase the proteolytic stability of peptides, making them more suitable for therapeutic applications. The orthogonal protection strategy allows for selective deprotection and modification, enabling the synthesis of complex peptide structures. It is a key reagent in the development of peptide-based drugs and research tools.

References

An In-depth Technical Guide to the Application of Boc-D-Asp(OBzl)-OH in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications and Chemical Properties of Boc-D-Asp(OBzl)-OH

N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly abbreviated as this compound, is a pivotal building block in synthetic peptide chemistry. This derivative of the non-proteinogenic D-aspartic acid is strategically modified with two key protecting groups: the tert-butoxycarbonyl (Boc) group at the α-amino position and a benzyl (Bzl) ester at the β-carboxyl group. This orthogonal protection scheme is fundamental to its primary application in Boc-based solid-phase peptide synthesis (SPPS), a robust method for the stepwise assembly of peptide chains.

The incorporation of a D-amino acid, such as D-aspartic acid, into a peptide sequence can confer significant advantages for drug development. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to a longer in vivo half-life. Furthermore, the altered stereochemistry can induce specific conformational constraints, potentially enhancing binding affinity and selectivity for biological targets.

From a chemical standpoint, the Boc group is labile to moderately strong acids, such as trifluoroacetic acid (TFA), allowing for its selective removal at each cycle of peptide elongation. In contrast, the benzyl ester protecting the side chain is significantly more stable to these conditions and requires a much stronger acid, typically anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the resin. This differential acid lability is the cornerstone of the Boc/Bzl protection strategy in SPPS.

Quantitative Data Summary

While extensive quantitative data for the coupling and deprotection efficiency of every amino acid derivative under all possible conditions is not exhaustively compiled in single sources, the following tables summarize representative data and key considerations for the use of this compound in peptide synthesis.

Table 1: Aspartimide Formation with Different Aspartic Acid Side-Chain Protection

Aspartimide formation is a significant side reaction associated with aspartic acid residues in peptide synthesis, leading to impurities that are difficult to remove. The choice of the side-chain protecting group is a critical factor in mitigating this issue.

Protecting GroupConditionAspartimide Formation (%)
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%[1]
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24hMinimal[1]

Note: This data highlights the higher propensity for aspartimide formation with the benzyl ester compared to the more sterically hindered cyclohexyl ester, especially under basic conditions that can be encountered during in situ neutralization protocols in Boc-SPPS.

Table 2: Biological Activity of a D-Amino Acid Containing Peptide Analog

The incorporation of D-amino acids can significantly impact the biological activity of a peptide. Conantokins are peptides that antagonize the N-methyl-D-aspartate (NMDA) receptor, and synthetic analogs are often prepared to investigate structure-activity relationships. While the specific use of this compound is not always detailed in the final biological activity reports, peptides containing D-amino acids are frequently synthesized using such reagents.

PeptideTargetIC50
Conantokin-GNMDA Receptor171 nM (in rat cerebellar slices)[2]
Conantokin-G analog (Ala7)Spermine-stimulated [3H]MK-801 binding~45 nM[3]
Conantokin GNMDA-evoked currents in murine cortical neurons480 nM[4]

Note: The IC50 values represent the concentration of the peptide required to inhibit 50% of the target's activity. These values demonstrate the high potency of conantokin peptides as NMDA receptor antagonists.

Experimental Protocols

Protocol 1: General Cycle for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a single cycle of amino acid addition using this compound on a manual SPPS system.

Materials:

  • Merrifield or PAM resin

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as a coupling reagent

  • N-Hydroxybenzotriazole (HOBt) (if using DIC)

  • N,N-Dimethylformamide (DMF)

Methodology:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 25-50% TFA in DCM to the resin.

    • Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization:

    • Treat the resin with a solution of 5-10% DIEA in DMF for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x) to remove excess base.

  • Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HOBt (if using DIC) in DMF.

    • Add the coupling reagent (e.g., DIC, HBTU, HATU) and allow for a pre-activation time of 2-5 minutes if required.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a recoupling step may be necessary.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 2: Cleavage and Deprotection of the Peptide from the Resin

This protocol describes the final step of releasing the synthesized peptide from the solid support and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Cold diethyl ether

  • HF cleavage apparatus

Methodology:

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant fume hood with appropriate personal protective equipment.

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add anisole (as a scavenger to trap reactive carbocations) to the resin.

    • Cool the reaction vessel to 0°C.

    • Carefully distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation:

    • Wash the resin with cold diethyl ether to remove the scavenger and cleaved protecting groups.

    • Transfer the resin to a centrifuge tube and triturate with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether several times to remove any remaining organic impurities.

  • Drying: Dry the crude peptide under vacuum.

Protocol 3: Purification and Analysis of the Synthesized Peptide

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry (MS).

Materials:

  • Crude peptide

  • Water with 0.1% TFA (Mobile Phase A)

  • Acetonitrile with 0.1% TFA (Mobile Phase B)

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. Filter the sample to remove any insoluble material.

  • HPLC Purification:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the peptide sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. The exact gradient will depend on the hydrophobicity of the peptide and needs to be optimized.

    • Collect fractions corresponding to the major peptide peak.

  • Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Mass Spectrometry: Confirm the molecular weight of the purified peptide by mass spectrometry to verify its identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualizations: Workflows and Signaling Pathways

Boc_SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (25-50% TFA in DCM) Swell->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Couple this compound (e.g., DIC/HOBt or HBTU) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (Anhydrous HF) Wash3->Cleavage Final Cycle Complete Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis Final_Peptide Lyophilized Peptide Analysis->Final_Peptide

Boc-SPPS Experimental Workflow

NMDA_Receptor_Signaling cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor Mg_ion Mg²⁺ Block NMDA_R->Mg_ion is blocked by Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion opens to allow AMPA_R AMPA Receptor Depolarization Membrane Depolarization AMPA_R->Depolarization Na⁺ influx Glutamate Glutamate Glutamate->NMDA_R Glutamate->AMPA_R Glycine Glycine/D-Serine Glycine->NMDA_R Depolarization->NMDA_R Relieves Signaling_Cascade Downstream Signaling Cascade (e.g., CaMKII activation, Gene Expression Changes) Ca_ion->Signaling_Cascade DAsp_Peptide D-Asp Containing Peptide (e.g., Conantokin) DAsp_Peptide->NMDA_R Antagonizes

NMDA Receptor Signaling and Antagonism by D-Aspartate Containing Peptides

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with modified biological properties. Its use in Boc-SPPS allows for the controlled incorporation of a D-amino acid, which can enhance the therapeutic potential of synthetic peptides by increasing their stability and modulating their interaction with biological targets. A thorough understanding of the synthetic protocols, potential side reactions such as aspartimide formation, and methods for purification and analysis is crucial for the successful application of this building block in research and drug development. The ability of peptides containing D-aspartic acid to modulate key signaling pathways, such as that of the NMDA receptor, underscores the importance of this compound in the development of novel therapeutic agents.

References

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two most prominent strategies in solid-phase peptide synthesis (SPPS): the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) methodologies. The choice of protecting group chemistry is a critical decision in peptide synthesis, directly influencing reaction conditions, compatibility with sensitive residues, potential side reactions, and overall efficiency.

SPPS revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble polymer resin, allowing for the stepwise addition of subsequent amino acids.[1][2] Excess reagents and soluble byproducts are easily removed by filtration and washing after each step, dramatically simplifying the purification process compared to traditional solution-phase synthesis.[3]

The success of SPPS hinges on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid and more permanent protecting groups for reactive amino acid side chains.[1][4] An ideal protection scheme is "orthogonal," meaning that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.

The Two Dominant Chemistries: Boc vs. Fmoc

The fundamental difference between the two strategies lies in the nature of the temporary Nα-amino protecting group and the reagents used for its removal.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection and typically benzyl-based (Bzl) groups for side-chain protection. Because both group types are removed by acid, this strategy is considered "quasi-orthogonal." The Boc group is cleaved with a moderate acid like trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the resin linkage require a very strong, hazardous acid like hydrofluoric acid (HF) for final cleavage.

  • Fmoc/tBu Strategy: This is the most widely used method today, employing the base-labile Fmoc group for Nα-protection and acid-labile groups, typically tert-butyl (tBu) based, for side-chain protection. This scheme is fully orthogonal, as the Fmoc group is removed by a mild base (e.g., piperidine) while the side-chain groups are removed with TFA in the final cleavage step.

Data Presentation

Table 1: Comparative Overview of Boc and Fmoc SPPS Strategies

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Acid-labile: Moderate acid (e.g., 25-50% TFA in DCM)Base-labile: Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)Acid-labile (e.g., tert-Butyl-based)
Final Cleavage Harsh: Strong acid (e.g., HF, TFMSA)Mild: Moderate acid (e.g., TFA cocktail)
Orthogonality Partial / Quasi-orthogonalFully Orthogonal
Key Advantages - Robust for long or aggregation-prone sequences- Can reduce racemization risk for residues like His- Mild deprotection conditions- Compatible with sensitive modifications (e.g., phosphorylation)- Amenable to automation- Safer cleavage reagents
Key Disadvantages - Harsh, repetitive acid deprotection- Use of highly hazardous cleavage reagents (HF)- Requires specialized, corrosion-resistant equipment- Base-lability can cause side reactions (e.g., aspartimide formation)- Fmoc derivatives can be more expensive
Typical Crude Purity 75-85%70-90%
Typical Overall Yield 50-70%60-80%

Chemical Mechanisms and Workflows

Boc Strategy Workflow

The Boc synthesis cycle involves a two-step deprotection/neutralization process before coupling.

  • Deprotection: The acid-labile Boc group is removed with TFA, forming a protonated N-terminal amine (ammonium salt).

  • Neutralization: A hindered organic base, like diisopropylethylamine (DIEA), is required to convert the ammonium salt to a free amine, which is necessary for the subsequent coupling reaction.

  • Coupling: The next incoming Boc-protected amino acid is activated and coupled to the free amine.

During Boc deprotection, reactive tert-butyl carbocations are generated, which can alkylate nucleophilic residues like Met, Trp, and Cys. Scavengers such as dithioethane are often added to prevent these side reactions.

Boc deprotection mechanism using TFA.

Fmoc Strategy Workflow

The Fmoc cycle is simpler, involving a direct deprotection step that yields a free amine.

  • Deprotection: The base-labile Fmoc group is removed by a secondary amine like piperidine. This occurs via a β-elimination mechanism, generating a free N-terminal amine directly, thus eliminating the need for a separate neutralization step.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled.

The byproduct of Fmoc deprotection, dibenzofulvene, is scavenged by piperidine to form a stable adduct, preventing it from reacting with the newly liberated amine.

Fmoc deprotection mechanism using piperidine.

Comparative Workflow Diagram

The following diagram illustrates the key differences in the synthesis cycles.

SPPS_Workflows cluster_Boc Boc SPPS Cycle cluster_Fmoc Fmoc SPPS Cycle b_start Resin-Bound Peptide (Nα-Boc Protected) b_deprotect 1. Deprotection (25-50% TFA in DCM) b_start->b_deprotect b_wash1 Wash b_deprotect->b_wash1 b_neutralize 2. Neutralization (e.g., DIEA in DCM/DMF) b_wash1->b_neutralize b_wash2 Wash b_neutralize->b_wash2 b_couple 3. Coupling (Activated Boc-AA) b_wash2->b_couple b_wash3 Wash b_couple->b_wash3 b_end Elongated Peptide (Nα-Boc Protected) b_wash3->b_end f_start Resin-Bound Peptide (Nα-Fmoc Protected) f_deprotect 1. Deprotection (20% Piperidine in DMF) f_start->f_deprotect f_wash1 Wash f_deprotect->f_wash1 f_couple 2. Coupling (Activated Fmoc-AA) f_wash1->f_couple f_wash2 Wash f_couple->f_wash2 f_end Elongated Peptide (Nα-Fmoc Protected) f_wash2->f_end

References

The Strategic Role of Benzyl Ester Protection in Amino Acid Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis and drug development, the reversible masking of reactive functional groups is a cornerstone of success. Among the various protecting groups, the benzyl ester holds a significant position for the protection of the C-terminal carboxylic acid of amino acids. Its utility is primarily attributed to its stability under a range of reaction conditions and the diverse methods available for its selective removal. This technical guide provides a comprehensive overview of the role of benzyl ester protection, detailing its application, experimental protocols, and associated challenges.

Core Principles of Benzyl Ester Protection

The primary function of a protecting group is to prevent a specific functional group from undergoing unwanted reactions during a chemical transformation at another site in the molecule.[1] In peptide synthesis, the carboxyl group of an amino acid must be protected to prevent it from reacting during the activation and coupling of the subsequent amino acid in the growing peptide chain.[1][2] Benzyl esters are frequently employed for this purpose, particularly in the tert-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[3][4]

The Boc/Bzl (benzyl) protection scheme is a well-established orthogonal strategy. In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, which is removed at each cycle of peptide elongation using a moderately strong acid like trifluoroacetic acid (TFA). The benzyl ester, protecting the C-terminus or the side chains of acidic amino acids like aspartic acid and glutamic acid, is stable to these conditions but can be cleaved at the end of the synthesis using stronger acids such as hydrogen fluoride (HF) or hydrogen bromide (HBr). This orthogonality ensures that the side-chain and C-terminal protecting groups remain intact while the N-terminal Boc group is selectively removed for chain elongation.

Experimental Protocols

Detailed methodologies for the introduction and removal of the benzyl ester protecting group are crucial for reproducible and high-yield synthesis.

1. Protection of Amino Acids as Benzyl Esters (Esterification)

The most common method for the synthesis of amino acid benzyl esters is the Fischer-Speier esterification. This involves the reaction of the amino acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water.

Detailed Experimental Protocol:

A mixture of the amino acid (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and an azeotroping solvent such as cyclohexane (30 mL) is refluxed for 4 hours using a Dean-Stark apparatus to remove the water formed during the reaction. After cooling to room temperature, ethyl acetate (80 mL) is added to precipitate the benzyl ester p-toluenesulfonate salt. The precipitate is then collected by filtration and dried. The use of cyclohexane is recommended over more hazardous solvents like benzene or carbon tetrachloride.

2. Deprotection of Benzyl Esters

The removal of the benzyl ester can be accomplished through several methods, with catalytic hydrogenolysis being one of the mildest.

Detailed Experimental Protocol (Catalytic Hydrogenolysis):

The benzyloxycarbonyl-protected amino acid or peptide is dissolved in a suitable solvent like methanol or ethanol. A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected product.

Detailed Experimental Protocol (Acidolysis):

For acid-labile deprotection, strong acids are employed. For instance, the benzyl group can be removed by treatment with HBr in a mixture of phenol and p-cresol or in trifluoroacetic acid. This method is often used in the final cleavage step of Boc-SPPS to simultaneously deprotect the side chains and cleave the peptide from the resin.

Quantitative Data

The efficiency of protection and deprotection steps is critical. The following table summarizes typical yields for the synthesis of various amino acid benzyl ester p-toluenesulfonate salts using the cyclohexane azeotroping method.

Amino AcidYield (%)Enantiomeric Excess (%)
L-Alanine99>99.5
L-Phenylalanine95>99.5
L-Tyrosine88>99.5
D-Phenylglycine9899.4
L-Valine79>99.5
L-Leucine99>99.5
L-Lysine8899.5
L-Serine94>99.5

Data sourced from Bolchi et al. (2017).

Potential Side Reactions

While benzyl ester protection is a robust strategy, several side reactions can occur, potentially compromising the yield and purity of the final peptide.

  • Racemization: The risk of racemization is a significant concern, especially for sensitive amino acids like phenylglycine and tyrosine, particularly at elevated temperatures or in the presence of certain solvents like toluene.

  • Diketopiperazine Formation: At the dipeptide stage of SPPS, the deprotected N-terminus can attack the C-terminal ester, leading to the formation of a cyclic diketopiperazine and premature cleavage from the resin. This is particularly prevalent when proline is one of the first two residues.

  • Aspartimide Formation: For peptides containing aspartic acid, the side-chain nitrogen can attack the benzyl ester-protected carboxyl group, forming a succinimide derivative. This can lead to a mixture of α- and β-coupled peptides upon ring opening.

  • Premature Cleavage: In solid-phase synthesis, the benzyl ester linkage to the resin can be partially cleaved during the repeated acid treatments for Boc group removal, leading to a loss of peptide chains from the solid support.

Visualizing the Workflow and Mechanisms

To better illustrate the concepts discussed, the following diagrams outline the key processes involving benzyl ester protection.

Protection_Reaction AminoAcid Amino Acid (R-CH(NH2)-COOH) Reaction + AminoAcid->Reaction BenzylAlcohol Benzyl Alcohol (C6H5CH2OH) BenzylAlcohol->Reaction Catalyst p-TsOH Catalyst->Reaction ProtectedAA Amino Acid Benzyl Ester (R-CH(NH2)-COOCH2C6H5) Water H2O Reaction->ProtectedAA Esterification Reaction->Water Byproduct Deprotection_Reaction ProtectedAA Amino Acid Benzyl Ester Reaction Hydrogenolysis ProtectedAA->Reaction Reagents H2, Pd/C Reagents->Reaction DeprotectedAA Amino Acid (Carboxylic Acid) Byproduct Toluene Reaction->DeprotectedAA Reaction->Byproduct SPPS_Workflow Start Start with Resin Attach Attach C-terminal Boc-AA-OBzl to Resin Start->Attach DeprotectBoc Boc Deprotection (TFA) Attach->DeprotectBoc Couple Couple next Boc-AA-OH DeprotectBoc->Couple Wash Wash Couple->Wash Repeat Repeat Steps 3-5 for each amino acid Wash->Repeat Repeat->DeprotectBoc Elongation Cycle FinalCleavage Final Cleavage and Deprotection (HF or HBr) Repeat->FinalCleavage Synthesis Complete Peptide Purified Peptide FinalCleavage->Peptide

References

A Technical Guide to Boc-D-Asp(OBzl)-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of N-α-tert-Butyloxycarbonyl-D-aspartic acid β-benzyl ester, commonly known as Boc-D-Asp(OBzl)-OH. It is a critical amino acid derivative used extensively as a building block in the chemical synthesis of peptides, particularly in drug discovery and development. This document details its commercial availability, technical specifications, experimental protocols for its application, and its role within synthetic workflows.

Commercial Suppliers and Specifications

This compound is readily available from a range of specialized chemical suppliers. The quality and purity of the reagent are paramount for successful peptide synthesis, and researchers should consider these parameters when selecting a supplier. Below is a summary of offerings from prominent vendors.

SupplierProduct CodePurity SpecificationMolecular FormulaMolecular Weight ( g/mol )CAS Number
PeptaNova 2616≥99.50% (HPLC)[1]C₁₆H₂₁NO₆323.34[1]51186-58-4[1]
MedChemExpress HY-W00408399.68%[2]C₁₆H₂₁NO₆323.34[2]51186-58-4
Sigma-Aldrich Varies≥98.0% to ≥99.0% (HPLC)C₁₆H₂₁NO₆323.3451186-58-4
Aladdin Scientific ALA-M110156min 98%C₁₆H₂₁NO₆323.3451186-58-4
Achmem AMCS03047595%C₁₆H₂₁NO₆323.3451186-58-4
Aapptec Peptides ABD210Lot-specificC₁₆H₂₁NO₆323.351186-58-4
BOC Sciences VariesIndustrial GradeC₁₆H₂₁NO₆309.35752182748-72-7 (for Boc-D-aspartinol 4-Benzyl Ester)

Note: Purity and specifications may vary by lot. Always refer to the supplier's Certificate of Analysis for the most accurate data.

Role in Peptide Synthesis

This compound is a cornerstone reagent for Boc-based Solid Phase Peptide Synthesis (SPPS). In this strategy, the temporary N-α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while side chains are protected by more robust groups, such as the benzyl (Bzl) ester on the aspartic acid side chain.

The benzyl ester provides orthogonal protection for the β-carboxyl group of the aspartic acid residue. It is stable under the mildly acidic conditions required to remove the N-α-Boc group (e.g., trifluoroacetic acid in dichloromethane) but can be cleaved using strong acids like hydrogen fluoride (HF) during the final cleavage step. This differential stability is fundamental to the stepwise elongation of the peptide chain.

A primary challenge during the synthesis of peptides containing aspartic acid is the formation of an aspartimide byproduct. This intramolecular cyclization can lead to a mixture of desired α-peptides and undesired β-peptides. The use of a sterically hindering side-chain protecting group like a benzyl ester helps to minimize this side reaction.

Experimental Protocols

The following are generalized protocols for the use of this compound in a typical synthetic workflow. Researchers should optimize these conditions based on their specific peptide sequence and resin.

This protocol outlines a single coupling cycle for adding a this compound residue to a growing peptide chain on a solid support (e.g., MBHA resin).

  • Resin Preparation: Start with the resin-bound peptide that has a free N-terminal amine. If starting the synthesis, the first amino acid must be attached to the resin.

  • N-α-Boc Deprotection:

    • Swell the resin in dichloromethane (DCM).

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc protecting group from the N-terminus of the peptide chain.

    • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and byproducts.

  • Neutralization:

    • Neutralize the resulting TFA salt of the N-terminal amine by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM until the resin is no longer acidic.

    • Wash the resin again with DCM to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin substitution) and an activating agent such as HBTU/HOBt (2-4 equivalents) in a minimal amount of N,N-dimethylformamide (DMF).

    • Add DIEA (2-4 equivalents) to the solution to initiate the activation of the carboxylic acid.

    • Immediately add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.

  • Washing:

    • After the coupling is complete, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

For certain applications, preparing a stock solution may be necessary. The following protocol yields a clear solution.

  • Create a stock solution of 25.0 mg/mL in DMSO.

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Add 450 µL of saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL.

Visualization of Synthetic Workflow

The following diagram illustrates a single cycle of amino acid addition in Boc-based Solid Phase Peptide Synthesis, the primary application for this compound.

spss_cycle Boc-SPPS Elongation Cycle start Resin-Bound Peptide (N-α-Boc Protected) deprotection Step 1: Deprotection Treat with 25-50% TFA in DCM start->deprotection Remove Boc group deprotected_peptide Resin-Bound Peptide (Free Amine - TFA Salt) deprotection->deprotected_peptide neutralization Step 2: Neutralization Treat with DIEA in DCM deprotected_peptide->neutralization Free the amine neutral_peptide Resin-Bound Peptide (Free Amine - Neutral) neutralization->neutral_peptide coupling Step 3: Coupling Add activated this compound + HBTU/DIEA in DMF neutral_peptide->coupling Form peptide bond elongated_peptide Elongated Peptide (N-α-Boc Protected) coupling->elongated_peptide repeat Repeat Cycle for Next Amino Acid elongated_peptide->repeat Continue chain elongation

Caption: A single coupling cycle in Boc-SPPS.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides containing D-aspartic acid. Its protective group strategy is well-suited for the widely used Boc-SPPS methodology, enabling the controlled and efficient assembly of complex peptide chains. A thorough understanding of its properties, handling, and reaction protocols is essential for researchers in peptide chemistry and drug development to achieve high-yield, high-purity synthetic targets. Careful selection of commercial suppliers ensures the quality and consistency required for reproducible scientific outcomes.

References

In-Depth Technical Guide to Boc-D-Asp(OBzl)-OH: A Material Safety and Application Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological relevance of N-tert-Butoxycarbonyl-D-aspartic acid 4-benzyl ester (Boc-D-Asp(OBzl)-OH). This information is intended to support researchers and drug development professionals in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a protected amino acid derivative commonly used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the benzyl (Bzl) ester protects the β-carboxyl group of D-aspartic acid. These protecting groups prevent unwanted side reactions during peptide chain elongation.

Table 1: Physicochemical Data for this compound

PropertyValueReferences
Molecular Formula C₁₆H₂₁NO₆[1][2]
Molecular Weight 323.34 g/mol [1]
CAS Number 51186-58-4
Appearance White to off-white powder/solid
Melting Point 101 - 103 °C
Optical Rotation [α]²⁰/D = +18.5 ± 0.5° (c=1.4 in DMF)
Purity ≥98.0% (HPLC)
Solubility Soluble in DMSO and DMF

Safety and Handling

While specific toxicological data for this compound is largely unavailable, the following precautions are recommended based on the nature of the compound and general laboratory safety standards.

Table 2: Hazard Identification and Safety Precautions

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral, Dermal, Inhalation) No data availableAssume harmful if swallowed, in contact with skin, or if inhaled. Avoid ingestion, skin contact, and inhalation of dust.
Skin Corrosion/Irritation No data availableMay cause skin irritation. Wear protective gloves and clothing.
Serious Eye Damage/Irritation No data availableMay cause eye irritation. Wear eye protection.
Respiratory or Skin Sensitization No data availableAvoid breathing dust.
Germ Cell Mutagenicity No data availableNo data available from Ames tests or other mutagenicity assays.
Carcinogenicity No data availableNot classified as a carcinogen.
Reproductive Toxicity No data availableNo data available.
Experimental Workflow for Safe Handling and Disposal

The following workflow outlines the essential steps for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Safety Glasses) prep_fume_hood Work in a Ventilated Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound Carefully (Avoid Dust Generation) prep_fume_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent (e.g., DMF, DMSO) prep_weigh->handle_dissolve disp_solid Solid Waste: Contaminated PPE, Weighing Paper prep_weigh->disp_solid handle_reaction Perform Chemical Synthesis (e.g., Peptide Coupling) handle_dissolve->handle_reaction cleanup_quench Quench Reaction Mixture (if applicable) handle_reaction->cleanup_quench cleanup_wash Wash Glassware with Appropriate Solvent cleanup_quench->cleanup_wash disp_liquid Liquid Waste: Unused Solutions, Reaction Waste, Solvent Rinses cleanup_wash->disp_liquid disp_container_solid Collect in Labeled Hazardous Solid Waste Container disp_solid->disp_container_solid disp_container_liquid Collect in Labeled Hazardous Liquid Waste Container disp_liquid->disp_container_liquid disp_pickup Arrange for Professional Hazardous Waste Disposal disp_container_solid->disp_pickup disp_container_liquid->disp_pickup

Caption: A logical workflow for the safe handling and disposal of this compound.

Experimental Protocols

This compound is a key building block in Boc-based solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

G cluster_deprotection 1. Deprotection cluster_wash1 2. Washing cluster_neutralization 3. Neutralization cluster_wash2 4. Washing cluster_coupling 5. Coupling cluster_wash3 6. Washing start Start with N-terminal Boc-protected peptide-resin deprotect Treat with 25-50% TFA in DCM (20-30 min) start->deprotect wash1 Wash with DCM to remove TFA and cleaved Boc group deprotect->wash1 neutralize Treat with 5-10% DIEA in DCM (5-10 min) wash1->neutralize wash2 Wash with DCM to remove excess base neutralize->wash2 preactivate Pre-activate this compound with coupling agent (e.g., HATU/DIEA in DMF) wash2->preactivate couple Add activated amino acid to resin (2-4 hours) preactivate->couple wash3 Wash with DMF and DCM to remove excess reagents and byproducts couple->wash3 end N-terminal Boc-protected peptide-resin (n+1) wash3->end end->deprotect Repeat for next amino acid

Caption: A typical workflow for a single coupling cycle in Boc-SPPS.

Table 3: Detailed Protocol for a Single Coupling Cycle of this compound

StepProcedureReagents & ConditionsPurpose
1. Resin Swelling Swell the peptide-resin in Dichloromethane (DCM).DCM, room temperature, 30 minTo allow reagents to access the reactive sites on the resin.
2. Boc Deprotection Treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM.25-50% TFA in DCM, room temperature, 20-30 minTo remove the N-terminal Boc protecting group.
3. Washing Wash the resin thoroughly with DCM.DCMTo remove residual TFA and the cleaved Boc group.
4. Neutralization Treat the resin with a solution of Diisopropylethylamine (DIEA) in DCM.5-10% DIEA in DCM, room temperature, 5-10 minTo neutralize the protonated N-terminal amine.
5. Washing Wash the resin thoroughly with DCM.DCMTo remove excess DIEA.
6. Coupling In a separate vessel, pre-activate this compound with a coupling agent and base. Add the activated amino acid solution to the resin.This compound (3-4 eq.), HATU (3-4 eq.), DIEA (6-8 eq.) in DMF or NMP. Agitate for 2-4 hours.To form a new peptide bond.
7. Washing Wash the resin with DMF and then with DCM.DMF, DCMTo remove excess reagents and byproducts.

Biological Context and Signaling Pathways

While there is no direct evidence of this compound's activity in biological systems in its protected form, the unprotected D-aspartic acid has been shown to play a role in neuroendocrine signaling, particularly in the regulation of testosterone synthesis. It is plausible that this compound could serve as a precursor to D-aspartic acid in vivo following metabolic deprotection. The potential signaling pathway of D-aspartic acid is illustrated below.

Putative Signaling Pathway of D-Aspartic Acid in Testosterone Synthesis

G cluster_brain Brain cluster_testes Testes hypothalamus Hypothalamus gnrh GnRH (Gonadotropin-Releasing Hormone) hypothalamus->gnrh Releases pituitary Pituitary Gland lh LH (Luteinizing Hormone) pituitary->lh Releases leydig_cells Leydig Cells testosterone Testosterone leydig_cells->testosterone Synthesizes and Releases d_aspartic_acid D-Aspartic Acid d_aspartic_acid->hypothalamus Stimulates d_aspartic_acid->leydig_cells Directly stimulates StAR protein expression gnrh->pituitary Acts on lh->leydig_cells Stimulates

Caption: The proposed mechanism of D-aspartic acid in the hypothalamic-pituitary-gonadal axis to stimulate testosterone production.

D-aspartic acid is believed to stimulate the hypothalamus to release Gonadotropin-Releasing Hormone (GnRH). GnRH then acts on the pituitary gland, leading to the release of Luteinizing Hormone (LH). LH subsequently travels to the testes and stimulates the Leydig cells to produce and release testosterone. Some evidence also suggests that D-aspartic acid may directly act on the Leydig cells to increase the expression of the Steroidogenic Acute Regulatory (StAR) protein, which is a key regulator of testosterone synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of peptides containing D-aspartic acid residues. While specific toxicological data for this compound is limited, adherence to standard laboratory safety protocols for handling chemical reagents should ensure its safe use. Its primary application is in Boc-SPPS, where it serves as a crucial building block. The biological significance of the resulting peptides may be linked to the known roles of D-aspartic acid in neuroendocrine function. Further research is needed to fully elucidate the toxicological profile and potential direct biological activities of this compound.

References

Methodological & Application

Application Notes and Protocols for Boc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OBzl)-OH is a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of D-aspartic acid residues into peptide sequences. The use of the D-enantiomer can significantly influence the biological activity, conformational properties, and enzymatic stability of synthetic peptides, making it a valuable tool in drug discovery and development. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the benzyl (Bzl) ester protecting the side-chain carboxyl group offer a robust protection strategy compatible with traditional Boc-SPPS methodologies.

These application notes provide a comprehensive guide to the use of this compound in SPPS, including detailed experimental protocols, expected quantitative outcomes, and troubleshooting for common side reactions.

Key Applications

The incorporation of D-aspartic acid using this compound is employed in various research and development areas:

  • Enhancing Enzymatic Stability: Peptides containing D-amino acids are more resistant to degradation by proteases, prolonging their in-vivo half-life.

  • Modulating Receptor Binding: The stereochemistry of amino acid residues can dramatically alter the binding affinity and selectivity of a peptide for its target receptor.

  • Controlling Secondary Structure: The introduction of D-amino acids can induce specific turns and conformations in the peptide backbone, which is crucial for mimicking or disrupting protein-protein interactions.

  • Drug Development: Utilized in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1]

Physicochemical and Purity Data

Proper characterization of the starting material is crucial for successful peptide synthesis. The following table summarizes typical specifications for this compound.

ParameterTypical ValueNotes
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White to off-white powder
Purity (HPLC) ≥98.0%High purity is essential to prevent the incorporation of deletion or modified sequences.
Optical Rotation Specific rotation varies by supplierConfirms the enantiomeric purity of the D-aspartic acid derivative.
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a peptide sequence using manual Boc-SPPS on a Merrifield resin.

Resin Preparation and First Amino Acid Attachment

This protocol describes the attachment of the first Boc-protected amino acid to a chloromethylated polystyrene resin (Merrifield resin) via the cesium salt method.

StepProcedureReagents and SolventsTime
1.1 Swell the Merrifield resin in Dimethylformamide (DMF).Merrifield Resin (1 g, 1.0 meq/g), DMF (10-15 mL)1-2 hours
1.2 Prepare the cesium salt of the C-terminal Boc-amino acid by neutralizing it with cesium carbonate.Boc-amino acid (2 mmol), Cesium Carbonate (1 mmol), Methanol, Water30 min
1.3 Add the dried Boc-amino acid cesium salt to the swollen resin.Boc-amino acid cesium salt (2 mmol), DMF (10 mL)12-24 hours at 50°C
1.4 Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and Dichloromethane (DCM).DMF, Deionized Water, DCM30 min
1.5 Dry the resin under vacuum.-Overnight
Standard SPPS Cycle for Peptide Elongation

Each cycle of amino acid addition in Boc-SPPS consists of three main steps: deprotection, neutralization, and coupling.

StepProcedureReagents and SolventsTime
2.1 Deprotection Treat the resin with 25-50% Trifluoroacetic acid (TFA) in DCM to remove the Boc group.25-50% TFA in DCM1 x 2 min, 1 x 20 min
2.2 Washing Wash the resin to remove excess TFA and the cleaved Boc group.DCM, Isopropanol (IPA), DMF15 min
2.3 Neutralization Neutralize the protonated N-terminal amine with a hindered base.5-10% N,N-Diisopropylethylamine (DIEA) in DCM or NMP2 x 5 min
2.4 Washing Wash the resin to remove excess base.DCM or NMP10 min
2.5 Coupling Couple the next Boc-protected amino acid using a suitable activating agent.See Coupling Protocol below1-2 hours
2.6 Washing Wash the resin to remove excess reagents and byproducts.DMF, DCM10 min
Coupling Protocol for this compound

Efficient coupling is critical for high-yield synthesis. The following protocol uses HBTU as the activating agent.

StepProcedureReagents and SolventsTime
3.1 Pre-activation In a separate vessel, dissolve this compound and HBTU in DMF. Add DIEA and allow to pre-activate.This compound (3-4 equiv.), HBTU (3-4 equiv.), DIEA (6-8 equiv.), DMF2-5 min
3.2 Coupling Add the pre-activated amino acid solution to the neutralized peptide-resin.-1-2 hours
3.3 Monitoring Monitor the coupling reaction for completion using the Kaiser test.Kaiser test reagents5 min
3.4 Recoupling (if necessary) If the Kaiser test is positive (indicating incomplete coupling), repeat the coupling step.-1-2 hours
Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups. Anhydrous Hydrogen Fluoride (HF) is commonly used. Caution: HF is extremely toxic and corrosive and requires specialized equipment and safety precautions.

StepProcedureReagents and SolventsTime
4.1 Preparation Dry the peptide-resin thoroughly under vacuum.-Overnight
4.2 HF Cleavage Treat the peptide-resin with anhydrous HF in the presence of scavengers at low temperature.Anhydrous HF, Anisole (scavenger)1 hour at 0°C
4.3 HF Removal Evaporate the HF under a stream of nitrogen or under vacuum.-30 min
4.4 Peptide Precipitation Triturate the residue with cold diethyl ether to precipitate the crude peptide.Cold diethyl ether15 min
4.5 Washing and Drying Wash the precipitated peptide with cold diethyl ether and dry under vacuum.Cold diethyl ether30 min

Quantitative Data Summary

The following table provides expected quantitative data for a standard Boc-SPPS of a model peptide containing a this compound residue. These values are illustrative and can vary based on the peptide sequence, scale, and specific conditions.

ParameterExpected ValueNotes
Resin Substitution Level 0.4 - 0.8 mmol/gFor Merrifield or PAM resins.
Coupling Efficiency (per step) >99%Monitored by the Kaiser test.
Coupling Efficiency for this compound ~98-99%Generally high with standard activation methods.
Overall Crude Peptide Yield 60 - 85%Dependent on peptide length and sequence complexity.
Crude Peptide Purity (by HPLC) 50 - 75%Purification is typically required.
Final Purified Peptide Yield 20 - 40%Post-purification yield.

Potential Side Reactions and Mitigation

The primary side reaction associated with aspartic acid residues in SPPS is aspartimide formation . This can occur under both acidic and basic conditions and is particularly prevalent in sequences such as Asp-Gly, Asp-Ala, and Asp-Ser.[2]

Mechanism: The backbone amide nitrogen attacks the side-chain benzyl ester, forming a cyclic imide. This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.

Mitigation Strategies:

  • Choice of Protecting Group: While the benzyl ester is standard in Boc chemistry, for sequences highly prone to aspartimide formation, the more sterically hindered and acid-stable cyclohexyl (OcHex) ester, Boc-D-Asp(OcHex)-OH, can be used to minimize this side reaction.[3]

  • Cleavage Conditions: Performing the final HF cleavage at a lower temperature (e.g., -5 to 0°C) can reduce the rate of acid-catalyzed aspartimide formation.[4][5]

  • In Situ Neutralization: Using an in situ neutralization protocol, where the deprotected N-terminal amine is immediately coupled without a separate prolonged exposure to base, can minimize base-catalyzed aspartimide formation during the synthesis cycles.

Visualizations

Experimental Workflow for Boc-SPPS

Boc_SPPS_Workflow Resin Resin (e.g., Merrifield) Attach Attach First Boc-AA-OH Resin->Attach PeptideResin Boc-AA-Resin Attach->PeptideResin Deprotection Boc Deprotection (25-50% TFA/DCM) PeptideResin->Deprotection DeprotectedResin H₂N-AA-Resin Deprotection->DeprotectedResin Neutralization Neutralization (DIEA) DeprotectedResin->Neutralization NeutralizedResin H₂N-AA-Resin (Free Amine) Neutralization->NeutralizedResin Coupling Coupling of This compound (HBTU/DIEA) NeutralizedResin->Coupling ElongatedPeptide Boc-D-Asp(OBzl)-AA-Resin Coupling->ElongatedPeptide Cycle Repeat Cycle (n-1 times) ElongatedPeptide->Cycle Cycle->Deprotection Next Amino Acid FinalPeptideResin Protected Peptide-Resin Cycle->FinalPeptideResin Final Amino Acid Cleavage Final Cleavage (HF/Scavengers) FinalPeptideResin->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide Purification Purification (RP-HPLC) CrudePeptide->Purification PurePeptide Pure Peptide Purification->PurePeptide

Caption: General workflow for Boc-SPPS incorporating this compound.

D-Aspartate Signaling Pathway

Peptides containing D-aspartate can interact with various biological targets. D-aspartate itself is known to act as a signaling molecule, particularly in neuroendocrine and reproductive systems. One key pathway involves the activation of N-methyl-D-aspartate receptors (NMDAR).

D_Aspartate_Signaling DAsp D-Aspartate (from peptide or endogenous) NMDAR NMDAR DAsp->NMDAR activates ERK ERK Pathway NMDAR->ERK AKT AKT Pathway NMDAR->AKT P450 P450 Aromatase / ERβ Pathway ERK->P450 Testosterone Testosterone Synthesis ERK->Testosterone Spermatogonia Spermatogonia Proliferation AKT->Spermatogonia P450->Spermatogonia

Caption: Simplified signaling pathway of D-aspartate in testicular cells.

References

Application Notes and Protocols for the Coupling of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OBzl)-OH is a commonly utilized protected amino acid derivative in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The tert-butyloxycarbonyl (Boc) group on the alpha-amino function provides temporary protection, while the benzyl ester (OBzl) on the side-chain carboxyl group offers semi-permanent protection, typically removed under strong acidic conditions during the final cleavage from the resin.[1] The strategic use of this compound allows for the incorporation of D-aspartic acid into peptide sequences, which can be crucial for enhancing peptide stability against enzymatic degradation and for modulating biological activity.

This document provides detailed protocols for the efficient coupling of this compound using common coupling reagents and outlines methods for monitoring the reaction and characterizing the final product. Additionally, it addresses the potential for aspartimide formation, a critical side reaction associated with aspartic acid residues, and suggests mitigation strategies.

Data Presentation: Comparison of Common Coupling Methods

The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions, particularly racemization and aspartimide formation. Below is a summary of common coupling methods with typical conditions and expected outcomes.

Coupling MethodReagents (Equivalents)Base (Equivalents)SolventReaction TimeTypical Yield (%)Key Considerations
DCC/HOBt This compound (1.0), DCC (1.1), HOBt (1.1)NMM or DIPEA (1.1)DCM, DMF, or a mixture12-24 hours~85%Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[2][3]
HBTU/DIPEA This compound (2.0), HBTU (2.0)DIPEA (4.0)DMF, NMP10-60 minutes>90%Fast and efficient; HOBt can be added to further suppress racemization.[4][5]
HATU/DIPEA This compound (2.0), HATU (2.0)DIPEA (4.0)DMF, NMP10-60 minutes>90%Highly efficient, especially for sterically hindered couplings; more expensive than HBTU.
PyBOP/DIPEA This compound (1.0), PyBOP (1.0), HOBt (1.0)DIPEA (2.0)CH₂Cl₂/NMP16-19 hoursHighEffective for sterically hindered couplings.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - HBTU/DIPEA Coupling

This protocol describes a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.

1. Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (N,N-Dimethylformamide)

  • Kaiser test kit

2. Boc Deprotection:

  • Swell the peptide-resin in DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

  • Drain the solution and add a fresh solution of 25-50% TFA in DCM.

  • Agitate the mixture for 20-30 minutes.

  • Filter the resin and wash thoroughly with DCM to remove residual TFA.

3. Neutralization:

  • Wash the peptide-resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes.

  • Repeat the neutralization step.

  • Wash the resin thoroughly with DMF.

4. Coupling of this compound:

  • In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.

  • Add DIPEA (4-8 equivalents) to the activation mixture and allow it to react for 2-5 minutes.

  • Add the pre-activated amino acid solution to the neutralized peptide-resin.

  • Agitate the mixture for 1-4 hours at room temperature.

  • Monitor the reaction completion using the Kaiser test. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF, followed by DCM.

Protocol 2: Solution-Phase Coupling using DCC/HOBt

This protocol details the coupling of this compound to an amino acid ester in solution.

1. Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine) or DIPEA

  • Anhydrous DCM or THF

  • Ethyl acetate

  • 1 M HCl, saturated NaHCO₃, and brine solutions

2. Procedure:

  • Dissolve the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C and neutralize by the dropwise addition of NMM or DIPEA (1.1 equivalents).

  • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM and cool to 0 °C.

  • Add a solution of DCC (1.1 equivalents) in DCM to the this compound solution and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized amino acid ester solution to the activation mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Filter the reaction mixture to remove the precipitated DCU.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_activation Activation Step cluster_coupling Coupling Step Boc_AA This compound Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Carboxyl Activation Coupling_Reagent Coupling Reagent (e.g., HBTU, DCC) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide Nucleophilic Attack Free_Amine Free N-terminal Amine (on peptide chain) Free_Amine->Dipeptide

Caption: Chemical pathway for the coupling of this compound.

G start Start: Peptide-Resin deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (5-10% DIPEA in DMF) wash1->neutralization wash2 Wash (DMF) neutralization->wash2 coupling Coupling: Pre-activated This compound wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 kaiser Kaiser Test wash3->kaiser end Next Cycle or Final Cleavage kaiser->end Negative recouple Recouple kaiser->recouple Positive recouple->coupling

Caption: Experimental workflow for SPPS incorporation of this compound.

Mitigating Aspartimide Formation

A significant side reaction when coupling aspartic acid residues is the formation of a five-membered succinimide ring, known as an aspartimide. This can lead to racemization and the formation of β-peptide linkages. While more prevalent in Fmoc-based SPPS due to the use of a strong base (piperidine) for deprotection, it can also occur in Boc-SPPS.

Strategies to Minimize Aspartimide Formation:

  • Choice of Coupling Reagents: Using highly efficient coupling reagents like HATU or HBTU can reduce reaction times and minimize exposure to conditions that promote aspartimide formation.

  • Steric Hindrance: The benzyl ester (OBzl) provides some steric bulk which can help to disfavor the cyclization reaction compared to smaller esters. For particularly sensitive sequences, using even bulkier side-chain protecting groups may be considered.

  • Controlled Base Exposure: During neutralization steps, using the minimum necessary amount of base and exposure time is recommended.

Product Characterization

Thin-Layer Chromatography (TLC):

  • Application: To monitor the progress of solution-phase coupling reactions.

  • Procedure: Spot the reaction mixture alongside the starting materials on a silica gel plate.

  • Eluent: A mixture of ethyl acetate and hexane is commonly used.

  • Visualization: UV light and/or staining reagents (e.g., ninhydrin for free amines). A successful reaction will show the disappearance of the starting materials and the appearance of a new spot for the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Application: To confirm the structure of the final peptide.

  • Key Spectral Changes: Upon successful coupling, a distinct downfield shift of the α-proton of the newly incorporated amino acid residue is typically observed in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon of the newly formed amide bond will have a characteristic chemical shift. These shifts confirm the formation of the peptide bond.

By following these protocols and considering the potential side reactions, researchers can successfully incorporate this compound into their peptide sequences to advance their scientific and drug development objectives.

References

Application Notes and Protocols for the Activation of Boc-D-Asp(OBzl)-OH for Peptide Coupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Asp(OBzl)-OH is a crucial building block in the synthesis of peptides containing a D-aspartic acid residue. The proper activation of its α-carboxyl group is a critical step to ensure efficient peptide bond formation while minimizing side reactions. This document provides detailed application notes, experimental protocols, and a comparative analysis of common activation methods for this compound in both solid-phase and solution-phase peptide synthesis.

The benzyl ester protecting group on the β-carboxyl side chain is compatible with the Boc/Bzl protecting group strategy, which is a cornerstone of classical peptide synthesis.[1] However, the activation of aspartic acid derivatives requires careful consideration to mitigate the risk of side reactions, primarily racemization and aspartimide formation.[2]

Key Activation Methods and Comparative Data

The choice of activating agent significantly impacts coupling efficiency, reaction time, and the purity of the final peptide. The most common methods involve the use of carbodiimides, uronium/aminium salts, and phosphonium salts. While direct quantitative comparative studies for this compound are limited in publicly available literature, the following table summarizes the expected performance of common coupling reagents based on studies of similar sterically hindered and racemization-prone amino acids.[3]

Activation MethodCoupling ReagentBaseTypical Coupling TimeEstimated Yield (%)Estimated Purity (%)Potential Side Reactions
Carbodiimide DCC/HOBt or DIC/HOBtDIEA or NMM1 - 4 hours90 - 97> 95Racemization, Dehydration (of Asn/Gln), Insoluble urea byproduct (DCC)
Uronium/Aminium Salt HBTUDIEA or NMM15 - 60 minutes95 - 99> 95Racemization (low), Guanidinylation (if excess reagent is used)
Uronium/Aminium Salt HATUDIEA or NMM15 - 60 minutes> 98> 97Racemization (very low)
Phosphonium Salt PyBOPDIEA or NMM15 - 60 minutes95 - 99> 95Racemization (low)

Note: Yields and purity are dependent on the specific peptide sequence, solid support, and reaction conditions. Optimization is often necessary. The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative (HOAt) is crucial when using carbodiimides to suppress racemization.[4]

Signaling Pathways and Experimental Workflows

Chemical Activation Pathways

The activation of this compound proceeds through the formation of a reactive intermediate. The diagrams below illustrate the general activation pathways for the most common coupling reagents.

G cluster_0 Carbodiimide Activation (e.g., DCC/HOBt) cluster_1 Uronium Salt Activation (e.g., HBTU) AA This compound O_Acylisourea O-Acylisourea Intermediate AA->O_Acylisourea + DCC DCC DCC HOBt_ester HOBt Active Ester O_Acylisourea->HOBt_ester + HOBt DCU DCU (byproduct) O_Acylisourea->DCU HOBt HOBt Coupled_Peptide Coupled Peptide HOBt_ester->Coupled_Peptide + H₂N-Peptide Peptide H₂N-Peptide AA1 This compound HOBt_ester1 HOBt Active Ester AA1->HOBt_ester1 + HBTU + Base HBTU HBTU Tetramethylurea Tetramethylurea (byproduct) HBTU->Tetramethylurea Base Base (DIEA) Coupled_Peptide1 Coupled Peptide HOBt_ester1->Coupled_Peptide1 + H₂N-Peptide Peptide1 H₂N-Peptide

Diagram 1: Activation pathways of this compound.
General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram outlines the key steps in a typical SPPS cycle for the incorporation of a this compound residue.

G Start Start with N-terminally deprotected peptide-resin Preactivation Pre-activation of This compound Start->Preactivation Coupling Coupling to peptide-resin Preactivation->Coupling Wash1 Wash resin (DMF, DCM) Coupling->Wash1 Monitoring Monitor coupling completion (e.g., Kaiser Test) Wash1->Monitoring Decision Coupling Complete? Monitoring->Decision Recouple Recouple Decision->Recouple No Wash2 Wash resin Decision->Wash2 Yes Recouple->Coupling Deprotection Boc Deprotection (TFA in DCM) Wash2->Deprotection Neutralization Neutralization (DIEA in DMF/DCM) Deprotection->Neutralization Wash3 Wash resin Neutralization->Wash3 Next_Cycle Proceed to next coupling cycle Wash3->Next_Cycle G cluster_0 Troubleshooting Guide cluster_1 Potential Causes & Solutions for Incomplete Coupling cluster_2 Potential Causes & Solutions for Side Products Problem Problem Incomplete_Coupling Incomplete Coupling (Positive Kaiser Test) Problem->Incomplete_Coupling Side_Product Significant Side Product Formation (by HPLC) Problem->Side_Product Steric_Hindrance Steric Hindrance Incomplete_Coupling->Steric_Hindrance Insufficient_Activation Insufficient Activation Time/Reagent Incomplete_Coupling->Insufficient_Activation Aggregation Peptide Aggregation Incomplete_Coupling->Aggregation Aspartimide Aspartimide Formation Side_Product->Aspartimide Racemization Racemization Side_Product->Racemization Solution1 Solution: - Use a more potent activator (HATU) - Double couple - Increase reaction time Steric_Hindrance->Solution1 Solution2 Solution: - Increase pre-activation time - Check reagent quality Insufficient_Activation->Solution2 Solution3 Solution: - Use chaotropic salts - Synthesize at a higher temperature Aggregation->Solution3 Solution4 Solution: - Use bulkier side-chain protection (e.g., O-cyclohexyl) - Minimize exposure to base Aspartimide->Solution4 Solution5 Solution: - Add HOBt/HOAt to coupling - Use HATU - Lower reaction temperature Racemization->Solution5

References

Application Notes and Protocols for Dipeptide Synthesis using Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the synthesis of dipeptides utilizing N-α-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH). The use of this building block is fundamental in peptide chemistry for introducing a D-aspartic acid residue, which can be crucial for enhancing peptide stability against enzymatic degradation. This guide covers both solution-phase and solid-phase peptide synthesis (SPPS) methodologies, with a focus on optimizing coupling efficiency and minimizing common side reactions, particularly aspartimide formation.

Introduction

The synthesis of peptides with defined sequences is a cornerstone of drug discovery and biochemical research. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classic and robust method for peptide synthesis.[1] In this strategy, the α-amino group is temporarily protected by the acid-labile Boc group, while side chains are protected by more stable groups like benzyl esters, which require strong acids for removal.[1][2]

This compound is a key building block for incorporating a D-aspartic acid residue. The D-configuration can confer resistance to proteolysis, thereby increasing the in vivo half-life of peptide-based therapeutics. The benzyl ester protecting the β-carboxyl group of the aspartic acid side chain is stable during the repetitive acid treatments used for Boc group removal but can be cleaved during the final deprotection step.[3]

A significant challenge in the synthesis of peptides containing aspartic acid is the base-catalyzed formation of an aspartimide intermediate, which can lead to a mixture of α- and β-peptides and racemization.[2] This document provides protocols designed to mitigate this and other potential side reactions.

Chemical Principles and Logical Workflow

The synthesis of a dipeptide using this compound involves a series of controlled chemical reactions. The overall workflow is depicted below, outlining the key stages of protection, coupling, and deprotection.

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Product & Deprotection A This compound (Starting Material) C Carboxyl Group Activation A->C Coupling Agent (e.g., DCC/HOBt) B Amino Acid Ester (H-AA-OR) (e.g., H-Gly-OMe) D Peptide Bond Formation (Nucleophilic Attack) B->D C->D Activated Ester E Protected Dipeptide Boc-D-Asp(OBzl)-AA-OR D->E Forms Peptide Bond F Final Deprotection (Boc & Bzl Removal) E->F Strong Acid (e.g., TFA, HF) G Final Dipeptide H-D-Asp-AA-OH F->G

Caption: Logical workflow for dipeptide synthesis using this compound.

Quantitative Data Summary

The efficiency of dipeptide synthesis can be evaluated based on several quantitative parameters. The following table provides typical data for the synthesis of a model dipeptide, Boc-D-Asp(OBzl)-Gly-OMe, via solution-phase synthesis.

ParameterTypical ValueMethod of DeterminationNotes
Coupling Time 2-24 hoursThin Layer Chromatography (TLC)Reaction completion is monitored by the disappearance of the starting amino acid.
Coupling Efficiency >95%HPLC analysis of crude productCan be lower for sterically hindered amino acids. Recoupling may be necessary.
Crude Product Yield 80-95%Gravimetric analysis after work-upDependent on the efficiency of extraction and removal of by-products.
Purified Product Yield 60-85%Gravimetric analysis after chromatographyYield after purification by silica gel column chromatography.
Final Purity >98%HPLC, NMR SpectroscopyConfirms the chemical identity and purity of the final dipeptide.

Experimental Protocols

Solution-Phase Synthesis of Boc-D-Asp(OBzl)-Gly-OMe

This protocol describes the synthesis of a dipeptide using the DCC/HOBt coupling method, which is effective in suppressing racemization.

Materials:

  • This compound

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1N aqueous hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

  • In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and neutralize with NMM (1.0 eq) or DIEA (1.0 eq) at 0°C.

  • Activation: Cool the solution from step 1 to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise with stirring.

  • Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized amino acid ester solution from step 2 to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) by-product.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

G A Dissolve this compound & HOBt in DCM C Cool to 0°C and add DCC for activation A->C B Neutralize H-Gly-OMe·HCl with NMM/DIEA D Combine activated acid and amino ester B->D C->D E Stir 12-24h at RT D->E F Filter DCU by-product E->F G Aqueous work-up (Acid, Base, Brine washes) F->G H Dry and concentrate G->H I Purify via Column Chromatography H->I

Caption: Experimental workflow for solution-phase dipeptide synthesis.

Solid-Phase Synthesis (SPPS) of a Dipeptide

This protocol outlines a general cycle for adding this compound to a resin-bound amino acid using the Boc/Bzl strategy.

Materials:

  • Amino acid-loaded resin (e.g., H-Gly-Merrifield Resin)

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU, HBTU)

  • Anhydrous Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Protocol:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

    • Filter and wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Wash the resin with isopropanol and then DCM.

    • Treat the resin with a 5-10% solution of DIEA in DCM or NMP for 5-10 minutes. Repeat this step.

    • Filter and wash the resin thoroughly with DCM or NMP.

  • Amino Acid Coupling (HATU):

    • In a separate vessel, pre-activate this compound (3-4 eq) with HATU (3-4 eq) and DIEA (6-8 eq) in DMF for 2-5 minutes.

    • Add the pre-activated amino acid solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours.

    • Monitor reaction completion using a qualitative method like the Kaiser test.

  • Washing: Drain the coupling solution and wash the resin with DMF and DCM. The resin is now ready for the next cycle or final cleavage.

Critical Considerations: Aspartimide Formation

The primary side reaction when using aspartic acid derivatives is the formation of a cyclic aspartimide. This is particularly problematic during Fmoc-based synthesis due to the use of a basic deprotection agent (piperidine) but can also occur under other conditions.

Mitigation Strategies:

  • Choice of Coupling Reagent: Using efficient coupling reagents like HATU or HBTU can shorten coupling times and reduce the risk of side reactions.

  • Sterically Hindered Protecting Groups: While the benzyl group is standard for Boc chemistry, in Fmoc synthesis, bulkier side-chain protecting groups (e.g., O-3-methylpent-3-yl) can physically block the cyclization.

  • Modified Deprotection Conditions: In Fmoc SPPS, adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.

G Peptide Peptide Backbone NH Aspartimide Aspartimide Intermediate Peptide:n->Aspartimide Intramolecular Attack Asp Asp(OBzl) residue C=O SideChain β-Carboxyl (OBzl) Asp->SideChain Asp:c->Aspartimide Byproducts α- and β-peptides + Racemization Aspartimide->Byproducts Ring Opening

References

Application Notes and Protocols for the Synthesis of Peptide Libraries Using Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of N-α-tert-butyloxycarbonyl-D-aspartic acid β-benzyl ester (Boc-D-Asp(OBzl)-OH) in the solid-phase synthesis of peptide libraries. The incorporation of D-amino acids, such as D-aspartic acid, is a key strategy in drug discovery to enhance peptide stability against enzymatic degradation and to explore novel conformational spaces for receptor binding.

Introduction to this compound in Peptide Synthesis

This compound is a crucial building block for introducing D-aspartic acid residues into peptide sequences using the well-established Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. In this method, the acid-labile Boc group serves as a temporary protecting group for the α-amino function, while the benzyl (Bzl) ester protects the side-chain carboxyl group of aspartic acid. The Bzl group is stable to the conditions used for Boc removal (typically trifluoroacetic acid, TFA) and is cleaved during the final step of releasing the peptide from the resin with a strong acid, such as anhydrous hydrogen fluoride (HF).

The synthesis of peptide libraries, particularly through the "split-and-mix" (also known as "split-and-pool") method, allows for the generation of millions of unique peptide sequences simultaneously. These libraries are invaluable tools for screening and identifying lead compounds with high affinity and specificity for biological targets.

Data Presentation

The properties of this compound are summarized in Table 1. Table 2 provides illustrative quantitative data for the synthesis of a hypothetical tetrapeptide library using the split-and-mix methodology.

Table 1: Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₁NO₆[1]
Molecular Weight 323.34 g/mol [1]
Appearance White to off-white powder
Purity (HPLC) ≥98.0%[1]
Solubility Soluble in DMF, DCM
Storage 2-8°C
Primary Application Boc solid-phase peptide synthesis[1]

Table 2: Illustrative Quantitative Data for a Split-and-Mix Tetrapeptide Library Synthesis

This data is representative for a manual synthesis and may vary based on the specific sequences, reagents, and scale.

ParameterStep 1: Position 4Step 2: Position 3Step 3: Position 2Step 4: Position 1
Resin Type Merrifield Resin---
Initial Resin Loading 0.8 mmol/g---
Amino Acids per Split 4 (including this compound)444
Total Library Diversity 4 peptides16 peptides64 peptides256 peptides
Boc-AA Equivalents 3.03.03.03.0
Coupling Reagent (DCC) 3.03.03.03.0
HOBt Equivalents 3.03.03.03.0
Avg. Coupling Efficiency >99% (monitored by Kaiser test)>99%>99%>99%
Theoretical Resin Weight Gain Varies by AAVaries by AAVaries by AAVaries by AA
Overall Crude Peptide Yield ---60-80% (post-cleavage)
Crude Peptide Purity (avg.) ---50-70% (by HPLC)

Experimental Protocols

The following protocols detail the manual synthesis of a peptide library using this compound via the split-and-mix method.

Diagram of the Split-and-Mix Synthesis Workflow

G Split-and-Mix Peptide Library Synthesis Workflow A Start: Resin Pool B Split Resin into N Portions A->B C1 Couple AA 1 B->C1 C2 Couple AA 2 B->C2 Cn Couple AA N B->Cn D Pool and Mix Resin C1->D C2->D Cn->D E Repeat Cycle for Next Position D->E E->B  Continue Synthesis F Final Deprotection and Cleavage E->F  Final Cycle Complete G Peptide Library F->G

Caption: Workflow for split-and-mix peptide library synthesis.

Protocol 1: Manual Boc-SPPS Peptide Library Synthesis

1. Resin Preparation and First Amino Acid Attachment:

  • Resin Swelling: Swell Merrifield resin (1% DVB, 100-200 mesh, ~0.8 mmol/g) in dichloromethane (DCM) for 1 hour, followed by dimethylformamide (DMF) for 1 hour in a manual synthesis vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • To attach the C-terminal amino acid (e.g., Boc-Gly-OH), prepare its cesium salt by reacting it with cesium carbonate in an ethanol/water mixture and evaporating to dryness.

    • Dissolve the Boc-amino acid cesium salt in DMF and add it to the swollen resin.

    • Heat the mixture at 50°C for 18-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.

    • Determine the final substitution level using a method like the picric acid titration.

2. The Synthesis Cycle (for each subsequent amino acid):

This cycle is repeated for each position in the peptide sequence.

  • Step 2a: Splitting the Resin:

    • Swell the entire batch of resin in DMF.

    • Aliquot the resin slurry into equal portions, one for each amino acid to be coupled at this position (e.g., if coupling 4 different amino acids, split into 4 reaction vessels).

  • Step 2b: Boc Deprotection (for each portion):

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

    • Drain and add a fresh 50% TFA/DCM solution. Agitate for 30 minutes.

    • Wash the resin with DCM (3 x 1 min) and isopropanol (2 x 1 min) to remove residual acid.

  • Step 2c: Neutralization (for each portion):

    • Wash the resin with DCM (3 x 1 min).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM and agitate for 5 minutes. Repeat once.

    • Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Step 2d: Coupling (for each portion):

    • In a separate vial, dissolve the Boc-amino acid (e.g., this compound, 3 equivalents relative to resin loading) and 1-Hydroxybenzotriazole (HOBt, 3 eq.) in DMF.

    • Add Dicyclohexylcarbodiimide (DCC, 3 eq.) to the amino acid solution and allow to pre-activate for 10-15 minutes at 0°C.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction for 2-4 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive (free amines present), repeat the coupling step.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Step 2e: Pooling and Mixing:

    • Combine all portions of the resin from the different reaction vessels into a single container.

    • Wash with DCM and suspend in a DCM/DMF mixture.

    • Thoroughly mix the resin slurry by gentle agitation or nitrogen bubbling for 30 minutes to ensure homogenization.

    • The pooled resin is now ready for the next cycle (return to Step 2a).

3. Final Cleavage and Deprotection (HF Cleavage):

Caution: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus by trained personnel.

  • After the final synthesis cycle, wash the peptide-resin with DMF, DCM, and methanol, then dry thoroughly under vacuum.

  • Place the dried resin in the HF reaction vessel.

  • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) to protect sensitive residues.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen and then under high vacuum.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide library.

  • Collect the precipitate by filtration and dry under vacuum.

4. Purification and Analysis:

  • The crude peptide library can be analyzed by HPLC and Mass Spectrometry to assess the overall quality and presence of expected peptide masses.

  • Screening is often performed on the crude library mixture. If deconvolution is necessary to identify active individual peptides, further purification of sub-libraries or individual components may be required.

Application: Targeting the NMDA Receptor Signaling Pathway

Peptide libraries containing D-aspartic acid are of significant interest for neuroscience research and drug development. D-aspartate is an endogenous agonist of the N-Methyl-D-Aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[2] Dysregulation of NMDA receptor signaling is implicated in various neurological and psychiatric disorders. A library of peptides incorporating this compound could be screened to identify novel agonists, antagonists, or allosteric modulators of the NMDA receptor.

Diagram of the NMDA Receptor Signaling Pathway

G NMDA Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds AMPA AMPA Receptor Glutamate->AMPA Binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Opens Depolarization Membrane Depolarization AMPA->Depolarization Na⁺ Influx CaM Calmodulin (CaM) Ca_Influx->CaM PKC PKC Ca_Influx->PKC nNOS nNOS Ca_Influx->nNOS CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates Gene_Expression Gene Expression & Synaptic Plasticity (LTP) CREB->Gene_Expression Activates DAsp D-Aspartate Peptides (Library Members) DAsp->NMDAR Modulates Mg_block Mg²⁺ Block Removed Depolarization->Mg_block Mg_block->NMDAR Relieves

Caption: NMDA receptor activation and downstream signaling.

References

Application Notes and Protocols for the Incorporation of Boc-D-Asp(OBzl)-OH into Complex Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as D-isomers, into peptide sequences is a critical strategy in modern drug development and chemical biology. These modifications can dramatically enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and control peptide conformation. Boc-D-Asp(OBzl)-OH is a key building block for introducing a D-aspartic acid residue with its side-chain carboxylate protected as a benzyl ester. This derivative is designed for use in Boc/Bzl solid-phase peptide synthesis (SPPS), a robust and well-established methodology for creating complex peptides.[1]

These application notes provide a comprehensive guide to the effective incorporation of this compound into peptide chains, covering its applications, detailed experimental protocols, and potential challenges.

Applications of Peptides Containing D-Aspartic Acid

The introduction of a D-aspartic acid residue can confer significant therapeutic advantages:

  • Enhanced Proteolytic Stability: Peptides containing D-amino acids are more resistant to degradation by endogenous proteases and peptidases, which primarily recognize L-amino acids. This increased stability leads to a longer in vivo half-life, a crucial attribute for peptide-based therapeutics.

  • Improved Bioavailability: By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, D-amino acid-containing peptides can exhibit improved bioavailability.

  • Receptor Affinity and Selectivity Modulation: The altered stereochemistry of a D-amino acid can change the three-dimensional structure of a peptide, potentially leading to novel binding interactions with target receptors or enzymes. This can be exploited to fine-tune binding affinity and selectivity.

  • Bioactive Peptides and Drug Development: this compound serves as a crucial building block in the synthesis of bioactive peptides for pharmaceuticals.[2] D-aspartic acid itself is an endogenous amino acid that plays a significant role in the neuroendocrine system, acting as a neurotransmitter and neuromodulator.[3][4] Peptides designed to mimic or modulate these pathways are of great interest in treating neurological and hormonal disorders.

Signaling Pathways Involving D-Aspartic Acid

D-Aspartic acid is an important signaling molecule, primarily in the nervous and endocrine systems. It functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. Additionally, D-Aspartate is involved in the hypothalamic-pituitary-gonadal (HPG) axis, where it stimulates the release of hormones such as testosterone.

D_Aspartate_Signaling cluster_0 Neurotransmission cluster_1 Endocrine Regulation (HPG Axis) D-Asp D-Asp NMDA_Receptor NMDA Receptor D-Asp->NMDA_Receptor Binds Hypothalamus Hypothalamus D-Asp->Hypothalamus Stimulates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Ca_Influx->Synaptic_Plasticity Activates GnRH GnRH Hypothalamus->GnRH Releases Pituitary Pituitary LH LH Pituitary->LH Releases Leydig_Cells Testicular Leydig Cells Testosterone Testosterone Leydig_Cells->Testosterone Produces GnRH->Pituitary Acts on LH->Leydig_Cells Stimulates Boc_SPPS_Workflow start Start with Boc-AA-Resin deprotection 1. Deprotection (25-50% TFA in DCM, 20-30 min) start->deprotection wash Wash (DCM and/or DMF) deprotection->wash final_deprotection Final N-terminal Boc Deprotection deprotection->final_deprotection Last Cycle neutralization 2. Neutralization (5-10% DIEA in DCM/DMF, 5-10 min) coupling 3. Coupling (this compound + Coupling Reagent) neutralization->coupling coupling->wash wash->neutralization monitoring Ninhydrin Test wash->monitoring Check completion monitoring->deprotection Complete (Next Cycle) monitoring->coupling Incomplete (Recouple) cleavage Cleavage from Resin (e.g., HF, TFMSA with scavengers) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Final Peptide purification->end

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the identification of related substances in Boc-D-Asp(OBzl)-OH, a critical protected amino acid derivative used in peptide synthesis and drug development. The described reverse-phase HPLC (RP-HPLC) method provides excellent resolution and sensitivity for quantifying the main component and potential impurities. This document provides the necessary protocols for researchers, scientists, and quality control professionals in the pharmaceutical and biotechnology industries.

Introduction

N-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester (this compound) is a key building block in solid-phase peptide synthesis.[1] The purity of this reagent is paramount as impurities can lead to the formation of undesired peptide sequences, impacting the final product's efficacy and safety. Regulatory standards necessitate accurate and reproducible analytical methods to ensure the quality of raw materials used in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the industry standard for assessing the purity of such compounds.[2][3] This application note presents a comprehensive RP-HPLC method for the routine quality control of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Trifluoroacetic acid (TFA), HPLC grade

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (1:1 v/v) is recommended.

  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the sample diluent to achieve a final concentration of 1.0 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution, using the this compound sample to be tested.

HPLC Method Parameters

A gradient elution is employed to ensure the separation of the main peak from any potential impurities with differing polarities.

ParameterRecommended Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.01090
25.01090
25.17030
30.07030
Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes the expected chromatographic parameters for a high-purity this compound sample.

AnalyteExpected Retention Time (min)Purity Specification
This compoundApproximately 12-15≥ 98.0%
Potential Impurities
Unprotected D-Asp(OBzl)-OHEarlier elutingReportable
Benzyl alcoholEarlier elutingReportable
Boc-D-Asp-OHEarlier elutingReportable
L-enantiomerRequires chiral column≤ 0.5%

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhaseA Prepare Mobile Phase A (0.1% TFA in Water) SystemSetup Equilibrate HPLC System with Initial Conditions MobilePhaseA->SystemSetup MobilePhaseB Prepare Mobile Phase B (0.1% TFA in Acetonitrile) MobilePhaseB->SystemSetup SamplePrep Prepare Standard & Sample (1.0 mg/mL in Diluent) Injection Inject 10 µL of Sample or Standard SamplePrep->Injection SystemSetup->Injection Gradient Run Gradient Elution (30 min) Injection->Gradient Detection Detect at UV 254 nm Gradient->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (%) Integration->Calculation Report Generate Report Calculation->Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is a reliable and reproducible technique for determining the purity of this compound. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory setting to ensure the high quality of this critical raw material for peptide synthesis and pharmaceutical development. The method is suitable for identifying and quantifying potential process-related impurities and degradation products.

References

Application Notes and Protocols for the Large-Scale Synthesis of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-aspartic acid 4-benzyl ester, commonly referred to as Boc-D-Asp(OBzl)-OH, is a critical chiral building block in synthetic organic chemistry. Its primary application lies in the field of peptide synthesis, particularly in Boc-based solid-phase peptide synthesis (SPPS), where it serves to introduce a D-aspartic acid residue into a growing peptide chain. The strategic placement of the Boc (tert-butoxycarbonyl) protecting group on the α-amino group and the benzyl ester on the β-carboxyl group allows for selective deprotection and coupling reactions, which are fundamental to the synthesis of complex peptides and peptidomimetics. Such peptides are of significant interest in drug discovery and development, targeting a wide array of therapeutic areas.

These application notes provide a detailed protocol for the large-scale synthesis of this compound, compiled from established chemical principles and methodologies. The document also includes comprehensive data on the physical and chemical properties of the compound, along with its primary application in peptide synthesis.

Physicochemical Properties and Specifications

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and quality control of the compound.

PropertyValue
CAS Number 51186-58-4
Molecular Formula C₁₆H₂₁NO₆
Molecular Weight 323.34 g/mol
Appearance White to off-white solid
Purity (HPLC) ≥98.0%
Melting Point 101-103 °C
Optical Rotation +18.5 ± 0.5° (c=1.4 in DMF)
Storage Temperature 2-8°C

Large-Scale Synthesis Protocol

The large-scale synthesis of this compound is a two-step process that begins with the selective benzylation of the β-carboxyl group of D-aspartic acid, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of D-Aspartic Acid 4-Benzyl Ester (H-D-Asp(OBzl)-OH)

This procedure is adapted from a patented industrial process for the synthesis of aspartic acid 4-(phenylmethyl) ester.

Reaction Scheme:

Materials and Reagents:

  • D-Aspartic Acid

  • Benzyl Alcohol

  • Acetyl Chloride

  • An organic base (e.g., Triethylamine or Diisopropylethylamine)

  • Suitable solvent (e.g., Ethyl Acetate)

  • Water

Equipment:

  • Large-scale reaction vessel with temperature control and mechanical stirring

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a large reaction vessel, suspend D-aspartic acid in benzyl alcohol. A molar ratio of 1 mole of D-aspartic acid to 10-40 moles of benzyl alcohol is recommended.

  • Cool the mixture to a temperature between -10 °C and 10 °C with vigorous stirring.

  • Slowly add acetyl chloride to the reaction mixture. A molar ratio of 1.5-3.0 moles of acetyl chloride per mole of D-aspartic acid is optimal. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature, typically between 0 °C and 20 °C, until the reaction is deemed complete by a suitable monitoring technique (e.g., TLC or HPLC).

  • Upon completion, carefully neutralize the reaction mixture with an organic base to precipitate the product.

  • Filter the crude product and wash it thoroughly with a suitable solvent, such as ethyl acetate, to remove excess benzyl alcohol and other impurities.

  • Dry the product under vacuum to yield D-aspartic acid 4-benzyl ester.

Quantitative Data for Step 1:

ParameterValue
Reactant Molar Ratios D-Aspartic Acid : Benzyl Alcohol : Acetyl Chloride (1 : 10-40 : 1.5-3.0)
Reaction Temperature -10 °C to 20 °C
Typical Yield 40-45% (as per related literature)
Step 2: N-Boc Protection of D-Aspartic Acid 4-Benzyl Ester

This step involves the reaction of the amino group of H-D-Asp(OBzl)-OH with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Reaction Scheme:

Materials and Reagents:

  • D-Aspartic Acid 4-Benzyl Ester (from Step 1)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • A suitable base (e.g., Sodium bicarbonate, Potassium bicarbonate, or Triethylamine)

  • A suitable solvent system (e.g., Dioxane/water or THF/water)

  • Ethyl Acetate

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Large-scale reaction vessel with mechanical stirring

  • pH meter or pH indicator strips

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve D-aspartic acid 4-benzyl ester in the chosen solvent system.

  • Add the base to the solution and stir until it is completely dissolved.

  • Slowly add di-tert-butyl dicarbonate to the reaction mixture. An excess of Boc anhydride is typically used.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

  • Acidify the remaining aqueous solution to a pH of 2-3 with a suitable acid (e.g., citric acid or dilute HCl).

  • Extract the product into ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Quantitative Data for Step 2:

ParameterValue
Reactant Molar Ratio H-D-Asp(OBzl)-OH : (Boc)₂O (1 : 1.1-1.5)
Reaction pH 8-10
Reaction Time 2-12 hours
Typical Yield High (often >90%)

Analytical Characterization

The final product should be characterized to confirm its identity and purity. The following analytical techniques are recommended:

Analytical TechniqueExpected Results
HPLC A single major peak corresponding to this compound with a purity of ≥98.0%.
¹H NMR The spectrum should show characteristic peaks for the Boc group (a singlet at ~1.4 ppm), the benzyl group (a multiplet at ~7.3 ppm and a singlet at ~5.1 ppm), and the aspartic acid backbone protons.
FT-IR The spectrum should exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the ester and carboxylic acid, and the C-O stretching of the Boc group.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.

Application in Boc-SPPS

This compound is a cornerstone reagent for the incorporation of D-aspartic acid residues in Boc solid-phase peptide synthesis. The workflow for its use is outlined below.

Workflow for Boc-SPPS using this compound:

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) with the first amino acid attached.

  • Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: The resulting trifluoroacetate salt is neutralized with a base, such as diisopropylethylamine (DIEA).

  • Coupling: this compound is activated using a coupling reagent (e.g., DCC/HOBt or HBTU) and then coupled to the free N-terminal of the growing peptide chain on the resin.

  • Washing: The resin is thoroughly washed to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl ester of the D-aspartic acid) are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow D_Asp D-Aspartic Acid Benzylation Step 1: Benzylation D_Asp->Benzylation Benzyl Alcohol, Acetyl Chloride H_D_Asp_OBzl H-D-Asp(OBzl)-OH Benzylation->H_D_Asp_OBzl Boc_Protection Step 2: Boc Protection H_D_Asp_OBzl->Boc_Protection (Boc)₂O, Base Boc_D_Asp_OBzl This compound Boc_Protection->Boc_D_Asp_OBzl Purification Purification (Crystallization) Boc_D_Asp_OBzl->Purification Final_Product Final Product Purification->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Application Workflow in Boc-SPPS

Boc_SPPS_Workflow start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA/DCM) start->deprotection neutralization Neutralization (DIEA) deprotection->neutralization coupling Coupling with This compound (DCC/HOBt or HBTU) neutralization->coupling washing Washing coupling->washing repeat Repeat Cycle for Next Amino Acid washing->repeat repeat->deprotection Yes cleavage Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) repeat->cleavage No purification Peptide Purification (RP-HPLC) cleavage->purification final_peptide Final D-Aspartic Acid Containing Peptide purification->final_peptide

Caption: Workflow for the use of this compound in Boc-SPPS.

Application Notes and Protocols for Boc-D-Asp(OBzl)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of Boc-D-Asp(OBzl)-OH in solution-phase peptide synthesis (SPPS). This valuable building block is instrumental in the synthesis of peptides containing a D-aspartic acid residue, which can be critical for developing peptide-based therapeutics with enhanced stability and unique conformational properties.

Introduction to this compound

This compound, or N-(tert-Butoxycarbonyl)-D-aspartic acid 4-benzyl ester, is a commonly utilized derivative of D-aspartic acid in peptide synthesis. The molecule is strategically protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group and at the β-carboxyl group of the side chain with a benzyl (Bzl) group. This protection scheme is a cornerstone of the Boc/Bzl strategy in peptide synthesis.

The acid-labile Boc group provides temporary protection for the α-amino group and is typically removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA). The benzyl ester, which protects the side chain, is more stable to these conditions but can be removed by strong acids like hydrogen fluoride (HF) or, more conveniently in solution-phase synthesis, through catalytic hydrogenolysis.[1] This differential stability allows for the selective deprotection and elongation of the peptide chain.

A significant challenge in synthesizing peptides containing aspartic acid is the propensity for aspartimide formation, an intramolecular side reaction that can lead to racemization and the formation of undesired β-peptides. This is particularly problematic in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs. The use of the benzyl ester as a side-chain protecting group helps to mitigate this side reaction.

Physicochemical Properties

PropertyValueReference
Molecular Formula C16H21NO6[2]
Molecular Weight 323.34 g/mol [2]
CAS Number 51186-58-4[2]
Appearance White to off-white solid[3]
Purity (HPLC) ≥98.0%

Experimental Protocols

General Workflow for Dipeptide Synthesis

The following diagram illustrates the general workflow for the synthesis of a dipeptide using this compound in solution.

G cluster_coupling Peptide Coupling cluster_deprotection Deprotection & Elongation A This compound D Protected Dipeptide (Boc-D-Asp(OBzl)-Xaa-OMe) A->D B Amino Acid Ester (e.g., H-Xaa-OMe) B->D C Coupling Reagents (e.g., DCC/HOBt) C->D E Protected Dipeptide G Dipeptide Amine Salt E->G Boc Deprotection F TFA/DCM F->G I Free Amine Dipeptide G->I Neutralization H Neutralization H->I J Couple next Boc-AA-OH I->J

Caption: General workflow for solution-phase dipeptide synthesis.

Protocol for Peptide Coupling using DCC/HOBt

This protocol describes the coupling of this compound to an amino acid ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). HOBt is included to suppress racemization.

Materials:

  • This compound

  • Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1N HCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in the same solvent and add DIPEA or NMM (1.0 eq) to neutralize the salt and form the free amine.

  • Add the free amino acid ester solution to the solution from step 1.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture with continuous stirring.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purify the crude product by silica gel column chromatography if necessary.

ParameterRecommended Value
This compound 1.0 equivalent
Amino Acid Ester 1.0 equivalent
DCC 1.1 equivalents
HOBt 1.1 equivalents
Base (DIPEA/NMM) 1.0 equivalent
Solvent Anhydrous DCM or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Protocol for Nα-Boc Deprotection

This protocol outlines the removal of the Boc protecting group to allow for subsequent peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the peptide-TFA salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting peptide-TFA salt under vacuum. The salt can often be used in the next coupling step after neutralization.

ParameterRecommended Value
Reagent 25-50% TFA in DCM
Temperature Room Temperature
Reaction Time 30-60 minutes
Protocol for Side-Chain Benzyl Ester Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl (Bzl) protecting group from the aspartic acid side chain in solution. This method is advantageous as it uses mild conditions.

Materials:

  • Benzyl-protected peptide

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected peptide in a suitable solvent such as methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

ParameterRecommended Value
Catalyst 10% Palladium on Carbon
Hydrogen Source H2 gas (balloon or Parr shaker)
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room Temperature
Reaction Time 2-24 hours

Logical Relationships in Boc/Bzl Peptide Synthesis

The following diagram illustrates the logical relationships and decision-making process in a typical Boc/Bzl solution-phase peptide synthesis cycle.

G start Start with C-terminal protected amino acid couple Couple with This compound start->couple monitor_coupling Monitor Coupling (TLC/HPLC) couple->monitor_coupling coupling_complete Coupling Complete? monitor_coupling->coupling_complete coupling_complete->couple No workup Aqueous Workup & Purification coupling_complete->workup Yes boc_deprotect Boc Deprotection (TFA/DCM) workup->boc_deprotect monitor_deprotection Monitor Deprotection (TLC/HPLC) boc_deprotect->monitor_deprotection deprotection_complete Deprotection Complete? monitor_deprotection->deprotection_complete deprotection_complete->boc_deprotect No neutralize Neutralize Amine Salt deprotection_complete->neutralize Yes final_peptide Final Protected Peptide? neutralize->final_peptide elongate Couple next Boc-AA-OH elongate->couple final_peptide->elongate No final_deprotect Final Deprotection (e.g., Hydrogenolysis) final_peptide->final_deprotect Yes end Purified Peptide final_deprotect->end

Caption: Decision workflow for a Boc/Bzl synthesis cycle.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling - Insufficient activation time or reagent.- Steric hindrance.- Impure starting materials.- Increase reaction time.- Use a more potent coupling reagent (e.g., HATU, HBTU).- Re-purify starting materials.
Aspartimide Formation - Presence of strong base.- High temperatures during coupling or workup.- Sequence is prone to this side reaction (e.g., Asp-Gly).- Use a milder base like NMM instead of DIPEA.- Maintain low temperatures during the reaction.- Use HOBt as an additive.
Incomplete Boc Deprotection - Insufficient reaction time.- Low concentration of TFA.- Increase reaction time.- Use a higher concentration of TFA (e.g., 50%).
Incomplete Benzyl Deprotection - Catalyst poisoning.- Insufficient hydrogen pressure.- Use fresh catalyst.- Ensure the system is properly purged with hydrogen and maintain a positive pressure.

These application notes and protocols are intended to serve as a guide. Researchers should optimize conditions based on their specific peptide sequence and available laboratory equipment.

References

Application Notes and Protocols: The Use of Boc-D-Asp(OBzl)-OH in Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-D-Asp(OBzl)-OH is a pivotal building block in the design and synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with enhanced therapeutic properties such as increased stability, bioavailability, and receptor selectivity. The incorporation of the D-enantiomer of aspartic acid, with its side chain protected by a benzyl group and the alpha-amino group by a tert-butyloxycarbonyl moiety, offers a strategic approach to introduce conformational constraints and modulate the biological activity of synthetic peptides. These application notes provide a comprehensive overview of the utility of this compound in the design of peptidomimetics, with a focus on integrin antagonists. Detailed experimental protocols for solid-phase peptide synthesis and relevant biological assays are provided, along with a summary of structure-activity relationship data.

Introduction

Peptidomimetics are at the forefront of modern drug discovery, offering a promising avenue to target challenging protein-protein interactions and enzyme active sites with high specificity and efficacy.[1] The rational design of peptidomimetics often involves the incorporation of non-natural amino acids to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and poor oral bioavailability. This compound serves as a valuable synthetic precursor for introducing a D-aspartic acid residue into a peptide sequence. The D-configuration can induce specific secondary structures, such as turns and helices, thereby constraining the peptide backbone and presenting the pharmacophoric groups in a biologically active conformation.[2][3] The benzyl protection of the aspartic acid side chain is compatible with standard Boc-based solid-phase peptide synthesis (SPPS) and can be readily removed during the final cleavage step.[4]

This document will explore the application of this compound in the design of peptidomimetics, with a particular focus on cyclic RGD (Arginine-Glycine-Aspartic acid) peptides that target integrin receptors.

Applications in Peptidomimetic Design: Targeting Integrins

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion, playing crucial roles in various physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis.[] The RGD tripeptide sequence is a key recognition motif for many integrins. Cyclic peptidomimetics containing the RGD sequence have been extensively developed as integrin antagonists.

The incorporation of a D-amino acid, such as D-aspartic acid derived from this compound, into these cyclic RGD peptides can significantly influence their binding affinity and selectivity for different integrin subtypes. For instance, in a series of cyclic octapeptides (LXW analogs), the presence of a D-aspartic acid residue was found to be crucial for their antagonistic activity against αvβ3 integrin.

Quantitative Data: Structure-Activity Relationship of Cyclic RGD Peptidomimetics

The following table summarizes the in vitro inhibitory activities of synthetic cyclic RGD octapeptides containing D-aspartic acid against αvβ3 integrin. The IC50 values were determined using a competitive binding assay with a biotinylated vitronectin ligand.

Compound IDSequenceIC50 (nM) for αvβ3 Integrin
LXW7 c(CRGDD -Val-C)150
LXW64 c(CRGDD -Nal-C)25

Data sourced from a study on the structure-activity relationship of RGD-containing cyclic octapeptides. The D-aspartic acid residue is highlighted in bold.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclic RGD Peptidomimetic

This protocol describes the manual synthesis of a cyclic RGD peptide containing a D-aspartic acid residue using Boc/Bzl chemistry.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • Reagents for cyclization (e.g., HBTU, HOBt, DIEA)

  • Reagents for cleavage and deprotection (e.g., HF/anisole or TFA/TIS/water cocktail)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DCM for 30 minutes.

  • Fmoc Deprotection (if using Fmoc-Rink Amide resin for C-terminal amide): Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using DIC and HOBt in DMF/DCM. Monitor the coupling reaction using the Kaiser test.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM, IPA, and DMF.

  • Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes. Wash the resin with DMF and DCM.

  • Subsequent Amino Acid Couplings: Repeat steps 4 and 5 for each subsequent amino acid in the sequence, including the coupling of This compound .

  • Cleavage from Resin (for linear peptide): Once the linear sequence is assembled, cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole or a TFA/TIS/water cocktail).

  • Cyclization: Purify the linear peptide by preparative HPLC. Perform the cyclization reaction in solution under high dilution conditions using a suitable coupling agent such as HBTU/HOBt/DIEA.

  • Purification: Purify the final cyclic peptide by preparative HPLC and characterize by mass spectrometry and NMR.

Integrin Binding Assay (Cell Adhesion Assay)

This protocol describes a method to evaluate the inhibitory activity of the synthesized peptidomimetic on integrin-mediated cell adhesion.

Materials:

  • 96-well microtiter plates

  • Integrin ligand (e.g., vitronectin or fibronectin)

  • HeLa cells or other cells expressing the target integrin (e.g., αvβ3)

  • Bovine Serum Albumin (BSA)

  • Synthesized cyclic RGD peptidomimetic

  • Crystal Violet solution

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the integrin ligand (e.g., 10 µg/mL vitronectin in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature.

  • Cell Preparation: Harvest HeLa cells and resuspend them in serum-free medium.

  • Inhibition Assay: Pre-incubate the cells with various concentrations of the synthesized cyclic RGD peptidomimetic for 30 minutes at 37°C.

  • Cell Seeding: Add the cell-peptide mixture to the coated and blocked wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Stain the adherent cells with 0.5% Crystal Violet solution for 10 minutes.

  • Quantification: Wash the wells with water, air dry, and solubilize the stain with a suitable solvent (e.g., methanol or a solution of 0.1 M sodium citrate in 50% ethanol).

  • Measurement: Read the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the peptidomimetic and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Signaling Pathways and Logical Relationships

The incorporation of this compound into peptidomimetics can lead to molecules that modulate key cellular signaling pathways. For instance, RGD peptidomimetics targeting integrins can influence downstream signaling cascades such as the ERK1/2 pathway, which is involved in cell proliferation, survival, and differentiation.

Experimental Workflow for Peptidomimetic Drug Discovery

G cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Identification Target Identification (e.g., Integrin αvβ3) Peptidomimetic_Design Peptidomimetic Design (Incorporate this compound) Target_Identification->Peptidomimetic_Design SPPS Solid-Phase Peptide Synthesis Peptidomimetic_Design->SPPS Purification_Characterization Purification & Characterization SPPS->Purification_Characterization Binding_Assay Integrin Binding Assay (IC50 Determination) Purification_Characterization->Binding_Assay SAR_Studies Structure-Activity Relationship (SAR) Binding_Assay->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Lead_Optimization->Peptidomimetic_Design

Caption: Workflow for peptidomimetic drug discovery.

Integrin-Mediated ERK1/2 Signaling Pathway

G Integrin Integrin (αvβ3) FAK FAK Integrin->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos Src->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival

Caption: Inhibition of Integrin-mediated ERK1/2 signaling.

Conclusion

This compound is an indispensable tool for the medicinal chemist engaged in peptidomimetic design. Its strategic incorporation allows for the creation of conformationally constrained peptides with improved biological activity and pharmacokinetic profiles. The successful development of potent and selective integrin antagonists highlights the value of this building block in generating novel therapeutic leads. The provided protocols and data serve as a valuable resource for researchers aiming to explore the potential of this compound in their own drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aspartimide Formation with Boc-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding aspartimide formation when using Boc-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation in the context of Boc-SPPS?

Aspartimide formation is a significant side reaction that occurs during Boc-based solid-phase peptide synthesis. It involves the intramolecular cyclization of an aspartic acid (Asp) residue. In Boc-SPPS, this reaction is predominantly acid-catalyzed, occurring most significantly during the final cleavage step when the peptide is treated with strong acids like hydrogen fluoride (HF).[1] The backbone amide nitrogen of the amino acid following the Asp residue attacks the side-chain benzyl ester. This results in a five-membered succinimide ring, known as an aspartimide.[1] This side product is problematic because the aspartimide ring can be subsequently opened, leading to a mixture of desired α-peptides and undesired β-peptides, as well as racemization at the α-carbon of the aspartic acid.[2]

Q2: Why is Boc-Asp(OBzl)-OH particularly susceptible to this side reaction?

The susceptibility of Boc-Asp(OBzl)-OH lies in the relative lability of the benzyl (Bzl) side-chain protecting group.[1] Under the strong acidic conditions of the final HF cleavage, the side-chain ester is protonated, which makes it highly susceptible to nucleophilic attack from the adjacent backbone amide nitrogen, initiating the cyclization process.[1] Compared to other protecting groups, the benzyl ester provides less stability against this acid-catalyzed reaction.

Q3: Which peptide sequences are most at risk for aspartimide formation?

The tendency for aspartimide formation is highly dependent on the peptide sequence. The reaction is most common when the amino acid immediately C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered. This lack of steric bulk allows the backbone nitrogen to more easily approach and attack the side-chain ester.

The most susceptible sequences include:

  • Asp-Gly : This is the most notorious sequence for aspartimide formation due to the absence of any steric hindrance from the glycine residue.

  • Asp-Ala

  • Asp-Ser

  • Asp-Asn

Q4: What are the most effective strategies to prevent aspartimide formation when using Boc-Asp(OBzl)-OH?

The two most critical and effective strategies for minimizing aspartimide formation in Boc-SPPS are:

  • Selection of a More Stable Side-Chain Protecting Group : The most effective preventative measure is to replace the labile benzyl ester with a bulkier, more acid-stable protecting group. The cyclohexyl ester (OcHex), used in Boc-Asp(OcHex)-OH, has historically been shown to significantly reduce the rate of acid-catalyzed cyclization during HF cleavage.

  • Optimization of Cleavage Conditions : Since the side reaction is primarily acid-catalyzed and temperature-dependent, carefully controlling the final cleavage step is crucial. Performing the HF cleavage at a lower temperature (e.g., -5 °C to 0 °C) can dramatically slow the rate of aspartimide formation.

Q5: How can I detect and characterize aspartimide-related impurities?

A combination of analytical techniques is used to identify aspartimide formation:

  • Mass Spectrometry (MS) : The primary indicator is the detection of a peak corresponding to the target peptide's mass minus 18 Da (M-18), which represents the mass loss from the cyclization reaction. Note that the subsequent ring-opened α- and β-peptide impurities will have the same mass as the target peptide.

  • High-Performance Liquid Chromatography (HPLC) : The presence of aspartimide and its related byproducts often appears as multiple, poorly resolved peaks eluting close to the main product peak in the HPLC chromatogram.

Troubleshooting Guide

If you observe a significant peak at M-18 in your mass spectrometry analysis and your HPLC chromatogram shows multiple, difficult-to-separate peaks around the expected product, it is a classic sign of aspartimide formation. Follow this workflow to diagnose and resolve the issue.

G start Problem Detected: - Significant M-18 peak in MS - Multiple peaks in HPLC seq_check Is the sequence an Asp-Xxx motif known to be susceptible? (e.g., Asp-Gly, Asp-Asn) start->seq_check solution1 Primary Solution: Re-synthesize the peptide using Boc-Asp(OcHex)-OH instead of Boc-Asp(OBzl)-OH. seq_check->solution1 Yes solution2 Alternative Solution: Optimize the final cleavage conditions. Perform HF cleavage at a lower temperature (-5°C to 0°C). seq_check->solution2 Yes end_note Both strategies can be combined for highly problematic sequences. solution1->end_note solution2->end_note

Caption: Troubleshooting workflow for aspartimide formation.

Quantitative Data

The choice of the Asp side-chain protecting group and the final cleavage conditions are the most critical factors in controlling aspartimide formation in Boc-SPPS.

Table 1: Effect of Asp Side-Chain Protecting Group on Stability

This table compares the stability of benzyl (Bzl) and cyclohexyl (OcHex) esters to a tertiary amine base, illustrating the higher stability of the OcHex group. This increased stability also translates to lower rates of acid-catalyzed aspartimide formation during cleavage.

Protecting GroupCondition% Aspartimide Formation (24h)Relative Stability
Benzyl (OBzl)Diisopropylethylamine51%1x
Cyclohexyl (OcHex)Diisopropylethylamine0.3%170x higher
Data adapted from studies on model tetrapeptides.

Table 2: Effect of Temperature on Aspartimide Formation Rate During HF Cleavage

This table shows the rate constants for aspartimide formation in a model tetrapeptide protected with a benzyl ester at different temperatures during HF cleavage. The data clearly demonstrates that lowering the cleavage temperature significantly slows the rate of the side reaction.

Cleavage TemperatureRate Constant (k) s⁻¹
0 °C73.6 x 10⁻⁶
-15 °C6.2 x 10⁻⁶
Data sourced from kinetic studies in HF-anisole (9:1, v/v).

Experimental Protocols

Protocol 1: Low-Temperature HF Cleavage

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

  • Preparation : Ensure the peptide-resin is thoroughly washed with dichloromethane (DCM) and dried under vacuum. Pre-chill the HF cleavage apparatus and all reagents to the target temperature (e.g., -5 °C).

  • Scavenger Mixture : Prepare a scavenger mixture appropriate for the peptide sequence. A common mixture is anisole.

  • Apparatus Assembly : Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the pre-chilled scavenger mixture.

  • HF Condensation : Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense the desired amount of anhydrous HF into the vessel.

  • Cleavage Reaction : Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5 °C to 0 °C). Stir the mixture for the specified time (typically 60-90 minutes), monitoring the temperature closely.

  • HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation : Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation : Filter and wash the precipitated peptide with cold ether, then dry the product under vacuum.

Protocol 2: In Situ Neutralization Coupling

This protocol helps minimize potential base-catalyzed side reactions during synthesis by ensuring the deprotected N-terminal amine is immediately available for coupling rather than being exposed to excess base.

  • Resin Preparation : After the Boc deprotection step (TFA treatment), wash the protonated peptide-resin thoroughly with DMF.

  • Amino Acid Activation : In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., with HBTU/HOBt or DIC/HOBt).

  • Neutralization and Coupling : Swell the washed, protonated peptide-resin in DMF. Add the pre-activated amino acid solution, followed immediately by a hindered base such as Diisopropylethylamine (DIEA) (2.0-2.2 equivalents).

  • Reaction : Allow the coupling reaction to proceed for 1-2 hours or until a ninhydrin test indicates completion.

  • Wash : Wash the resin thoroughly with DMF and DCM to prepare for the next cycle.

Mechanism of Aspartimide Formation

The diagram below illustrates the acid-catalyzed mechanism of aspartimide formation from a peptide containing an Asp(OBzl) residue during strong acid cleavage.

Caption: Acid-catalyzed aspartimide formation pathway.

References

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with the use of Boc-D-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling reaction with this compound is showing a low yield. What are the primary causes?

Low coupling efficiency with this compound is a common issue that can stem from several factors. The most frequent culprits are:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups can physically obstruct the approach of the activated amino acid to the N-terminal amine of the peptide-resin, slowing down the reaction rate.[1][2]

  • Aspartimide Formation: This is a significant side reaction where the backbone amide nitrogen attacks the side-chain ester, forming a stable five-membered ring.[3][4] This terminates the desired peptide chain and leads to impurities that are difficult to separate.[4] The Asp-Gly motif is particularly susceptible to this side reaction.

  • Suboptimal Activation: The chosen coupling reagent may not be sufficiently reactive to overcome the steric hindrance associated with this derivative.

  • Poor Reagent Quality or Solubility: Degradation of the amino acid or coupling reagents, or incomplete dissolution in the reaction solvent, can drastically reduce efficiency.

Q2: How can I improve my coupling efficiency? Should I change my coupling reagent?

Yes, changing your coupling reagent is often the most effective first step. For sterically hindered amino acids, standard carbodiimide-based activators like DCC or DIC with HOBt may be insufficient. More potent uronium or phosphonium salt-based reagents are recommended.

Consider switching to one of the following:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient reagents for difficult couplings due to the formation of a highly reactive OAt-ester.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Offers reactivity comparable to HATU and is a cost-effective alternative.

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt that shows excellent coupling efficiency, often superior to HBTU/HATU, with the added benefit of being less hazardous and having better solubility.

Q3: I suspect aspartimide formation is occurring. How can I detect it and what can I do to prevent it?

Detection: Aspartimide formation leads to a mass loss of 18 Da (the loss of water) in the final peptide. This can be detected via mass spectrometry (MS). Subsequent hydrolysis of the aspartimide ring can produce a mixture of α- and β-peptides, which have the same mass as the target peptide but can be difficult to separate by HPLC.

Prevention Strategies:

  • Choice of Protecting Group: While the focus is on this compound, for future syntheses, using a bulkier side-chain protecting group like cyclohexyl ester (OcHex) can significantly reduce aspartimide formation.

  • Minimize Base Exposure: Aspartimide formation is base-catalyzed. Use a hindered base like N,N-diisopropylethylamine (DIEA) for neutralization and use the minimum number of equivalents necessary.

  • Lower Temperature: If your protocol involves elevated temperatures (e.g., microwave synthesis), lowering the temperature can reduce the rate of this side reaction.

  • Use Additives in Deprotection: For Fmoc-based synthesis, adding HOBt to the piperidine deprotection solution has been shown to reduce aspartimide formation.

Q4: Could other factors like reaction time or solvent be affecting the coupling?

Absolutely. If switching coupling reagents is not sufficient, consider the following optimizations:

  • Double Coupling: Perform the coupling step twice. After the first coupling and a wash step, add a fresh solution of activated this compound to the resin to ensure the reaction goes to completion.

  • Extended Reaction Time: Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight to compensate for the slower reaction kinetics.

  • Solvent Choice: Ensure the amino acid and reagents are fully dissolved. N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and NMP can offer better solubility than DMF alone.

  • Monitoring: Use a qualitative test like the Kaiser test to confirm the presence of free primary amines before and after the coupling step. A negative Kaiser test (yellow beads) after coupling indicates the reaction is complete.

Data Presentation

The selection of a coupling reagent is critical. The following table summarizes the characteristics of common coupling reagents used in SPPS and their suitability for hindered amino acids like this compound.

Coupling ReagentClassRelative Reactivity for Hindered ResiduesKey AdvantagesPotential Issues
DIC/HOBt CarbodiimideLow to ModerateCost-effective, low racemization when used correctly.Often insufficient for sterically hindered couplings.
HBTU Aminium/UroniumModerateWidely used, good for routine synthesis.Can cause guanidinylation of the N-terminal amine; less effective than HATU for difficult couplings.
HATU Aminium/UroniumVery HighExcellent efficiency for hindered amino acids due to HOAt-based activation.More expensive than HBTU.
HCTU Aminium/UroniumHighReactivity is comparable to HATU, often at a lower cost.Can cause guanidinylation.
COMU Aminium/UroniumVery HighHigh efficiency, improved safety profile (non-explosive), and better solubility.Higher cost.
PyAOP PhosphoniumVery HighHighly effective for hindered couplings, does not cause guanidinylation.Generates phosphate byproducts.

Experimental Protocols

Optimized Coupling Protocol for this compound using HATU

This protocol is designed for a standard 0.1 mmol scale synthesis on a peptide-resin.

1. Resin Preparation: a. Following the successful deprotection of the N-terminal Boc group from the preceding amino acid (confirmed by a positive Kaiser test), wash the peptide-resin thoroughly. b. Perform washes sequentially with DCM (3x), Isopropanol (2x), and DMF (3x).

2. Amino Acid Activation (Pre-activation): a. In a separate reaction vessel, dissolve this compound (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF or NMP. b. Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture. c. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

3. Coupling Reaction: a. Drain the DMF from the washed peptide-resin. b. Immediately add the pre-activated amino acid solution to the resin. c. Agitate the mixture using a shaker or nitrogen bubbling for a minimum of 2 hours at room temperature. For particularly difficult sequences, extend the coupling time to 4 hours.

4. Monitoring and Wash: a. After the coupling period, take a small sample of resin beads and perform a Kaiser test. b. If the Kaiser test is negative (yellow beads): The coupling is complete. Proceed to wash the resin with DMF (5x) to remove excess reagents and byproducts. c. If the Kaiser test is positive (blue beads): The coupling is incomplete. Drain the reaction solvent and repeat steps 2 and 3 (a "double coupling").

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low coupling efficiency with this compound.

G Troubleshooting Workflow for Low Coupling Efficiency cluster_0 Troubleshooting Workflow for Low Coupling Efficiency cluster_1 Troubleshooting Workflow for Low Coupling Efficiency cluster_2 Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents 1. Verify Reagent Quality - Fresh Amino Acid? - Anhydrous Solvents? - Active Coupling Reagents? start->check_reagents reagents_ok Reagents are Good check_reagents->reagents_ok Yes replace_reagents Replace/Purify Reagents check_reagents->replace_reagents No assess_conditions 2. Assess Coupling Conditions - Reagent: Standard (e.g., DIC/HOBt)? - Time: < 2 hours? reagents_ok->assess_conditions conditions_ok Conditions Optimized assess_conditions->conditions_ok No (Standard) check_side_reactions 3. Check for Side Reactions - Sequence prone to aspartimide? (e.g., Asp-Gly) - MS shows M-18 peak? assess_conditions->check_side_reactions Yes (Already Optimized) optimize_coupling Optimize Protocol: - Use Potent Reagent (HATU, HCTU) - Increase Time (2-4h) - Perform Double Coupling conditions_ok->optimize_coupling final_review Problem Resolved / Re-evaluate Synthesis Strategy optimize_coupling->final_review side_reactions_suspected Aspartimide Likely check_side_reactions->side_reactions_suspected Yes check_side_reactions->final_review No mitigate_side_reactions Mitigate Aspartimide: - Use Hindered Base (DIEA) - Lower Temperature - Consider Asp(OcHex) for future side_reactions_suspected->mitigate_side_reactions mitigate_side_reactions->final_review G Mechanism of Aspartimide Formation struct_peptide Peptide with Asp(OBzl) Residue struct_cyclization Intramolecular Cyclization (Five-membered ring) struct_peptide->struct_cyclization Base (e.g., DIEA) -H⁺ struct_aspartimide Aspartimide Intermediate (Chain Termination) struct_cyclization->struct_aspartimide -OBzl struct_hydrolysis Ring Opening (Hydrolysis) struct_aspartimide->struct_hydrolysis +H₂O product_alpha α-Peptide (Desired Product) struct_hydrolysis->product_alpha Forms desired linkage product_beta β-Peptide (Impurity) struct_hydrolysis->product_beta Forms isopeptide bond

References

Technical Support Center: Boc-D-Asp(OBzl)-OH in SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with Boc-D-Asp(OBzl)-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of this compound in SPPS?

The main side reaction is the formation of an aspartimide intermediate. This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the aspartic acid residue. This five-membered succinimide ring can then reopen, leading to a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. This process is often accompanied by racemization at the aspartic acid residue.[1]

Q2: How does aspartimide formation in Boc-SPPS differ from that in Fmoc-SPPS?

In Boc-SPPS , aspartimide formation is primarily an acid-catalyzed reaction. While minimal formation occurs during the synthesis cycles, it is a significant risk during the final cleavage and deprotection step, which uses strong acids like hydrogen fluoride (HF).[2] The strong acid protonates the side-chain ester, making it susceptible to nucleophilic attack.

In Fmoc-SPPS , aspartimide formation is predominantly a base-catalyzed reaction. It occurs during the repetitive Fmoc-deprotection steps using piperidine, which deprotonates the backbone amide nitrogen, facilitating its nucleophilic attack on the Asp side-chain ester.[2][3]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the Asp residue (the Asp-Xxx motif) is sterically unhindered, allowing the backbone nitrogen to easily attack the side chain.[2] Particularly problematic sequences include:

  • Asp-Gly

  • Asp-Asn

  • Asp-Ser

  • Asp-Ala

The Asp-Gly sequence is especially susceptible due to the lack of steric hindrance from the glycine residue.

Q4: Is the Benzyl (Bzl) protecting group on the Asp side chain a good choice to prevent this side reaction in Boc-SPPS?

The benzyl (Bzl) ester is a standard side-chain protecting group in the Boc/Bzl strategy, but it is relatively labile and offers less steric hindrance compared to other options. Consequently, this compound is more prone to acid-catalyzed aspartimide formation during the final HF cleavage. A more effective strategy in Boc-SPPS is to use a bulkier and more acid-stable protecting group.

Q5: What is the most effective strategy to prevent aspartimide formation when using a Boc-Asp residue in SPPS?

The most effective preventative measure in Boc-SPPS is the selection of a sterically bulky side-chain protecting group for the aspartic acid residue. The use of Boc-Asp(OcHex)-OH (cyclohexyl ester) has been shown to result in minimal aspartimide formation compared to the more labile Boc-Asp(OBzl)-OH. The bulky, non-planar structure of the cyclohexyl group provides a significant steric shield that discourages the intramolecular cyclization.

Troubleshooting Guide

Problem: Mass spectrometry analysis of the final peptide shows a significant peak at M-18 (loss of water), and the HPLC chromatogram displays multiple, hard-to-separate peaks around the expected product peak.

This is a classic sign of aspartimide formation. The M-18 peak corresponds to the cyclized aspartimide intermediate. The multiple peaks in the HPLC are due to the presence of the desired α-peptide, the rearranged β-peptide, and their diastereomers (due to racemization), which often have very similar retention times.

Troubleshooting Workflow

G cluster_0 Diagnosis cluster_1 Immediate Corrective Actions (Current Synthesis) cluster_2 Preventative Measures (Future Syntheses) A Problem: Unexpected peaks (M-18) in MS/HPLC B Suspect Aspartimide Formation A->B Classic indicators C Optimize HF Cleavage Conditions B->C For current batch F Change Asp Protecting Group B->F For future batches D Lower Cleavage Temperature (-5 to 0 °C) C->D E Reduce Cleavage Time C->E G Use Boc-D-Asp(OcHex)-OH instead of this compound F->G H Consider Sequence Modification if possible

Caption: Troubleshooting workflow for aspartimide formation.

Data Presentation

Table 1: Comparison of Asp Side-Chain Protecting Groups in Boc-SPPS

Protecting GroupStructureRelative Steric HindranceStability to HFPropensity for Aspartimide Formation
Benzyl (Bzl)BenzylLowModerateHigh
Cyclohexyl (OcHex)CyclohexylHighHighLow

This table illustrates that the increased steric bulk of the cyclohexyl group compared to the benzyl group significantly reduces the likelihood of aspartimide formation during acid-mediated cleavage in Boc-SPPS.

Experimental Protocols

Protocol 1: Low-Temperature HF Cleavage for Peptides Containing Asp(OBzl)

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage step.

  • Resin Preparation: Place the dried peptide-resin in a suitable HF cleavage apparatus. Add scavengers (e.g., anisole) to the vessel.

  • HF Condensation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Condense the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Transfer the reaction vessel to a cooling bath set to a temperature between -5 °C and 0 °C. Stir the mixture for a reduced duration (e.g., 45-60 minutes), monitoring the temperature closely.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification: Collect the precipitated peptide by filtration, wash with cold ether, and then purify using reverse-phase HPLC.

Signaling Pathways and Workflows

Aspartimide Formation Pathway in Boc-SPPS

The following diagram illustrates the acid-catalyzed formation of the aspartimide intermediate and its subsequent rearrangement to α- and β-peptides during the final cleavage step of Boc-SPPS.

Caption: Acid-catalyzed aspartimide formation pathway.

References

optimizing Boc deprotection conditions to avoid side products

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Boc Deprotection

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the tert-butyloxycarbonyl (Boc) deprotection step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The main cause of side products is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, like trifluoroacetic acid (TFA).[1] This electrophilic carbocation can then alkylate any nucleophilic sites within the substrate or solvent, leading to undesired byproducts.[1][2][3]

Q2: Which functional groups or amino acid residues are most susceptible to t-butylation?

A2: Functional groups with nucleophilic character are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, these include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.

  • Other nucleophilic groups like guanidines and amidines can also be modified.

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are reagents added to the deprotection reaction to trap the reactive tert-butyl cation. By reacting with the carbocation more readily than the sensitive residues on the substrate, they prevent the formation of alkylated side products. Common scavengers are nucleophilic compounds that, upon reacting with the cation, form stable, unreactive byproducts.

Q4: My Boc deprotection is incomplete. What are the common causes?

A4: Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The amount or concentration of acid may be too low, especially if the substrate contains basic groups that neutralize the acid. The reaction kinetics can show a second-order dependence on acid concentration.

  • Poor Reagent Quality: TFA is hygroscopic; absorbed water can lower its effective acidity and slow the reaction.

  • Inadequate Reaction Time or Temperature: Many deprotections are rapid at room temperature, but sterically hindered substrates may require longer reaction times or gentle heating.

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the acid's access, necessitating harsher conditions.

  • Poor Resin Swelling (for SPPS): In solid-phase peptide synthesis, inadequate resin swelling in the chosen solvent can prevent the acid from reaching all reaction sites, a known issue when using 100% TFA.

Q5: Can Boc deprotection cause racemization?

A5: While Boc deprotection is generally considered safe regarding racemization at the α-carbon of amino acids, the risk is not zero, especially under harsh conditions or with sensitive substrates. However, it is less of a concern compared to the base-catalyzed deprotection of other protecting groups like Fmoc. Aspartimide formation, a side reaction involving aspartic acid residues, can lead to racemization.

Troubleshooting Guide

Issue 1: Incomplete Deprotection
  • Symptoms: Presence of starting material detected by TLC, LC-MS, or NMR; low yield of the desired amine; observation of deletion sequences in peptide synthesis.

  • Solution Workflow:

G start Incomplete Deprotection Observed check_reagents Verify Acid Quality (e.g., fresh TFA) start->check_reagents increase_acid Increase Acid Conc. or Equivalents check_reagents->increase_acid Reagents OK increase_time Increase Reaction Time (Monitor by TLC/LC-MS) increase_acid->increase_time fail Still Incomplete Consider harsher method (e.g., 4M HCl/Dioxane) increase_acid->fail check_solubility Improve Substrate Solubility increase_time->check_solubility increase_time->fail increase_temp Increase Temperature (e.g., to 40°C) success Reaction Complete increase_temp->success Problem Solved increase_temp->fail check_solubility->increase_temp Solubility OK check_solubility->fail

Troubleshooting workflow for incomplete Boc deprotection.
  • Recommendations:

    • Monitor Progress: Use TLC with a ninhydrin stain, which develops a color with the newly formed free amine, to effectively track the reaction's completion.

    • Adjust Conditions: For many substrates, a solution of 25-50% TFA in DCM for 1-2 hours at room temperature is sufficient. For resistant cases, consider switching to 4M HCl in 1,4-dioxane.

Issue 2: t-Butylation Side Products
  • Symptoms: Observation of product +56 Da peaks in mass spectrometry, corresponding to the addition of a tert-butyl group. Reduced yield and purity of the desired product.

  • Mechanism of Side Product Formation:

Competition between side product formation and scavenger trapping.
  • Solutions: The most effective solution is to add a scavenger or a cocktail of scavengers to the deprotection mixture.

Table 1: Common Scavengers for Preventing t-Butylation

Scavenger Target Residue(s) Typical Concentration (v/v) Notes
Triethylsilane (TES) / Triisopropylsilane (TIS) Trp, Met, general use 1 - 5% Highly effective carbocation scavengers.
Thioanisole Met, Trp 5% Prevents S-alkylation of methionine.
1,2-Ethanedithiol (EDT) Cys, Trp 2.5 - 5% Effective for protecting cysteine's thiol group.
Water General use 2.5 - 5% Can act as a mild scavenger.

| Phenol | Trp, Tyr | 5% | Protects electron-rich aromatic rings. |

  • Recommended Cocktail: A widely used general-purpose scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) can be employed.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is suitable for substrates without sensitive nucleophilic groups.

  • Dissolution: Dissolve the Boc-protected compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any initial exotherm.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA). A common final concentration is 25-50% TFA in DCM (v/v). For example, add an equal volume of TFA to the DCM solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual TFA. The resulting amine is typically isolated as its TFA salt.

Protocol 2: Boc Deprotection with a Scavenger Cocktail

This protocol is recommended for substrates containing sensitive residues like Trp, Met, or Cys.

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a suitable solvent like DCM.

  • Cocktail Preparation: Prepare the deprotection/scavenger cocktail. A standard mixture is 95% TFA, 2.5% Water, and 2.5% Triisopropylsilane (TIS) (v/v/v).

  • Deprotection: Add the freshly prepared cocktail to the substrate solution (typically using 10-20 volumes of cocktail relative to the substrate mass, e.g., 1-2 mL per 100 mg of peptide-resin).

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to ensure complete deprotection.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Precipitate the deprotected product by adding the residue to a 10-fold excess of cold diethyl ether.

  • Isolation: Collect the precipitated solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Milder Deprotection with 4M HCl in 1,4-Dioxane

This method is useful for substrates that may be sensitive to neat TFA or when a hydrochloride salt is desired.

  • Dissolution: Dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of 1,4-dioxane (a co-solvent like methanol can be used if solubility is an issue).

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).

  • Reaction: Stir the reaction at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent in vacuo. The product often precipitates as the hydrochloride salt, which can be isolated by adding cold diethyl ether and filtering.

Table 2: Comparison of Common Deprotection Conditions

Condition Acid Strength Typical Time Common Scavengers Product Salt Key Advantage Key Disadvantage
25-50% TFA in DCM Strong 1-3 h TIS, TES, Water, EDT TFA Salt Fast and widely applicable Harsh; requires scavengers for sensitive substrates
4M HCl in Dioxane Strong 0.5-2 h N/A HCl Salt Potent; yields crystalline HCl salts Dioxane is an undesirable solvent
Aq. H₃PO₄ in THF Moderate Varies N/A Phosphate Salt Mild and avoids TFA Slower reaction times

| p-TsOH in Toluene | Moderate | Varies | N/A | Tosylate Salt | Greener alternative to TFA | Often requires heat |

References

solubility issues of Boc-D-Asp(OBzl)-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Boc-D-Asp(OBzl)-OH during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a standard building block used in Boc solid-phase peptide synthesis (SPPS) to introduce a D-aspartic acid residue into a peptide sequence. It is a white to off-white powder with a molecular weight of 323.34 g/mol . The Boc (tert-butyloxycarbonyl) group protects the α-amino group, while the benzyl (Bzl) ester protects the side-chain carboxylic acid.

Q2: What are the common solvents for dissolving this compound?

A2: this compound is soluble in a variety of organic solvents commonly used in peptide synthesis. These include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dichloromethane (DCM). For biological assays, it can be dissolved in DMSO and further diluted in aqueous buffers.

Q3: I am observing a precipitate after adding the activated this compound solution to the resin. What could be the cause?

A3: Precipitation during the coupling step can be due to several factors:

  • Low Solubility: The concentration of the activated amino acid may have exceeded its solubility limit in the chosen solvent.

  • Aggregation: The growing peptide chain on the resin may be aggregating, hindering solvent and reagent access.

  • Premature Deprotection: Although less common in Boc chemistry, any premature removal of the Boc group can lead to side reactions and insoluble byproducts.

  • Incomplete Dissolution: The this compound may not have been fully dissolved before activation and addition to the resin.

Q4: Can I heat the solvent to improve the solubility of this compound?

A4: Gentle heating (e.g., to 30-40°C) can be employed to aid dissolution. However, prolonged heating or high temperatures should be avoided as they can potentially lead to side reactions, such as racemization or degradation of the amino acid derivative.

Q5: Will using solubility-enhancing co-solvents affect my coupling reaction?

A5: Co-solvents like DMSO can be effective in improving solubility. However, their use can sometimes alter the reaction kinetics. It is important to ensure the chosen co-solvent is compatible with the coupling reagents and the overall synthesis strategy. It is recommended to perform a small-scale test coupling to assess the impact on efficiency and purity.

Troubleshooting Guides

Issue 1: Difficulty in Dissolving this compound

Symptoms:

  • The solid material does not fully dissolve in the chosen solvent at the desired concentration.

  • A cloudy or suspended solution is observed.

Possible Causes:

  • Insufficient solvent volume.

  • Inappropriate solvent selection.

  • Low ambient temperature.

Solutions:

  • Increase Solvent Volume: Gradually add more solvent until the solid dissolves completely. Note the final concentration for future reference.

  • Optimize Solvent System: If increasing the volume is not feasible, consider switching to a stronger solvent or a solvent mixture. For example, a small percentage of DMSO can be added to DMF or NMP to enhance solubility.

  • Gentle Warming and Sonication: Warm the solution gently (30-40°C) in a water bath and/or use an ultrasonic bath to aid dissolution.[1] Ensure the container is properly sealed to prevent solvent evaporation.

Issue 2: Precipitation of this compound During Coupling Reaction

Symptoms:

  • Formation of a visible precipitate in the reaction vessel after the addition of the activated amino acid solution.

  • Positive Kaiser test after the coupling step, indicating incomplete reaction.

Possible Causes:

  • The concentration of the activated amino acid exceeds its solubility in the reaction mixture.

  • The growing peptide chain on the resin is aggregating, reducing the solubility of the coupled product.

Solutions:

  • Pre-dissolve Completely: Ensure the this compound is fully dissolved before adding the activation reagents.

  • Use a More Polar Solvent System: Switch to NMP or consider using a DMF/DMSO co-solvent system to maintain solubility throughout the reaction.

  • Increase Reaction Temperature: Gently warming the reaction vessel (e.g., to 30-40°C) can help keep the reactants in solution and improve coupling efficiency.

  • Double Coupling: If precipitation is observed and the coupling is incomplete, a second coupling with a fresh solution of the activated amino acid may be necessary to drive the reaction to completion.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Peptide Synthesis Solvents

SolventAbbreviationEstimated Solubility at 25°C (mg/mL)Notes
Dimethyl SulfoxideDMSO~100[1]Ultrasonication may be required for complete dissolution.[1]
N-Methyl-2-pyrrolidoneNMP50 - 75A good solvent for most coupling reactions.
N,N-DimethylformamideDMF40 - 60Commonly used, but ensure high purity.
DichloromethaneDCM20 - 30Generally lower solubility compared to polar aprotic solvents.
TetrahydrofuranTHF10 - 20Not a primary solvent for coupling but can be used in mixtures.

Disclaimer: The solubility values in NMP, DMF, DCM, and THF are estimates based on the general solubility of Boc-protected amino acids and should be used as a guideline. Actual solubility may vary depending on the specific batch and purity of the compound and the experimental conditions.

Experimental Protocols

Protocol 1: Standard Dissolution and Coupling of this compound

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Resin with a free N-terminal amine

Methodology:

  • Dissolution: In a clean, dry reaction vessel, add the desired amount of this compound. Add the appropriate volume of DMF or NMP to achieve the desired concentration (e.g., 0.5 M).

  • Mixing: Stir the mixture at room temperature until the solid is completely dissolved. If necessary, use gentle warming (30-40°C) or sonication to aid dissolution.

  • Activation: Once a clear solution is obtained, add the coupling reagent (e.g., 1 equivalent of HBTU) and the base (e.g., 2 equivalents of DIPEA). Stir the activation mixture for 2-5 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for the recommended time (typically 1-2 hours).

  • Monitoring: After the coupling time, perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

Mandatory Visualization

experimental_workflow cluster_dissolution Dissolution cluster_activation Activation cluster_coupling Coupling start Weigh this compound add_solvent Add Solvent (DMF/NMP) start->add_solvent mix Stir/Sonicate add_solvent->mix check_solubility Clear Solution? mix->check_solubility check_solubility->mix No, add more solvent/ apply gentle heat add_reagents Add Coupling Reagent & Base check_solubility->add_reagents Yes activate Stir for 2-5 min add_reagents->activate add_to_resin Add to Resin activate->add_to_resin react Agitate for 1-2 hours add_to_resin->react kaiser_test Kaiser Test react->kaiser_test kaiser_test->add_to_resin Positive (Recouple) end_node Complete kaiser_test->end_node Negative

Caption: Experimental workflow for dissolving and coupling this compound.

troubleshooting_logic cluster_dissolution During Dissolution cluster_coupling During Coupling start Solubility Issue with This compound q_dissolution Incomplete Dissolution? start->q_dissolution q_precipitation Precipitation Observed? start->q_precipitation sol_increase_solvent Increase Solvent Volume q_dissolution->sol_increase_solvent Yes sol_stronger_solvent Use Stronger Solvent (NMP/DMSO) q_dissolution->sol_stronger_solvent Yes sol_heat_sonicate Gentle Heat/Sonication q_dissolution->sol_heat_sonicate Yes sol_predissolve Ensure Complete Pre-dissolution q_precipitation->sol_predissolve Yes sol_polar_solvent Use More Polar Solvent System q_precipitation->sol_polar_solvent Yes sol_increase_temp Increase Reaction Temperature q_precipitation->sol_increase_temp Yes sol_double_couple Perform Double Coupling q_precipitation->sol_double_couple Yes

Caption: Troubleshooting logic for this compound solubility issues.

References

Technical Support Center: Racemization of Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and preventative strategies to address the racemization of aspartic acid (Asp) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartic acid racemization and why is it a problem in peptide synthesis?

A1: Racemization is the conversion of a chiral molecule, like an L-amino acid, into an equal mixture of both its enantiomers (L and D forms).[1] In peptide synthesis, this leads to the incorporation of D-aspartic acid into the peptide chain. The resulting D-Asp containing peptide is a diastereomeric impurity that often has the same mass as the target peptide but can be difficult to purify and may exhibit altered or lost biological activity.[1][2]

Q2: What is the primary mechanism behind aspartic acid racemization during Fmoc-SPPS?

A2: The primary mechanism is the formation of a cyclic succinimide intermediate, known as an aspartimide.[1][3] This process is typically catalyzed by the base (e.g., piperidine) used for Fmoc-group deprotection. The α-carbon of the aspartimide ring is highly susceptible to deprotonation and reprotonation, which leads to epimerization (racemization). The unstable aspartimide ring can then be opened by nucleophiles, such as piperidine or water, to yield a mixture of L- and D-isomers of both α-aspartyl and β-aspartyl peptides.

Q3: Which amino acid sequences are most susceptible to aspartimide formation?

A3: Aspartimide formation is strongly sequence-dependent. The reaction is most prevalent when the amino acid C-terminal to the aspartic acid residue is not sterically hindered. The most problematic sequences are Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg. The Asp-Gly motif is particularly susceptible due to the lack of steric bulk on glycine.

Q4: How does temperature affect aspartic acid racemization?

A4: Increased temperature accelerates most chemical reactions, including aspartimide formation. This is a significant consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up coupling and deprotection steps. While microwave energy can improve synthesis efficiency, it can also exacerbate racemization of sensitive residues like aspartic acid if not properly controlled. Lowering the coupling temperature can help limit this side reaction.

Troubleshooting Guide

Q5: I see an impurity in my HPLC analysis with the exact same mass as my target peptide. Could this be racemization?

A5: Yes, this is a classic indicator of racemization or another isomerization event like aspartimide formation. Since the D-aspartyl peptide is a diastereomer of the target L-aspartyl peptide, it has an identical molecular weight but different three-dimensional structure. This can lead to a slightly different retention time on a reverse-phase HPLC column, though co-elution is also possible. You should confirm the identity of this impurity using the analytical methods described below (Q10).

Q6: My peptide synthesis has low yield and the purification is very difficult, with many closely-eluting peaks. What could be the cause?

A6: This is often a result of significant aspartimide formation. The initial aspartimide intermediate can be hydrolyzed or aminolyzed to form a complex mixture of side products, including D/L-α-peptides, D/L-β-peptides, and their corresponding piperidide adducts. These products are often structurally similar and have close retention times, making purification by HPLC extremely challenging and leading to low recovery of the desired product.

Preventative Strategies and Solutions

Q7: How can I modify my Fmoc-deprotection step to reduce racemization?

A7: Since aspartimide formation is base-catalyzed, modifying the deprotection conditions is a primary strategy.

  • Use a Weaker Base: Replacing 20% piperidine with a weaker base like piperazine has been shown to be effective at suppressing aspartimide formation, although it may result in slower Fmoc removal.

  • Add an Acidic Additive: Adding a small amount of acid, such as 0.1 M HOBt (1-hydroxybenzotriazole) or formic acid, to the piperidine deprotection solution can buffer the basicity and significantly reduce the rate of aspartimide formation.

Q8: Are there better side-chain protecting groups for Asp than the standard tert-Butyl (OtBu)?

A8: Yes. The standard Fmoc-Asp(OtBu)-OH provides relatively poor protection against aspartimide formation due to its limited steric bulk. Using protecting groups with greater steric hindrance can physically block the backbone amide nitrogen from attacking the side-chain carbonyl, thus preventing cyclization. Examples include Fmoc-Asp(OMpe)-OH (Mpe = 3-methylpent-3-yl) and Fmoc-Asp(OBno)-OH (Bno = 5-n-butyl-5-nonyl), which have shown a dramatic reduction in side reactions.

Q9: What is "backbone protection" and how does it prevent racemization?

A9: Backbone protection is considered one of the most effective methods to completely prevent aspartimide formation. The strategy involves temporarily protecting the backbone amide nitrogen of the amino acid residue following the aspartic acid. This removes the nucleophilic nitrogen required for the initial cyclization step. A common protecting group is 2,4-dimethoxybenzyl (Dmb). For highly susceptible sequences like Asp-Gly, using a pre-formed dipeptide such as Fmoc-Asp(OtBu)-Dmb-Gly-OH is a highly effective solution. The Dmb group is stable during the synthesis and is removed during the final TFA cleavage from the resin.

Data Presentation: Protecting Group Efficacy

The choice of side-chain protecting group has a significant impact on the extent of aspartimide formation and subsequent racemization. The data below, from studies on a model peptide prone to this side reaction, compares the performance of different protecting groups.

Asp Protecting Group% Aspartimide Byproducts (following residue = Asn)% Aspartimide Byproducts (following residue = Arg)% D-Asp Isomer Formed (following residue = Asn)
Asp(OtBu) 48.7%36.3%12.1%
Asp(OMpe) 11.2%8.8%3.0%
Asp(OBno) 0.8%0.6%0.4%
Data sourced from comparative studies on the scorpion toxin II model peptide, which is highly susceptible to aspartimide formation.
Analytical Methods & Experimental Protocols

Q10: What is the best way to detect and quantify racemization in my synthetic peptide?

A10: A multi-step approach is recommended. First, use LC-MS to confirm that the impurity has the same mass as the desired product. For definitive confirmation and quantification, a separation technique with chiral recognition is required. Chiral High-Performance Liquid Chromatography (HPLC) is the most direct method for separating and quantifying the diastereomeric peptides. Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized and analyzed by chiral gas chromatography (GC) or HPLC to determine the ratio of L-Asp to D-Asp.

Data Presentation: Comparison of Analytical Methods
Analytical MethodPrincipleKey AdvantagesKey Disadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.Widely available; excellent for general purity assessment.May not resolve diastereomers; co-elution is possible.
LC-MS Separation by HPLC followed by mass detection.Confirms impurity has the same mass as the product.Does not inherently separate or quantify isomers.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution; directly separates and quantifies diastereomers; well-established.Method development can be complex; may require derivatization.
Amino Acid Analysis (AAA) with Chiral Derivatization Peptide is hydrolyzed, and the resulting amino acids are analyzed on a chiral column.Accurately quantifies total D-amino acid content.Destroys the peptide; does not identify the specific site of racemization in a multi-Asp sequence.
Protocol: General SPPS Coupling Cycle to Minimize Racemization

This protocol outlines a standard manual coupling cycle using reagents known to suppress racemization.

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Asp(OMpe)-OH)

  • Solid support resin (e.g., Rink Amide)

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: OxymaPure or HOBt

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Solution: 20% piperidine in DMF (optionally containing 0.1M HOBt)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution and agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 eq.) and OxymaPure (3-5 eq.) in DMF.

    • Add DIC (3-5 eq.) to this solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion with a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-4 for the next amino acid in the sequence.

Protocol: General RP-HPLC Method for Detecting Diastereomeric Impurities

This protocol provides a starting point for analyzing peptide purity and detecting potential diastereomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: Crude or purified peptide dissolved in Mobile Phase A (approx. 1 mg/mL)

Procedure:

  • Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

  • Injection: Inject 10-20 µL of the peptide sample.

  • Gradient Elution: Run a linear gradient. A typical starting gradient is 5% to 65% Mobile Phase B over 30-40 minutes. This shallow gradient increases the likelihood of separating closely eluting species.

  • Detection: Monitor the absorbance at 214 nm, where the peptide backbone absorbs strongly.

  • Data Analysis: Integrate the peak areas. The presence of a significant, closely-eluting peak next to the main product peak is indicative of a diastereomer. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Visualizations: Mechanisms and Workflows

RacemizationMechanism cluster_peptide Peptide Chain cluster_process Mechanism L_Asp L-Asp(OR) Residue Peptide_NH Backbone N-H (following residue) Base Base (Piperidine) - H+ Peptide_NH->Base Fmoc Deprotection Deprotonation Backbone N⁻ (nucleophile) Base->Deprotonation Aspartimide Aspartimide Intermediate (Planar Ring) Deprotonation->Aspartimide Cyclization Rac_Aspartimide Racemized Aspartimide (L/D Mixture) Aspartimide->Rac_Aspartimide α-carbon epimerization Products Mixture of Products: L/D α-Peptides L/D β-Peptides Rac_Aspartimide->Products Nucleophile Nucleophile (H₂O) Ring Opening Nucleophile->Rac_Aspartimide

Caption: Mechanism of base-catalyzed aspartimide formation and racemization.

TroubleshootingWorkflow Start Problem: Unexpected peak in HPLC MS Perform LC-MS Analysis Start->MS CheckMass Is mass identical to target peptide? MS->CheckMass MassDifferent Impurity is likely a deletion or modified peptide. CheckMass->MassDifferent No MassSame Impurity is likely an isomer (e.g., D-Asp diastereomer). CheckMass->MassSame Yes ChiralHPLC Perform Chiral HPLC or AAA with chiral analysis MassSame->ChiralHPLC Confirm Confirm and Quantify D-Isomer Content ChiralHPLC->Confirm Implement Implement Preventative Strategies (Q7-Q9) Confirm->Implement

Caption: Troubleshooting workflow for an unknown peptide impurity.

PreventionStrategy Start Planning Synthesis of Asp-containing Peptide CheckSeq Does sequence contain a high-risk motif? (e.g., Asp-Gly, Asp-Asn) Start->CheckSeq LowRisk Standard Conditions + Monitoring CheckSeq->LowRisk No HighRisk Choose a Strategy CheckSeq->HighRisk Yes Strategy1 Modify Deprotection: Add HOBt to Piperidine HighRisk->Strategy1 Good Strategy2 Use Bulky Protecting Group: Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH HighRisk->Strategy2 Better Strategy3 Use Backbone Protection: Fmoc-Asp-Dmb-Gly-OH Dipeptide HighRisk->Strategy3 Best / Complete Prevention

Caption: Decision guide for selecting a prevention strategy.

References

Technical Support Center: Purification of Peptides Containing Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for the successful purification of synthetic peptides containing the Boc-D-Asp(OBzl)-OH residue.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The primary challenges stem from the physicochemical properties of the Boc and benzyl (Bzl) protecting groups. The Boc group is bulky and hydrophobic, which can increase the peptide's overall hydrophobicity and potentially lead to aggregation or poor solubility in aqueous mobile phases.[1] The benzyl ester on the aspartic acid side chain is labile to strong acids and catalytic hydrogenation, which necessitates careful selection of purification and deprotection conditions to avoid premature cleavage.[2][3] Additionally, aspartic acid residues are prone to a side reaction called aspartimide formation, especially under basic or acidic conditions, which can lead to a mixture of difficult-to-separate impurities.[4]

Q2: What is the most effective method for purifying my peptide?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most widely used method for purifying synthetic peptides.[5] This technique separates the target peptide from impurities based on differences in hydrophobicity. For peptides containing this compound, a C18 stationary phase is typically effective.

Q3: How do the Boc and OBzl protecting groups affect the peptide's behavior in RP-HPLC?

A3: Both the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups are hydrophobic. Their presence will significantly increase the retention time of the peptide on a reversed-phase column compared to its unprotected counterpart. This increased hydrophobicity can be advantageous for separating the desired protected peptide from more polar, hydrophilic impurities. However, it can also lead to challenges such as poor solubility in the mobile phase and peak broadening.

Q4: Can I use other purification methods besides RP-HPLC?

A4: Yes, other methods can be employed, often in conjunction with RP-HPLC. Solid-Phase Extraction (SPE) with a C18 stationary phase can be a useful and rapid method for initial cleanup and desalting of the crude peptide. Crystallization is another potential purification method, particularly for obtaining highly pure material, though developing a suitable crystallization protocol can be challenging and empirical.

Q5: What analytical techniques are essential for assessing the purity of the final product?

A5: The purity of the final peptide should be assessed using analytical RP-HPLC, and its identity should be confirmed by mass spectrometry (MS). For peptides containing a D-amino acid like this compound, it is also crucial to assess the enantiomeric purity, which can be done using chiral HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) after hydrolysis.

Troubleshooting Guides

RP-HPLC Purification
Problem Possible Causes Solutions
Poor Peak Shape (Broadening or Tailing) 1. Peptide Aggregation: The hydrophobicity of the Boc and Bzl groups can promote aggregation. 2. Secondary Interactions: The peptide may interact with free silanol groups on the silica-based stationary phase. 3. Inappropriate Mobile Phase pH: The pH can affect the peptide's ionization state and conformation.1. Reduce Aggregation: Lower the concentration of the peptide injected. Consider adding organic modifiers like isopropanol to the sample solvent. Purify at a slightly elevated temperature (e.g., 40-60°C). 2. Mask Silanol Interactions: Ensure trifluoroacetic acid (TFA) at a concentration of 0.1% is present in the mobile phase to act as an ion-pairing agent. 3. Optimize pH: For most peptides, a pH of around 2 (achieved with 0.1% TFA) is effective for protonating acidic residues and minimizing secondary interactions.
Multiple Peaks in the Chromatogram 1. Synthetic Impurities: These can include deletion sequences, truncated peptides, or peptides with incomplete deprotection. 2. Aspartimide Formation: This side reaction leads to the formation of α- and β-aspartyl peptides, which may have similar retention times. 3. Premature Deprotection: Partial cleavage of the Boc or OBzl group during synthesis or workup can result in multiple species.1. Optimize Gradient: Use a shallower gradient to improve the resolution between the target peptide and closely related impurities. 2. Analyze Fractions: Collect all major peaks and analyze them by mass spectrometry to identify the desired product and impurities. 3. Review Synthesis and Cleavage: Ensure complete coupling and deprotection during synthesis. Use appropriate scavengers during cleavage to prevent side reactions.
Low or No Recovery of Peptide 1. Poor Solubility: The peptide may have precipitated in the sample loop or on the column. 2. Irreversible Binding: The peptide may be strongly and irreversibly adsorbed to the stationary phase. 3. Incorrect Fraction Collection: The peptide may have eluted outside the collected fractions.1. Improve Solubility: Ensure the peptide is fully dissolved in the injection solvent. The sample solvent should be as weak as possible (low organic content) to ensure good peak shape but strong enough to maintain solubility. DMSO can be used as a co-solvent for initial dissolution, but the injection volume should be minimized. 2. Column Wash: After the gradient, wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to elute any strongly bound material. 3. Broaden Collection Window: Collect fractions across a wider range of the chromatogram and analyze them to locate the target peptide.
Presence of a Peak with Mass -56 Da or -100 Da Incomplete N-terminal Boc Deprotection: A peak with a mass corresponding to the target peptide minus a tert-butyl group (-56 Da) or the entire Boc group (-100 Da) indicates partial, unintended deprotection.Modify Handling and Storage: Avoid prolonged exposure of the crude or purified peptide to acidic conditions. Lyophilize the final product from a neutral or slightly acidic solution (e.g., containing acetic acid) rather than a strong acid like TFA if stability is an issue.
Presence of a Peak with Mass -90 Da Loss of the Benzyl Group: A peak with a mass corresponding to the target peptide minus a benzyl group (-90 Da) suggests premature cleavage of the OBzl ester.Milder Acidic Conditions: If this occurs during purification, consider using a mobile phase with a weaker acid than TFA, such as formic acid, although this may affect peak shape. Ensure that the peptide is not exposed to conditions that could catalyze hydrogenolysis if a palladium catalyst was used in a previous step.

Data Presentation

Table 1: Representative RP-HPLC Gradients for Purification

This table provides starting gradients for the purification of peptides containing this compound. The optimal gradient will depend on the overall sequence and hydrophobicity of the peptide.

Peptide Characteristics Column Mobile Phase A Mobile Phase B Gradient Flow Rate Typical Purity Expected Yield
Short, relatively hydrophilic peptide C18, 5 µm, 100 Å0.1% TFA in Water0.1% TFA in Acetonitrile5-45% B over 40 min1 mL/min (analytical)>95%20-40%
Longer, more hydrophobic peptide C18, 5 µm, 300 Å0.1% TFA in Water0.1% TFA in Acetonitrile20-70% B over 50 min1 mL/min (analytical)>95%15-35%
Crude peptide with many impurities C18, 10 µm0.1% TFA in Water0.1% TFA in AcetonitrileTwo-step gradient: 5-25% B over 20 min 25-65% B over 40 min15 mL/min (preparative)>95%10-30%

Note: Yields are highly dependent on the efficiency of the synthesis and the complexity of the crude product.

Experimental Protocols

Protocol 1: General RP-HPLC Purification

Objective: To purify a crude peptide containing this compound to >95% purity.

Materials:

  • Crude peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase column (preparative or semi-preparative)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile, or a small amount of DMSO followed by dilution with Mobile Phase A). The final concentration should be around 1-5 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale):

    • Equilibrate an analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject a small amount of the sample (10-20 µL).

    • Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the target peptide.

    • Optimize the gradient to achieve the best separation between the target peptide and major impurities. A shallower gradient around the elution point of the target peptide will improve resolution.

  • Preparative Scale-Up:

    • Equilibrate the preparative C18 column with the initial conditions of your optimized gradient.

    • Inject the filtered sample.

    • Run the optimized gradient.

    • Monitor the elution at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Analysis and Post-Processing:

    • Analyze the purity of the collected fractions by analytical RP-HPLC.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the pure fractions, remove the acetonitrile by rotary evaporation, and lyophilize the remaining aqueous solution to obtain the purified peptide as a white powder.

Protocol 2: Solid-Phase Extraction (SPE) for Crude Peptide Cleanup

Objective: To desalt and perform an initial purification of the crude peptide.

Materials:

  • Crude peptide

  • C18 SPE cartridge

  • Methanol or Acetonitrile

  • Water

  • TFA

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by washing with one column volume of methanol, followed by two column volumes of 0.1% TFA in water.

  • Sample Loading: Dissolve the crude peptide in a minimal volume of 0.1% TFA in water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with two to three column volumes of 0.1% TFA in water to elute salts and very polar impurities.

  • Elution: Elute the peptide with a stepwise gradient of increasing acetonitrile concentration in 0.1% TFA in water (e.g., 20%, 40%, 60%, 80% ACN).

  • Analysis: Analyze the eluted fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the desired peptide.

Visualizations

PurificationWorkflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product CrudePeptide Crude Peptide Product SPE Solid-Phase Extraction (SPE) (Optional Cleanup) CrudePeptide->SPE Desalting PrepHPLC Preparative RP-HPLC CrudePeptide->PrepHPLC Direct Purification SPE->PrepHPLC Analysis Purity & Identity Analysis (Analytical HPLC & MS) PrepHPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions FinalProduct Purified Peptide (>95%) Lyophilization->FinalProduct

Caption: General workflow for the purification of peptides containing this compound.

TroubleshootingLogic Start Analyze Crude HPLC Problem Identify Purification Issue Start->Problem PoorPeakShape Poor Peak Shape? Problem->PoorPeakShape Yes MultiplePeaks Multiple Peaks? Problem->MultiplePeaks No Sol_PeakShape Optimize Mobile Phase (Temp, Gradient, Solvent) PoorPeakShape->Sol_PeakShape LowRecovery Low Recovery? MultiplePeaks->LowRecovery No Sol_MultiplePeaks Analyze Fractions by MS Optimize Gradient MultiplePeaks->Sol_MultiplePeaks Sol_LowRecovery Check Solubility Wash Column with Strong Solvent LowRecovery->Sol_LowRecovery End Achieve >95% Purity LowRecovery->End No Issue Sol_PeakShape->End Sol_MultiplePeaks->End Sol_LowRecovery->End

Caption: Decision-making workflow for troubleshooting common HPLC purification issues.

References

Technical Support Center: Boc-D-Asp(OBzl)-OH Solubility in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing Boc-D-Asp(OBzl)-OH in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting advice to address common issues related to the solubility of this compound, with a particular focus on the impact of dimethyl sulfoxide (DMSO) hygroscopicity.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is an aspartic acid derivative.[1] While it is a solid at room temperature, it is soluble in several organic solvents. Notably, its solubility in DMSO is high, reaching up to 100 mg/mL (309.27 mM), though achieving this may require ultrasonication.[1] It is also soluble in other solvents like PEG300, corn oil, and ethanol when used in specific formulations.[1]

Q2: Why is my this compound not dissolving properly in DMSO?

A2: Difficulty in dissolving this compound in DMSO can arise from a few factors. The most common issue is the presence of water in the DMSO.[2][3] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound, potentially leading to precipitation. For this reason, it is strongly recommended to use newly opened or anhydrous DMSO for preparing stock solutions.

Q3: How does water in DMSO affect the solubility of compounds?

A3: The presence of water in DMSO alters the solvent's properties. As water content increases, the solution becomes more structured and viscous, making it more difficult to dissolve large, lipophilic molecules. This can lead to a supersaturated state becoming unstable, causing the compound to crystallize and precipitate out of the solution. This is particularly relevant for compounds that exist in an amorphous state, which are generally more soluble than their crystalline counterparts.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Gentle heating and sonication can be used to aid in the dissolution of this compound. However, excessive heating should be avoided as it can potentially lead to the degradation of the compound. If you observe precipitation or phase separation, warming the solution gently while vortexing can be an effective method to redissolve the compound.

Q5: What are the recommended storage conditions for this compound stock solutions in DMSO?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). To minimize the impact of freeze-thaw cycles and water absorption, it is advisable to aliquot the stock solution into single-use vials.

Troubleshooting Guide

Issue: Precipitate observed in this compound stock solution upon thawing.
Potential Cause Troubleshooting Steps
Water Absorption in DMSO 1. Use a fresh, unopened bottle of anhydrous DMSO to prepare a new stock solution. 2. Aliquot the new stock solution into single-use vials to minimize repeated exposure to atmospheric moisture. 3. Store aliquots in a desiccated environment.
Exceeded Solubility Limit 1. Gently warm the vial to 37°C and vortex to attempt redissolution. 2. If redissolution is unsuccessful, consider preparing a new stock solution at a slightly lower concentration.
Freeze-Thaw Cycles 1. Prepare single-use aliquots to avoid repeated freezing and thawing of the main stock solution.
Issue: Inconsistent experimental results using this compound stock solution.
Potential Cause Troubleshooting Steps
Variable Inhibitor Concentration due to Hygroscopic DMSO 1. Prepare fresh stock solutions of this compound in new, anhydrous DMSO for each set of experiments. 2. Ensure proper storage of stock solutions in a desiccated environment. 3. Compare results obtained with the fresh stock solution to previous experiments to assess consistency.
Compound Degradation 1. Verify the integrity and concentration of the this compound stock solution using analytical methods such as HPLC-MS. 2. Prepare a fresh dilution series from a newly prepared and fully dissolved stock solution for each experiment.

Quantitative Data Summary

The table below illustrates the significant impact of water content in DMSO on the solubility of this compound.

Solvent Solubility of this compound Notes
Anhydrous DMSO (<0.1% Water) ≥ 100 mg/mL (309.27 mM)Requires sonication for optimal dissolution.
Hygroscopic DMSO (≥5% Water) Significantly ReducedIncreased water content leads to a higher probability of precipitation, especially for hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in Anhydrous DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, single-use vials

    • Vortex mixer

    • Ultrasonic bath

  • Procedure:

    • Allow the this compound vial and the sealed anhydrous DMSO bottle to equilibrate to room temperature before opening to minimize moisture condensation.

    • In a sterile environment, weigh the desired amount of this compound and place it into a sterile vial.

    • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes, monitoring the solution for clarity.

    • Once fully dissolved, aliquot the stock solution into single-use vials.

    • Store the aliquots at -20°C or -80°C in a desiccated container.

Protocol 2: Small-Scale Solubility Test for this compound
  • Materials:

    • This compound (a small, accurately weighed amount, e.g., 1-2 mg)

    • Test solvent (e.g., anhydrous DMSO, water, buffer)

    • Small, clear glass vial

    • Vortex mixer

  • Procedure:

    • Place the weighed this compound into the glass vial.

    • Add a small, measured volume of the test solvent.

    • Vortex the vial vigorously for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles against a dark background.

    • If undissolved solid remains, incrementally add more solvent, vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Solubility Issues start Start: Dissolution Issue with this compound check_precipitate Is there a precipitate in the stock solution? start->check_precipitate check_inconsistent_results Are experimental results inconsistent? check_precipitate->check_inconsistent_results No use_anhydrous_dmso Action: Use fresh, anhydrous DMSO and prepare new stock. check_precipitate->use_anhydrous_dmso Yes gentle_heating Action: Gently warm (37°C) and vortex to redissolve. check_inconsistent_results->gentle_heating No, but dissolution is slow verify_integrity Action: Verify compound integrity with HPLC-MS. check_inconsistent_results->verify_integrity Yes aliquot_storage Action: Aliquot into single-use vials and store in a desiccator. use_anhydrous_dmso->aliquot_storage end_resolved End: Issue Resolved aliquot_storage->end_resolved gentle_heating->end_resolved verify_integrity->use_anhydrous_dmso

Caption: Troubleshooting workflow for this compound solubility.

HygroscopicEffect Impact of Hygroscopic DMSO on Solubility cluster_anhydrous Anhydrous DMSO cluster_hygroscopic Hygroscopic DMSO anhydrous_dmso Anhydrous DMSO dissolved_state Clear, Stable Solution anhydrous_dmso->dissolved_state dissolves boc_d_asp This compound boc_d_asp->dissolved_state is dissolved in hygroscopic_dmso Hygroscopic DMSO (+ H2O) precipitate Precipitation / Reduced Solubility hygroscopic_dmso->precipitate causes boc_d_asp2 This compound boc_d_asp2->precipitate precipitates from moisture Atmospheric Moisture (H2O) moisture->hygroscopic_dmso absorbed by

References

strategies to improve yield in Boc-SPPS of Asp-containing peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Aspartame-containing peptides during Boc-Solid Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a major problem in the Boc-SPPS of Asp-containing peptides?

Aspartimide formation is a significant side reaction where the backbone amide nitrogen, C-terminal to an aspartic acid residue, attacks the side-chain carboxyl group of the Asp. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide. In Boc-SPPS, this reaction is primarily acid-catalyzed and occurs significantly during the final cleavage step with strong acids like hydrogen fluoride (HF).[1][2] The resulting aspartimide is unstable and can lead to a mixture of D/L-α-aspartyl and D/L-β-aspartyl peptides, which are difficult to separate from the target peptide, thereby reducing the overall yield and purity.[1]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid (the Asp-Xxx motif). Sequences where Xxx is a sterically unhindered amino acid, such as Glycine (Gly), Alanine (Ala), or Serine (Ser), are particularly prone to this side reaction.[3] The lack of steric hindrance allows the backbone nitrogen to more easily adopt the conformation required for the nucleophilic attack on the Asp side-chain.

Q3: How does aspartimide formation in Boc-SPPS differ from that in Fmoc-SPPS?

The primary cause of aspartimide formation differs between the two major SPPS strategies. In Fmoc-SPPS, it is a base-catalyzed reaction that occurs during the repetitive piperidine treatment for Fmoc-deprotection. In contrast, in Boc-SPPS, aspartimide formation is predominantly an acid-catalyzed reaction that is most significant during the final, harsh acid cleavage step (e.g., with HF).[1] While minimal aspartimide formation can occur during the synthesis cycles in Boc-SPPS, the final cleavage is the most critical step to control.

Q4: What is peptide aggregation and how does it affect the synthesis of Asp-containing peptides?

Peptide aggregation is the self-association of growing peptide chains on the solid support, primarily through the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets. This can render the reactive sites of the peptide inaccessible to reagents, leading to incomplete deprotection and coupling reactions, which results in truncated and deletion sequences, and ultimately, low yield. While not exclusive to Asp-containing peptides, "difficult" or hydrophobic sequences are more prone to aggregation. The presence of Asp can contribute to changes in the overall polarity and secondary structure propensity of the peptide, potentially influencing aggregation. For Boc-SPPS, in situ neutralization protocols are a key strategy to minimize aggregation by reducing the time the peptide chain exists in a neutral, aggregation-prone state.

Troubleshooting Guide

Problem: Low final peptide yield with significant impurities, including a mass peak at M-18.

This is a classic indication of aspartimide formation, where the M-18 peak corresponds to the loss of a water molecule during the formation of the succinimide ring.

Root Cause Analysis and Solutions
  • Inappropriate Asp Side-Chain Protecting Group: The choice of the Asp side-chain protecting group is critical in Boc-SPPS.

    • Solution: Utilize Boc-Asp(OcHex)-OH (cyclohexyl ester) instead of Boc-Asp(OBzl)-OH (benzyl ester). The OcHex group is significantly more resistant to acidolysis and base-catalyzed side reactions, thereby suppressing aspartimide formation.

  • Harsh Final Cleavage Conditions: The strong acid and elevated temperature during the final HF cleavage accelerate the rate of aspartimide formation.

    • Solution: Implement a low-temperature HF cleavage protocol . Performing the cleavage at a reduced temperature significantly slows down the acid-catalyzed cyclization.

  • Peptide Aggregation: For "difficult sequences," peptide aggregation can lead to incomplete reactions, resulting in a complex mixture of impurities and low yield.

    • Solution: Employ an in situ neutralization protocol during the coupling steps. This involves the simultaneous neutralization of the N-terminal trifluoroacetate (TFA) salt and coupling of the next amino acid, minimizing the time the peptide is in an aggregation-prone neutral state.

Data Presentation

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Protecting GroupConditionAspartimide Formation (%)Reference
Benzyl Ester (OBzl)Treatment with Diisopropylethylamine (DIEA) for 24h~51%
Cyclohexyl Ester (OcHex)Treatment with Diisopropylethylamine (DIEA) for 24h0.3%

Table 2: Relative Rate of Aspartimide Formation During HF Cleavage at 0°C

Protecting GroupCleavage ConditionRelative Rate of FormationReference
Benzyl (Bzl)HF-anisole (9:1, v/v) at 0°C~3x Faster
Cyclohexyl (OcHex)HF-anisole (9:1, v/v) at 0°CSlower

Experimental Protocols

Protocol 1: Low-Temperature HF Cleavage

This protocol is designed to minimize acid-catalyzed aspartimide formation during the final cleavage and deprotection step.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Dry ice/acetone bath

  • Cooling bath (-5°C to 0°C)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Preparation: Thoroughly wash the peptide-resin with DCM and dry it under vacuum. Pre-chill the HF cleavage apparatus and all reagents to the target temperature.

  • Apparatus Assembly: Place the dried peptide-resin and a magnetic stir bar into the reaction vessel of the HF apparatus. Add the pre-chilled scavenger mixture (e.g., anisole).

  • HF Condensation: Cool the reaction vessel to -78°C using a dry ice/acetone bath and condense the required amount of anhydrous HF into the vessel.

  • Cleavage Reaction: Transfer the reaction vessel to a cooling bath set at the target temperature (e.g., -5°C to 0°C). Stir the mixture for 60-90 minutes, closely monitoring the temperature.

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Purification: Collect the precipitated peptide by filtration, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.

Protocol 2: In Situ Neutralization Coupling for Boc-SPPS

This protocol is particularly useful for overcoming aggregation in difficult sequences.

Materials:

  • Peptide-resin (TFA salt form after Boc deprotection)

  • Boc-amino acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-diisopropylethylamine)

  • DMF (N,N-dimethylformamide)

  • DCM (Dichloromethane)

  • 100% TFA (Trifluoroacetic acid)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add 100% TFA to the resin and agitate for 1-2 minutes.

    • Drain the TFA.

    • Repeat the 100% TFA treatment for another 1-2 minutes.

    • Wash the resin with DCM and then DMF.

  • Amino Acid Activation and In Situ Neutralization/Coupling:

    • In a separate vial, dissolve 4 equivalents of the Boc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add this solution to the reaction vessel containing the peptide-resin (TFA salt).

    • Immediately add 6 equivalents of DIEA to the reaction vessel.

    • Agitate the mixture for 10-15 minutes. The neutralization and coupling reactions occur simultaneously.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide Chain -Asp(OR)-Xxx- Intermediate Cyclic Intermediate (Succinimide Ring) Peptide->Intermediate  Intramolecular  Nucleophilic Attack Products Mixture of: - α-aspartyl peptide - β-aspartyl peptide - Racemized products Intermediate->Products  Ring Opening HF Strong Acid (HF) High Temperature

Caption: Acid-catalyzed aspartimide formation pathway in Boc-SPPS.

Troubleshooting_Workflow Start Low Yield & M-18 Peak in Mass Spectrum Check_PG Check Asp Protecting Group Start->Check_PG Use_OBzl Using Boc-Asp(OBzl)-OH? Check_PG->Use_OBzl Yes Check_Cleavage Review Cleavage Protocol Check_PG->Check_Cleavage No Switch_PG Switch to Boc-Asp(OcHex)-OH Use_OBzl->Switch_PG Switch_PG->Check_Cleavage High_Temp Cleavage at > 0°C? Check_Cleavage->High_Temp Yes Check_Aggregation Suspect Aggregation? Check_Cleavage->Check_Aggregation No Low_Temp_Cleavage Implement Low-Temp HF Cleavage (-5°C to 0°C) High_Temp->Low_Temp_Cleavage Low_Temp_Cleavage->Check_Aggregation Standard_Coupling Using Standard Coupling? Check_Aggregation->Standard_Coupling Yes End Improved Yield and Purity Check_Aggregation->End No In_Situ Use In Situ Neutralization Protocol Standard_Coupling->In_Situ In_Situ->End

References

identifying byproducts of Boc-D-Asp(OBzl)-OH coupling reactions by mass spec

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-D-Asp(OBzl)-OH in peptide synthesis. It specifically addresses the identification of byproducts using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in this compound coupling reactions?

A1: The most frequently encountered byproducts include those resulting from incomplete coupling (deletion sequences), aspartimide formation, side reactions involving the benzyl ester protecting group, and byproducts originating from the coupling reagents themselves.

Q2: How can I identify aspartimide formation using mass spectrometry?

A2: Aspartimide formation is initially detected by a mass loss of 18 Da from the expected mass of the peptide (M-18), corresponding to the loss of water upon cyclization.[1] Subsequently, the aspartimide intermediate can hydrolyze to form α- and β-aspartyl peptides, which will have the same mass as the target peptide but can often be separated by chromatography.[1]

Q3: What byproducts can arise from the use of carbodiimide coupling reagents like DCC or DIC?

A3: A common byproduct with carbodiimide reagents is the formation of N-acylurea. This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine component.[2][3] This leads to a mass addition corresponding to the mass of the carbodiimide.

Q4: Can the benzyl ester protecting group on the aspartic acid side chain cause side reactions?

A4: Yes, the benzyl ester can be labile under certain conditions. While generally stable to the mild acids used for Boc deprotection, premature cleavage can occur. Furthermore, during strong acid cleavage at the end of synthesis, side reactions involving the benzyl group can occur.[4]

Troubleshooting Guide

Problem: My mass spectrum shows a complex mixture of peaks, and I am unsure how to identify the byproducts of my this compound coupling reaction.

Solution: Follow this step-by-step guide to analyze your mass spectrometry data and identify potential byproducts.

Step 1: Identify the Expected Molecular Ion Peak

  • Calculate the theoretical monoisotopic mass of your target peptide.

  • Look for the corresponding [M+H]⁺, [M+Na]⁺, or other common adducts in your mass spectrum.

Step 2: Analyze Peaks with Lower Molecular Weight than the Target Peptide

  • Mass Loss of 18 Da (M-18): This is a strong indicator of aspartimide formation.

  • Mass Loss Corresponding to an Amino Acid Residue: This suggests a deletion sequence due to incomplete coupling in a previous step.

Step 3: Analyze Peaks with Higher Molecular Weight than the Target Peptide

  • Mass Addition Corresponding to the Coupling Reagent: If you are using a carbodiimide like DCC (dicyclohexylcarbodiimide) or DIC (diisopropylcarbodiimide), a mass addition equivalent to the mass of the carbodiimide may indicate the formation of an N-acylurea byproduct.

  • Mass Addition of 16 Da (M+16): This typically indicates oxidation, most commonly of methionine or tryptophan residues if present in your sequence.

  • Mass Addition of 56 Da (M+56): This can indicate the addition of a second Boc group (C₄H₈O₂), although this is less common.

Byproduct Mass Summary Table

Byproduct TypeMass ChangeDescription
Aspartimide Formation -18 DaIntramolecular cyclization of the aspartic acid residue with the loss of water.
Deletion Sequence VariesAbsence of one or more amino acid residues due to incomplete coupling.
N-Acylurea (DCC) +206.35 DaAddition of dicyclohexylcarbodiimide to the carboxylic acid.
N-Acylurea (DIC) +126.20 DaAddition of diisopropylcarbodiimide to the carboxylic acid.
Oxidation +16 DaAddition of an oxygen atom, commonly on Met or Trp residues.
Double Boc Addition +100.12 DaAddition of a second Boc protecting group.

Experimental Protocols

Protocol 1: Sample Preparation for Mass Spectrometry Analysis

  • Cleavage from Resin: After synthesis, cleave the peptide from the solid support using an appropriate cleavage cocktail (e.g., HF/anisole or a trifluoroacetic acid-based cocktail).

  • Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash several times with cold ether to remove scavengers and other small molecules.

  • Dissolution: Dissolve the crude peptide in a suitable solvent for mass spectrometry, typically a mixture of water and acetonitrile containing 0.1% formic acid to facilitate ionization.

  • Dilution: Dilute the sample to a final concentration appropriate for your instrument (usually in the low micromolar range).

Protocol 2: Mass Spectrometry Analysis

  • Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺).

  • Mass Range: Set the mass range to encompass the expected mass of your target peptide and potential byproducts.

  • Tandem MS (MS/MS): To confirm the identity of byproducts, perform fragmentation analysis (MS/MS) on the precursor ions of interest. The fragmentation pattern can help pinpoint the location of the modification.

Visualizing the Troubleshooting Workflow

Byproduct_Identification_Workflow start Start: Mass Spectrum Acquired find_target Identify Expected Target Peptide Mass (M) start->find_target analyze_peaks Analyze Other Peaks Relative to M find_target->analyze_peaks lower_mw Mass < M analyze_peaks->lower_mw higher_mw Mass > M analyze_peaks->higher_mw same_mw Mass = M (Different RT) analyze_peaks->same_mw m_minus_18 Δm = -18 Da? lower_mw->m_minus_18 Yes deletion Identify Deletion Sequence lower_mw->deletion No m_plus_coupling_reagent Δm = Mass of Coupling Reagent? higher_mw->m_plus_coupling_reagent Yes other_addition Other Mass Addition higher_mw->other_addition No isoaspartate Isoaspartate/ β-aspartate same_mw->isoaspartate aspartimide Aspartimide Formation m_minus_18->aspartimide end End: Byproduct Identified deletion->end aspartimide->end n_acylurea N-Acylurea Formation m_plus_coupling_reagent->n_acylurea n_acylurea->end other_addition->end isoaspartate->end

Caption: A logical workflow for identifying byproducts in this compound coupling reactions by mass spectrometry.

References

Validation & Comparative

A Head-to-Head Comparison of Boc-D-Asp(OBzl)-OH and Fmoc-D-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of two commonly used D-aspartic acid derivatives: Boc-D-Asp(OBzl)-OH and Fmoc-D-Asp(OtBu)-OH. The choice between these two reagents hinges on the overall synthetic strategy, the desired peptide's characteristics, and the potential for side reactions.

The core difference lies in the Nα-protecting group: the acid-labile tert-butyloxycarbonyl (Boc) group versus the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2] This fundamental distinction dictates the entire SPPS workflow, from deprotection and coupling conditions to the final cleavage from the resin.[1][3] While both strategies are well-established, they present different advantages and challenges, particularly concerning the incorporation of aspartic acid.

Core Principles: Boc vs. Fmoc Strategies

The Boc strategy, a classical approach to SPPS, employs the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[1] Side-chain protecting groups, such as the benzyl (Bzl) group in this compound, are typically benzyl-based and require a much stronger acid, like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage.

Conversely, the Fmoc strategy utilizes the base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine in dimethylformamide (DMF). The side-chain protecting groups, like the tert-butyl (tBu) group in Fmoc-D-Asp(OtBu)-OH, are acid-labile and are removed during the final cleavage with TFA. This orthogonality between the Nα- and side-chain protecting groups is a key advantage of the Fmoc strategy.

Performance Comparison: this compound vs. Fmoc-D-Asp(OtBu)-OH

The choice between these two derivatives significantly impacts the synthesis of peptides containing D-aspartic acid. A primary concern is the formation of aspartimide, a side reaction that can lead to a mixture of α- and β-peptides, racemization, and piperidide adducts, complicating purification and reducing yield.

ParameterThis compound (Boc/Bzl Strategy)Fmoc-D-Asp(OtBu)-OH (Fmoc/tBu Strategy)Key Considerations
Nα-Deprotection Conditions 25-50% TFA in DCM20-50% piperidine in DMFBoc strategy involves repeated acid treatments, while Fmoc uses a base.
Side-Chain Protecting Group Benzyl (Bzl) estertert-Butyl (tBu) esterBzl is stable to mild acid but cleaved by strong acid; tBu is acid-labile.
Aspartimide Formation Minimal during synthesis cycles; can occur during final strong acid cleavage (e.g., HF). Using the more sterically hindered cyclohexyl (OcHex) protecting group can mitigate this.Prone to base-catalyzed aspartimide formation during piperidine treatment, especially in Asp-Gly, Asp-Ala, and Asp-Ser sequences.This is a major drawback of using Fmoc-D-Asp(OtBu)-OH in susceptible sequences.
Final Cleavage Conditions Strong acid (e.g., HF, TFMSA)Moderate acid (e.g., TFA)Fmoc strategy offers milder final cleavage conditions.
Coupling Efficiency Generally high; in situ neutralization protocols can improve outcomes for difficult sequences.Typically high, though steric hindrance can be a factor in some cases.Both can achieve high coupling efficiencies with appropriate reagents.
Crude Peptide Purity Can be high, but strong acid cleavage can generate side products.Purity can be compromised by aspartimide-related byproducts.Purity is highly sequence-dependent for both strategies.
Overall Yield Generally good, especially for longer or aggregation-prone peptides.Can be lower for sequences prone to aspartimide formation.Yield is influenced by multiple factors beyond the choice of Asp derivative.
Compatibility with Modifications Less suitable for sensitive post-translational modifications due to harsh final cleavage.Milder conditions make it highly compatible with modified peptides (e.g., phosphorylation, glycosylation).Fmoc is generally preferred for peptides with sensitive modifications.

Experimental Protocols

Boc-SPPS Protocol for Incorporating this compound

This protocol assumes a manual synthesis on a Merrifield or PAM resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM and agitate for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (IPA) (3x), and DCM (3x).

  • Neutralization:

    • Wash the resin with DMF (3x).

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (5x).

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents), HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and allow for pre-activation for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Capping (Optional): If coupling is incomplete, cap unreacted amines with a solution of acetic anhydride/pyridine/DCM.

  • Final Cleavage and Deprotection:

    • After completing the synthesis, wash the peptide-resin with DMF and DCM, and dry it under vacuum.

    • For final cleavage, use a strong acid like HF or TFMSA with appropriate scavengers (e.g., p-cresol, thioanisole) at 0°C for 1-2 hours.

Fmoc-SPPS Protocol for Incorporating Fmoc-D-Asp(OtBu)-OH

This protocol assumes a manual synthesis on a Rink Amide or Wang resin.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Add a solution of 20% piperidine in DMF and agitate for 5-10 minutes.

    • Drain and add a fresh solution of 20% piperidine in DMF and agitate for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7x).

  • Coupling of Fmoc-D-Asp(OtBu)-OH:

    • In a separate vessel, dissolve Fmoc-D-Asp(OtBu)-OH (3-4 equivalents) and a coupling agent like HATU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the solution for activation.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. Repeat coupling if necessary.

  • Capping (Optional): Cap unreacted amines if coupling is incomplete.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the peptide-resin with DMF and DCM, and dry it under vacuum.

    • Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS), for 2-3 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, wash, and dry.

Visualization of SPPS Workflows

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection neutralization Neutralization (DIEA/DMF) deprotection->neutralization coupling Coupling of This compound neutralization->coupling wash Wash coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage (HF or TFMSA) repeat->final_cleavage No Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Coupling of Fmoc-D-Asp(OtBu)-OH deprotection->coupling wash Wash coupling->wash repeat Repeat for next amino acid wash->repeat repeat->deprotection Yes final_cleavage Final Cleavage (TFA) repeat->final_cleavage No Decision_Tree start Peptide Synthesis Project with D-Aspartic Acid sensitive_mods Peptide contains sensitive modifications (e.g., PTMs)? start->sensitive_mods use_fmoc_gen Fmoc Strategy is strongly preferred sensitive_mods->use_fmoc_gen Yes long_difficult Peptide is long or prone to aggregation? sensitive_mods->long_difficult No aspartimide_risk Asp-Xxx sequence prone to aspartimide formation (Xxx = Gly, Ser, Asn)? use_fmoc_gen->aspartimide_risk use_fmoc_alt Use Fmoc-D-Asp with alternative side-chain protection (e.g., OMpe, OBno) aspartimide_risk->use_fmoc_alt Yes use_fmoc_otbu Use Fmoc-D-Asp(OtBu)-OH with caution and careful monitoring aspartimide_risk->use_fmoc_otbu No use_boc Use this compound (Boc Strategy) long_difficult->use_boc Yes consider_fmoc Fmoc strategy can be considered long_difficult->consider_fmoc No consider_fmoc->aspartimide_risk

References

A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Aspartic Acid Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision. This choice is particularly crucial when incorporating aspartic acid (Asp) residues due to the propensity for a significant side reaction: aspartimide formation. This guide provides an objective comparison of the Boc/Bzl and Fmoc/tBu strategies for Asp incorporation, supported by experimental data and detailed protocols to aid in making an informed selection.

The fundamental difference between these two mainstream SPPS methods lies in their orthogonal protection schemes. The Boc/Bzl strategy utilizes an acid-labile Boc group for temporary Nα-protection and benzyl-based (Bzl) protecting groups for side chains, which are removed by a strong acid in the final cleavage step. In contrast, the Fmoc/tBu strategy employs a base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based protecting groups for side chains.[1][2][3]

The Challenge: Aspartimide Formation

Aspartimide formation is a major side reaction that can significantly impact the purity and yield of a target peptide containing aspartic acid.[4][5] This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of the Asp residue. This reaction is particularly prevalent in the Fmoc/tBu strategy due to the basic conditions (typically 20% piperidine in DMF) used for Fmoc deprotection. The resulting succinimide intermediate can then be opened by a nucleophile, such as piperidine or water, to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid.

The propensity for aspartimide formation is highly dependent on the amino acid C-terminal to the Asp residue, with Asp-Gly sequences being the most susceptible due to the lack of steric hindrance from the glycine residue.

Boc/Bzl Strategy: A Robust Approach for Asp Incorporation

The Boc/Bzl strategy is generally less prone to aspartimide formation during chain elongation because the repetitive Nα-deprotection steps are carried out under acidic conditions (typically with trifluoroacetic acid, TFA), which do not promote the base-catalyzed cyclization. While aspartimide formation can still occur under acidic conditions, it is significantly less frequent than in the Fmoc/tBu strategy.

However, the Boc/Bzl strategy has its own set of challenges. The final cleavage step requires the use of strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized laboratory equipment. Furthermore, the harsh acidic conditions can lead to other side reactions.

Fmoc/tBu Strategy: Milder Conditions but Prone to Aspartimide Formation

The Fmoc/tBu strategy is the more widely used method in modern peptide synthesis due to its milder reaction conditions and amenability to automation. However, the repeated use of a base for Fmoc removal makes it highly susceptible to aspartimide formation.

To address this significant drawback, several mitigation strategies have been developed for the Fmoc/tBu approach.

Mitigation Strategies for Aspartimide Formation in Fmoc/tBu SPPS:
  • Sterically Hindered Side-Chain Protecting Groups: Utilizing bulkier protecting groups for the Asp side chain, such as 3-methyl-pent-3-yl ester (OMpe) or 3-methyl-1,1-diphenyl-pent-3-yl ester (OBno), can sterically hinder the intramolecular cyclization.

  • Backbone Protection: The introduction of a protecting group, such as 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb), on the backbone amide nitrogen of the amino acid following the Asp residue can prevent it from acting as a nucleophile.

  • Modified Deprotection Conditions:

    • Acidic Additives: Adding a weak acid like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation.

    • Alternative Bases: Using a weaker or non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine or using dipropylamine (DPA), can also minimize the side reaction.

Quantitative Comparison of Asp Protecting Groups in Fmoc/tBu SPPS

The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation at the Asp-Gly sequence. This data highlights the effectiveness of using bulkier side-chain protecting groups.

Aspartic Acid Derivative% Desired Peptide (VKDGYI)
Fmoc-Asp(OtBu)-OH45%
Fmoc-Asp(OMpe)-OH88%
Fmoc-Asp(OBno)-OH95%

Data sourced from comparative studies.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection: After synthesis of the full peptide sequence, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Minimizing Aspartimide Formation using Fmoc-Asp(OBno)-OH
  • Resin and Amino Acid Preparation: Use standard resins and Fmoc-protected amino acids for the synthesis. For the aspartic acid residue, use Fmoc-Asp(OBno)-OH.

  • Coupling of Fmoc-Asp(OBno)-OH:

    • Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF.

    • Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Subsequent Synthesis Steps: Continue with the standard Fmoc/tBu SPPS protocol as described above.

Logical Workflow for Strategy Selection

G start Start: Asp-containing peptide synthesis seq_analysis Analyze peptide sequence for Asp-Xaa motifs start->seq_analysis is_problematic Is Asp followed by Gly, Asn, Ser, or other small residues? seq_analysis->is_problematic boc_strategy Consider Boc/Bzl Strategy is_problematic->boc_strategy Yes fmoc_strategy Proceed with standard Fmoc/tBu Strategy using Fmoc-Asp(OtBu)-OH is_problematic->fmoc_strategy No mitigation Implement mitigation strategy for Fmoc/tBu is_problematic->mitigation Yes, but Fmoc is preferred end Synthesize, cleave, and purify peptide boc_strategy->end fmoc_strategy->end mitigation_choice Choose mitigation: - Bulky protecting group (e.g., OBno) - Backbone protection - Modified deprotection mitigation->mitigation_choice mitigation_choice->end G peptide Peptide-Resin with Asp(OtBu)-Xaa deprotonation Deprotonation of backbone amide N-H peptide->deprotonation Fmoc deprotection step piperidine Piperidine (Base) piperidine->deprotonation nucleophilic_attack Nucleophilic attack by Piperidine/Water piperidine->nucleophilic_attack cyclization Intramolecular nucleophilic attack deprotonation->cyclization aspartimide Aspartimide intermediate (Succinimide) cyclization->aspartimide aspartimide->nucleophilic_attack products Mixture of: - α-aspartyl peptide (desired) - β-aspartyl peptide (impurity) - Racemized products nucleophilic_attack->products

References

advantages of Boc-D-Asp(OBzl)-OH over other protected aspartic acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly impacts synthesis efficiency, purity of the final product, and overall cost. This guide provides an objective comparison of Boc-D-Asp(OBzl)-OH with other protected aspartic acid derivatives, offering insights into its advantages and disadvantages, supported by experimental data and detailed methodologies.

Introduction: The Challenge of Aspartic Acid Incorporation

The incorporation of aspartic acid into a peptide sequence presents a significant challenge due to the propensity of its side-chain carboxyl group to participate in an intramolecular cyclization, forming an aspartimide intermediate. This side reaction is a major source of impurities, leading to the formation of β-aspartyl peptides and racemization at the aspartic acid residue. The choice of the side-chain protecting group is the primary strategy to mitigate this problem.

This compound has historically been a standard choice in tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). This guide will explore the specific contexts in which this derivative offers advantages over more modern, sterically hindered alternatives.

Advantages of this compound

While newer protecting groups have been developed to offer enhanced protection against aspartimide formation, this compound retains several key advantages in specific applications.

Orthogonal Deprotection Strategy

A significant advantage of the benzyl (Bzl) ester protecting group is the option for orthogonal deprotection through catalytic hydrogenolysis (e.g., using H₂/Pd on carbon).[1] This method is orthogonal to the acidic conditions used for the removal of the Nα-Boc group (typically with trifluoroacetic acid, TFA) and the final cleavage from most resins (often with strong acids like HF or TFMSA).[1] This orthogonality is invaluable for the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modification on the resin, as it allows for the selective deprotection of the aspartic acid side chain while other protecting groups remain intact.

dot graph TD; A[Start: Fully Protected Peptide on Resin with this compound] --> B{Deprotection Choice}; B --> C{Orthogonal Deprotection}; B --> D{Standard Boc-SPPS};

end caption: Orthogonal deprotection of this compound.

Enhanced Metabolic Stability with D-Configuration

The incorporation of D-amino acids, such as D-aspartic acid, into peptide therapeutics is a well-established strategy to enhance their metabolic stability.[2][3][4] Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. The presence of a D-amino acid can render the peptide bond resistant to enzymatic cleavage, thereby prolonging the peptide's in-vivo half-life and improving its bioavailability. Furthermore, the stereochemistry of the D-amino acid can induce specific conformational changes in the peptide, potentially leading to enhanced receptor binding affinity and selectivity.

dot graph RL; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

caption: D-amino acids enhance metabolic stability.

Cost-Effectiveness and Availability

As a long-standing and widely used reagent in peptide synthesis, this compound is generally more cost-effective and readily available from a wide range of suppliers compared to more specialized, sterically hindered protected aspartic acid derivatives. For research and development projects where cost is a significant consideration and for peptide sequences that are not particularly prone to aspartimide formation, this compound represents a practical and economical choice.

Performance Comparison: Aspartimide Formation

The primary drawback of the benzyl ester as a side-chain protecting group for aspartic acid is its relative lability under the acidic conditions used in Boc-SPPS, which can lead to a higher incidence of aspartimide formation compared to more robust protecting groups.

A study comparing the rates of aspartimide formation for a model tetrapeptide (Glu-Asp-Gly-Thr) with different side-chain protecting groups under various conditions provided quantitative insights. The results demonstrated that the cyclohexyl (OcHex) ester, a more sterically hindered and acid-stable protecting group, leads to significantly less aspartimide formation than the benzyl (Bzl) ester.

Protecting GroupConditionAspartimide FormationReference
Benzyl (Bzl) Ester HF-anisole (9:1, v/v) at 0°CRate constant: 73.6 x 10⁻⁶ s⁻¹
Cyclohexyl (OcHex) Ester HF-anisole (9:1, v/v) at 0°C~3 times slower than Benzyl ester
Benzyl (Bzl) Ester Diisopropylethylamine (24h)High
Cyclohexyl (OcHex) Ester Diisopropylethylamine (24h)0.3% (170-fold reduction vs. Bzl)

These data clearly indicate that for sequences known to be highly susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Ser, Asp-Asn), alternative protecting groups such as the cyclohexyl ester are superior in minimizing this side reaction.

Experimental Protocols

Standard Boc-SPPS Cycle using this compound

This protocol outlines a typical manual solid-phase synthesis cycle on a Merrifield or PAM resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes (pre-wash).

    • Drain and add a fresh solution of 25-50% TFA in DCM. Agitate for 20-30 minutes.

    • Drain and wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N-methyl-2-pyrrolidone (NMP) and agitate for 5-10 minutes.

    • Drain and wash the resin with DCM or NMP (5x).

  • Coupling:

    • In a separate vessel, pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU/HOBt or HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF or NMP for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a ninhydrin test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF or NMP (3x) and DCM (3x). The resin is now ready for the next cycle.

dot graph TD; A[Start: Peptide-Resin] --> B{Deprotection}; B --> C[25-50% TFA in DCM]; C --> D{Neutralization}; D --> E[5-10% DIEA in DCM/NMP]; E --> F{Coupling}; F --> G[Pre-activation ofthis compound]; G --> H[Addition to Resin]; H --> I{Washing}; I --> J[DMF/NMP and DCM]; J --> K[End of Cycle];

end caption: A typical Boc-SPPS cycle.

Orthogonal Deprotection of the Benzyl Group

This protocol describes the selective removal of the benzyl ester from the aspartic acid side chain on the resin.

  • Resin Preparation: After coupling of the desired amino acids, ensure the Nα-Boc group of the terminal amino acid is intact. Wash the peptide-resin thoroughly with a solvent compatible with hydrogenation (e.g., DMF, MeOH, or THF).

  • Hydrogenolysis:

    • Suspend the peptide-resin in the chosen solvent.

    • Add a palladium catalyst, typically 10% Pd on carbon (Pd/C), in a quantity of 10-20% by weight of the resin.

    • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the suspension or by using a balloon filled with H₂.

    • Agitate the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the peptide sequence and the efficiency of the setup.

  • Catalyst Removal and Washing:

    • Filter the resin to remove the catalyst.

    • Wash the resin thoroughly with the reaction solvent, followed by DCM, to remove any residual catalyst and byproducts.

  • Confirmation of Deprotection: A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the removal of the benzyl group (mass difference of 90.05 Da).

Conclusion

This compound remains a relevant and advantageous building block in peptide synthesis under specific circumstances. Its primary advantages lie in the orthogonality of the benzyl group, which allows for selective side-chain deprotection, and the inherent benefits of incorporating a D-amino acid for enhanced metabolic stability. Furthermore, its cost-effectiveness and ready availability make it a practical choice for many applications.

However, for peptide sequences that are highly prone to aspartimide formation, the use of more sterically hindered and acid-stable protecting groups, such as the cyclohexyl ester, is strongly recommended to ensure higher purity and yield of the target peptide. The choice of the aspartic acid protecting group should, therefore, be a strategic decision based on the specific requirements of the peptide being synthesized, balancing the need for side-chain functionality, the susceptibility of the sequence to side reactions, and economic considerations.

References

A Comparative Guide to Peptide Purity: Boc vs. Fmoc Synthesis Analyzed by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of high-purity peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy. The two predominant strategies for solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), offer distinct advantages and disadvantages that can significantly impact the purity of the final peptide product. This guide provides an objective comparison of these two methods, with a focus on the purity of the resulting peptides as determined by High-Performance Liquid Chromatography (HPLC). The information presented is supported by established experimental protocols and illustrative data from the scientific literature.

Executive Summary

The choice between Boc and Fmoc synthesis strategies is a critical decision in peptide production, directly influencing the crude purity and the impurity profile of the synthesized peptide. The Boc strategy, characterized by its use of a strong acid for deprotection in each cycle, can be advantageous for the synthesis of long or hydrophobic peptides that are prone to aggregation. The repetitive acid washes can help to disrupt secondary structures, potentially leading to a cleaner synthesis in these challenging cases.

Conversely, the Fmoc strategy employs a milder, base-labile protecting group, which is generally favored for the synthesis of peptides containing sensitive amino acids or post-translational modifications. The orthogonality of the Fmoc deprotection conditions allows for the use of milder cleavage cocktails, which can reduce the occurrence of certain side reactions.

Ultimately, the selection of the synthesis strategy should be made on a case-by-case basis, considering the specific characteristics of the peptide sequence, the desired final purity, and the scale of the synthesis.

Quantitative Purity Comparison: An Illustrative Overview

Synthesis StrategyPeptide TypeIllustrative Crude Purity (%)Potential Major Impurities
Boc Standard Peptide75 - 85Truncated sequences, deletion sequences, products of side-chain deprotection
Hydrophobic/Aggregation-pronePotentially higher than FmocIncomplete couplings, deletion sequences
Fmoc Standard Peptide70 - 90Truncated sequences, deletion sequences, piperidine adducts, diketopiperazine formation (at the N-terminus)
Peptide with sensitive residuesGenerally higher than BocProducts of side-chain reactions (e.g., oxidation, racemization)

Note: The data presented in this table is illustrative and compiled from various sources to highlight general trends. The purity of a synthesized peptide is highly dependent on the specific sequence and reaction conditions.

Experimental Protocols

Detailed methodologies for both synthesis strategies and the subsequent HPLC analysis are provided below. These protocols represent standard procedures and may require optimization for specific peptide sequences.

Boc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Selection and Swelling: A suitable resin, such as Merrifield or PAM resin, is chosen based on the desired C-terminal functionality (acid or amide). The resin is swelled in dichloromethane (DCM) for 1-2 hours.

  • First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin using a suitable coupling agent (e.g., DCC/HOBt) in a solvent like DCM or N,N-dimethylformamide (DMF). The reaction is allowed to proceed for 2-4 hours. The resin is then washed thoroughly with DCM and methanol.

  • Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.

  • Neutralization: The resin is neutralized with a 5-10% solution of diisopropylethylamine (DIEA) in DCM to prepare the free amine for the next coupling step.

  • Subsequent Amino Acid Coupling: The next Boc-protected amino acid is coupled using an activating agent such as HBTU in the presence of DIEA in DMF. The coupling reaction is typically monitored for completion using a qualitative test like the Kaiser test.

  • Repeat Cycles: Steps 3-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers like anisole.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and then purified by reverse-phase HPLC.

Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Selection and Swelling: A suitable resin, such as Wang or Rink Amide resin, is selected based on the desired C-terminal functionality. The resin is swelled in DMF for 1-2 hours.

  • Fmoc Deprotection: The N-terminal Fmoc group on the pre-loaded resin (if used) or after the first amino acid coupling is removed by treating the resin with a 20% solution of piperidine in DMF for about 15-30 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-piperidine adduct.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is typically allowed to proceed for 1-2 hours and monitored for completion.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: The peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed by treating the resin with a cleavage cocktail, most commonly composed of TFA with scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). This reaction is typically carried out for 2-3 hours.

  • Peptide Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by filtration or centrifugation, and then purified by reverse-phase HPLC.

HPLC Analysis Protocol for Peptide Purity
  • Column: A reversed-phase C18 column is most commonly used for peptide analysis.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-60 minutes is a typical starting point. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min for a standard analytical column (e.g., 4.6 mm internal diameter).

  • Detection: UV absorbance is monitored at 214-220 nm (for the peptide backbone) and 280 nm (if the peptide contains aromatic residues like tryptophan or tyrosine).

  • Purity Calculation: The purity of the peptide is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Synthesis Workflows

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization Neutralization (DIEA in DCM) wash2 Wash neutralization->wash2 coupling Coupling: Boc-AA-OH, Activator end Repeat for next AA coupling->end wash1->neutralization wash2->coupling end->deprotection Next Cycle

Boc Solid-Phase Peptide Synthesis Cycle

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling Coupling: Fmoc-AA-OH, Activator wash2 Wash coupling->wash2 wash1->coupling end Repeat for next AA wash2->end end->deprotection Next Cycle

Fmoc Solid-Phase Peptide Synthesis Cycle

A Comparative Guide to the Stability of Benzyl vs. Tert-Butyl Esters in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the selection of appropriate protecting groups is paramount to achieving high yield and purity of the target peptide. The stability of these groups under various reaction conditions dictates the success of the synthetic strategy. This guide provides an objective comparison of two commonly employed carboxyl-protecting groups for amino acid side chains: the benzyl (Bzl) ester and the tert-butyl (tBu) ester. We will delve into their comparative stability, supported by experimental data, and provide detailed protocols for their cleavage.

Orthogonality in SPPS: The Foundation of Protecting Group Strategy

Modern peptide synthesis, particularly the widely adopted Fmoc/tBu strategy, relies on the principle of orthogonality. This means that the protecting groups for the Nα-amino group (temporary) and the amino acid side chains (permanent) can be removed under distinct conditions without affecting each other.[1] The base-labile Fmoc group is used for Nα-amino protection, while acid-labile groups are typically employed for side-chain protection.[1]

Comparative Stability: A Head-to-Head Analysis

The primary differentiator between benzyl and tert-butyl esters lies in their lability towards acidic reagents. Tert-butyl esters are the conventional choice for side-chain protection in the Fmoc/tBu strategy due to their ready cleavage under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[1] In contrast, benzyl esters exhibit significantly greater stability to TFA and require much stronger acids, such as anhydrous hydrogen fluoride (HF), or alternative methods like catalytic hydrogenation for their removal.[1] This makes the benzyl group a key component in strategies requiring an additional level of orthogonality, such as the synthesis of protected peptide fragments.[1]

Quantitative Data Summary

The following table summarizes the stability and cleavage conditions for benzyl and tert-butyl esters based on available experimental data.

FeatureBenzyl (Bzl) EsterTert-Butyl (tBu) Ester
Structure Phenylmethyl ester2-methylpropan-2-yl ester
Stability to Piperidine Excellent (>99% stable)Excellent (>99% stable)
Stability to TFA (95%) Exceptionally stableLabile (>95% cleaved)
Primary Cleavage Method Catalytic Hydrogenolysis (H₂/Pd) or Strong Acidolysis (HF)Acidolysis (TFA)
Cleavage Yield (Optimal Conditions) >99% (Hydrogenolysis), >98% (HF)>95% (TFA)
Orthogonality to Fmoc/tBu Fully OrthogonalStandard component (not orthogonal to itself)

Cleavage Mechanisms

The distinct cleavage pathways for benzyl and tert-butyl esters underpin their orthogonal stability. The acid-catalyzed cleavage of a tert-butyl ester proceeds through a stable tertiary carbocation intermediate. In contrast, the benzyl ester can be cleaved via hydrogenolysis, a reductive process that does not affect acid-labile groups, or by very strong acids that can protonate the ester oxygen, facilitating cleavage.

CleavageMechanisms cluster_tert_butyl Tert-Butyl Ester Cleavage (Acidolysis) cluster_benzyl Benzyl Ester Cleavage (Hydrogenolysis) tBu_Ester R-COO-tBu Protonated_tBu R-COO(H+)-tBu tBu_Ester->Protonated_tBu + H+ (TFA) tBu_Carbocation tBu+ Protonated_tBu->tBu_Carbocation Slow Carboxylic_Acid_tBu R-COOH Protonated_tBu->Carboxylic_Acid_tBu Isobutene Isobutene tBu_Carbocation->Isobutene - H+ Bzl_Ester R-COO-Bzl Adsorbed_Complex Adsorbed Complex Bzl_Ester->Adsorbed_Complex + H₂, Pd/C Toluene Toluene Adsorbed_Complex->Toluene Carboxylic_Acid_Bzl R-COOH Adsorbed_Complex->Carboxylic_Acid_Bzl

Caption: Cleavage pathways for tert-butyl and benzyl esters.

Experimental Protocols

Below are detailed methodologies for the cleavage of tert-butyl and benzyl esters in the context of SPPS.

Protocol 1: Cleavage of Tert-Butyl Esters via Acidolysis

This protocol describes the standard procedure for the final cleavage of a peptide from the resin and the simultaneous removal of tert-butyl-based side-chain protecting groups using a TFA cocktail.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Centrifuge tubes

Procedure:

  • Swell the dried peptide-resin in DCM in a reaction vessel.

  • Wash the resin with DMF and then again with DCM, followed by drying under a stream of nitrogen.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture at room temperature with occasional agitation for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the peptide pellet under vacuum.

Protocol 2: Cleavage of Benzyl Esters via Catalytic Hydrogenolysis

This protocol outlines a method for the selective cleavage of benzyl esters while the peptide remains attached to the resin and other acid-labile protecting groups are intact.

Materials:

  • Peptide-resin with benzyl-protected side chains

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Solvent: Dimethylformamide (DMF) or Methanol (MeOH)

  • Hydrogen gas (H₂) source

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Swell the peptide-resin in the chosen solvent (DMF or MeOH) in a suitable reaction vessel equipped with a gas inlet and outlet.

  • Carefully add the Pd/C catalyst to the resin slurry (typically 10-20% by weight relative to the resin).

  • Purge the reaction vessel with an inert gas to remove air.

  • Introduce hydrogen gas into the reaction vessel (typically at 1 atm pressure, but can be increased for more resistant substrates).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by taking small aliquots, cleaving a sample from the resin with TFA, and analyzing by HPLC-MS.

  • Once the reaction is complete, purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture to remove the Pd/C catalyst and the resin.

  • Wash the resin and catalyst thoroughly with the reaction solvent.

  • The resulting solution contains the peptide with the benzyl-protected side chain now deprotected.

Conclusion

The choice between benzyl and tert-butyl esters as side-chain protecting groups in SPPS is dictated by the desired synthetic strategy. Tert-butyl esters are the workhorse for standard Fmoc/tBu SPPS, offering reliable protection and facile cleavage under moderately acidic conditions. Benzyl esters, with their exceptional stability to TFA and selective removal by catalytic hydrogenolysis or very strong acids, provide a crucial element of orthogonality. This allows for the synthesis of complex peptides and protected fragments that would be inaccessible with a single dimension of protecting group chemistry. Understanding the distinct stability profiles and cleavage mechanisms of these two ester protecting groups is essential for the rational design and successful execution of advanced peptide synthesis campaigns.

References

A Researcher's Guide to the Validation of Peptides Containing Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthetic peptides is a critical step to ensure the integrity of their research and the safety of potential therapeutics. The incorporation of non-standard amino acids, such as Boc-D-Asp(OBzl)-OH, introduces unique challenges in confirming the peptide's sequence, purity, and stereochemical fidelity. This guide provides a comparative overview of essential analytical techniques for the validation of such peptides, offering detailed experimental protocols and data interpretation guidelines.

The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the benzyl (Bzl) ester on the side chain of a D-aspartic acid residue necessitates a multi-faceted analytical approach. Standard methodologies must be adapted to account for the hydrophobicity and potential lability of these protecting groups. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in providing a comprehensive characterization of peptides containing this compound.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic methods is indispensable for the unambiguous validation of a peptide containing this compound. Each technique provides complementary information regarding the purity, identity, and structure of the target peptide.

Analytical TechniqueInformation ProvidedKey Advantages for this compound PeptidesPotential Challenges
Reversed-Phase HPLC (RP-HPLC) Purity assessment, quantification of impurities (e.g., deletion sequences, incompletely deprotected peptides).[1]Gold standard for peptide purity analysis.[1] Can be optimized to resolve diastereomers.The hydrophobic Boc and Bzl groups can lead to broad peaks or strong retention, requiring careful method development.
Chiral HPLC Determination of enantiomeric purity of the D-Asp residue.Directly assesses the stereochemical integrity of the incorporated amino acid.Requires specialized chiral columns and method development; may require the synthesis of the L-aspartic acid-containing epimer as a reference.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification (via fragmentation), identification of modifications (e.g., oxidation).High sensitivity and accuracy for molecular weight determination. MS/MS provides sequence information.[2]The Boc group can be labile in the mass spectrometer source, leading to in-source fragmentation.[3] Benzyl groups can also influence fragmentation patterns.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous confirmation of amino acid incorporation and stereochemistry, 3D structure determination.Provides definitive evidence of peptide bond formation through chemical shift changes of the α-proton and carbonyl carbon. Can distinguish between D- and L-amino acids.Lower sensitivity compared to MS. Complex spectra for larger peptides can be challenging to interpret.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. The following sections provide standard operating procedures for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthesized peptide and separate it from process-related impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

  • Column: C18 reversed-phase column (e.g., 4.6 mm ID x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of water and acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 220 nm (for the peptide backbone) and 254 nm (for the benzyl group).

    • Column Temperature: 30-40 °C to improve peak shape.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To determine the enantiomeric purity of the this compound residue within the peptide.

Instrumentation: An HPLC system with a UV detector.

Materials:

  • Chiral Column: A protein-based or macrocyclic antibiotic-based chiral column is often effective for protected amino acids.

  • Mobile Phase: The specific composition (e.g., mixtures of hexane/isopropanol or acetonitrile/water with additives) must be determined empirically based on the column manufacturer's recommendations.

  • Reference Standard: The corresponding peptide containing Boc-L-Asp(OBzl)-OH is required for peak identification and quantification of the diastereomeric impurity.

Procedure:

  • Sample Preparation: Dissolve the peptide in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 220 nm.

    • Column Temperature: Ambient or controlled, as temperature can significantly impact chiral separations.

    • Elution Mode: Isocratic elution is often preferred for optimal chiral resolution.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the peptide and obtain sequence information through fragmentation.

Instrumentation: An electrospray ionization mass spectrometer, preferably coupled to an HPLC system (LC-MS).

Materials:

  • Solvent: 50% acetonitrile in water with 0.1% formic acid.

  • Sample Concentration: 1-10 µM.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the recommended solvent. Ensure the sample is free of non-volatile salts which can suppress the ESI signal.

  • MS Analysis (MS1):

    • Acquire the full scan mass spectrum to determine the molecular weight of the intact peptide.

    • Observe the multiply charged ions characteristic of peptides in ESI-MS.

    • Be aware of potential in-source fragmentation of the Boc group.

  • Tandem MS Analysis (MS/MS):

    • Select the most abundant precursor ion for fragmentation.

    • Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence.

    • The presence of the benzyl group may lead to characteristic neutral losses or specific fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of the peptide, including the successful incorporation of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

Materials:

  • NMR Solvent: A deuterated solvent in which the peptide is soluble (e.g., DMSO-d6, CD3CN/H2O).

  • Sample Purity: The peptide sample should be of high purity (>95%) to avoid interference from impurities.

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen NMR solvent to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to observe the overall proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, which is crucial for sequential assignment and 3D structure determination.

  • Data Analysis:

    • Compare the chemical shifts of the α-proton and carbonyl carbon of the Asp residue to those of the free amino acid to confirm peptide bond formation. A downfield shift of the α-proton is typically observed upon incorporation.

    • The presence of characteristic resonances for the Boc (singlet around 1.4 ppm) and benzyl groups (aromatic protons around 7.3 ppm and methylene protons around 5.1 ppm) should be confirmed.

Visualization of Workflows and Concepts

To aid in understanding the analytical process, the following diagrams illustrate the experimental workflows and key concepts.

Peptide_Validation_Workflow cluster_synthesis Peptide Synthesis cluster_validation Analytical Validation SPPS Solid-Phase Peptide Synthesis (this compound incorporation) Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Crude Peptide Purification Cleavage->Purification RP_HPLC RP-HPLC (Purity) Purification->RP_HPLC Purity Check Chiral_HPLC Chiral HPLC (Stereochemistry) RP_HPLC->Chiral_HPLC If pure MS Mass Spectrometry (Identity & Sequence) RP_HPLC->MS If pure NMR NMR Spectroscopy (Structure) MS->NMR If correct mass Final_Report Comprehensive Validation Report NMR->Final_Report

General workflow for the synthesis and validation of a peptide containing this compound.

HPLC_Method_Development Start Define Analytical Goal (Purity or Chiral Separation) Select_Column Select Column (C18 for Purity, Chiral for Stereochemistry) Start->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Gradient, Organic Modifier, Additives) Select_Column->Optimize_Mobile_Phase Optimize_Temp_Flow Optimize Temperature & Flow Rate Optimize_Mobile_Phase->Optimize_Temp_Flow Validation Method Validation (Specificity, Linearity, Accuracy) Optimize_Temp_Flow->Validation Analysis Routine Analysis Validation->Analysis

Logical workflow for HPLC method development and optimization.

MS_MS_Fragmentation cluster_peptide cluster_fragments cluster_sequence Sequence Information Peptide Precursor Ion [M+nH]n+ b_ions b-ions (N-terminal fragments) Peptide->b_ions Fragmentation y_ions y-ions (C-terminal fragments) Peptide->y_ions Fragmentation Sequence Mass differences between b- or y-ions correspond to amino acid residue masses

Principle of peptide sequencing by tandem mass spectrometry (MS/MS).

Alternative Strategies and Considerations

The choice of protecting groups is a critical aspect of peptide synthesis. While this compound is widely used, it is important to be aware of potential side reactions and alternative strategies.

Aspartimide Formation: A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, which can lead to a mixture of by-products, including racemization of the aspartic acid residue. This side reaction is more prevalent in Fmoc/tBu chemistry due to the use of a base for Fmoc deprotection. However, it can also occur under the acidic conditions of Boc/Bzl chemistry.

Alternative Protecting Groups for Aspartic Acid: To mitigate aspartimide formation, several alternative side-chain protecting groups for aspartic acid have been developed. These include sterically hindered esters like 3-methylpent-3-yl (Mpe) and 2,3,4-trimethylpent-3-yl (Die), which can block the formation of the succinimide ring. More recently, non-ester-based protecting groups, such as cyanosulfurylides, have been introduced to provide a stable C-C bond linkage that is resistant to the conditions that promote aspartimide formation.

Boc/Bzl versus Fmoc/tBu Strategy: The choice between the two major solid-phase peptide synthesis strategies depends on the specific peptide sequence and any modifications.

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Deprotection Moderately strong acid (e.g., TFA).Mild base (e.g., piperidine).
Side-Chain Protection Benzyl-based groups.tert-Butyl-based groups.
Final Cleavage Strong acid (e.g., HF).Strong acid (e.g., TFA).
Advantages Robust, can result in higher yields and purity for some sequences.Milder conditions, compatible with a wider range of sensitive functionalities, allows for on-resin modifications.
Disadvantages Harsh final cleavage requires specialized equipment. Repeated acid treatment can degrade sensitive residues.Potential for aspartimide formation. Aggregation can be an issue.

For peptides containing D-amino acids, both strategies are viable. The Boc/Bzl strategy, with its reliance on strong acid for final cleavage, is effective for removing the benzyl side-chain protecting group of this compound.

Conclusion

The successful validation of a peptide containing this compound requires a rigorous and multi-pronged analytical approach. RP-HPLC is essential for assessing purity, while chiral HPLC is necessary to confirm the stereochemical integrity of the D-aspartic acid residue. Mass spectrometry provides crucial confirmation of the molecular weight and primary sequence. Finally, NMR spectroscopy offers the most definitive structural evidence of correct amino acid incorporation. By employing the detailed protocols and considering the comparative advantages of different techniques and synthetic strategies outlined in this guide, researchers can confidently ensure the quality and validity of their synthesized peptides, paving the way for reliable and reproducible scientific outcomes.

References

Navigating the Maze of Protective Chemistry: A Comparative Guide to Deprotection Reagent Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals orchestrating complex multi-step syntheses, the selective removal of protecting groups is a critical juncture that dictates the success and efficiency of their work. The ideal deprotection step removes the target protecting group with high yield and minimal impact on other functionalities within the molecule. However, the reality is often more complex, with the potential for cross-reactivity of deprotection reagents leading to unintended cleavage of other protecting groups. This guide provides an objective comparison of the cross-reactivity of common deprotection reagents for various protecting groups, supported by experimental data and detailed protocols to aid in the strategic planning of synthetic routes.

This comprehensive analysis focuses on the stability of common protecting groups for amines, alcohols, and carboxylic acids under four major classes of deprotection conditions: acidic, basic, hydrogenolytic, and fluoride-mediated. By understanding the nuances of this chemical interplay, chemists can make more informed decisions in selecting orthogonal or quasi-orthogonal protecting group strategies to maximize yield and purity.

Quantitative Comparison of Protecting Group Stability

The following tables summarize the stability of various protecting groups under common deprotection conditions. The data is presented as the percentage of the protecting group that remains intact after a typical deprotection reaction time. This allows for a direct comparison of the relative lability and potential for cross-reactivity.

Table 1: Stability of Amine Protecting Groups Under Various Deprotection Conditions

Protecting GroupDeprotection Reagent for Other GroupsConditionStability (% Remaining)
Boc 20% Piperidine in DMFBasic (Fmoc Deprotection)>99%
H₂, Pd/C, MeOHHydrogenolysis (Cbz/Bn Deprotection)>99%
Fmoc 50% TFA in DCMAcidic (Boc Deprotection)>99%[1]
H₂, Pd/C, MeOHHydrogenolysis (Cbz/Bn Deprotection)~0% (cleaved)[2]
Cbz 20% Piperidine in DMFBasic (Fmoc Deprotection)>99%
50% TFA in DCMAcidic (Boc Deprotection)Stable to moderately stable (cleavage can occur with strong acids)[2]
Bn 20% Piperidine in DMFBasic (Fmoc Deprotection)>99%
50% TFA in DCMAcidic (Boc Deprotection)Stable to moderately stable (cleavage can occur with strong acids)[3]

Table 2: Stability of Alcohol Protecting Groups Under Various Deprotection Conditions

Protecting GroupDeprotection Reagent for Other GroupsConditionRelative Rate of Cleavage (vs. TMS=1)
TMS Acetic Acid/THF/H₂O (pH ~3)Mildly Acidic1[4]
TES Acetic Acid/THF/H₂O (pH ~3)Mildly Acidic64
TBDMS Acetic Acid/THF/H₂O (pH ~3)Mildly Acidic20,000
TIPS Acetic Acid/THF/H₂O (pH ~3)Mildly Acidic700,000
TBDPS Acetic Acid/THF/H₂O (pH ~3)Mildly Acidic5,000,000
Bn 50% TFA in DCMAcidicStable (generally)
20% Piperidine in DMFBasic>99%
TBAF in THFFluoride-mediated>99%
PMB H₂, Pd/C, MeOHHydrogenolysis~0% (cleaved)
DDQ, DCM/H₂OOxidative~0% (cleaved)
MOM 50% TFA in DCMAcidic~0% (cleaved)
THP 50% TFA in DCMAcidic~0% (cleaved)

Table 3: Stability of Carboxylic Acid Protecting Groups Under Various Deprotection Conditions

Protecting GroupDeprotection Reagent for Other GroupsConditionStability (% Remaining)
Methyl Ester 50% TFA in DCMAcidic>99%
20% Piperidine in DMFBasic>99%
t-Butyl Ester H₂, Pd/C, MeOHHydrogenolysis>99%
20% Piperidine in DMFBasic>99%
Benzyl Ester 50% TFA in DCMAcidic>99%
20% Piperidine in DMFBasic>99%

Experimental Protocols

Detailed methodologies for key deprotection reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.

Acidic Deprotection of a Boc-Protected Amine

Reagents:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 10 mL per 1 mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C to room temperature and monitor the reaction progress by TLC or LC-MS. Typical reaction times are 30-60 minutes.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with a solvent like toluene or DCM to remove residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an organic solvent.

Basic Deprotection of an Fmoc-Protected Amine

Reagents:

  • Fmoc-protected substrate

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF (e.g., 10 mL per 1 mmol of substrate).

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The deprotection is typically very fast, with half-lives on the order of seconds to minutes. Monitor the reaction by TLC or LC-MS.

  • Upon completion (usually within 30 minutes), dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

Hydrogenolysis of a Cbz-Protected Amine

Reagents:

  • Cbz-protected substrate

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected substrate in MeOH or EtOH (e.g., 20 mL per 1 mmol of substrate).

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Purge the reaction flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (via a balloon or at 1 atm pressure).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours depending on the substrate.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry and should be handled with care.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Fluoride-Mediated Deprotection of a TBDMS-Protected Alcohol

Reagents:

  • TBDMS-protected substrate

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

Procedure:

  • Dissolve the TBDMS-protected substrate in anhydrous THF (e.g., 10 mL per 1 mmol of substrate).

  • Add the 1 M TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 30 minutes to several hours.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by flash chromatography.

Visualization of Orthogonality and Cross-Reactivity

The following diagrams, generated using the DOT language, illustrate the logical relationships between protecting groups and their deprotection reagents, highlighting both orthogonal and potentially cross-reactive pathways.

G cluster_amine Amine Protecting Groups cluster_reagents Deprotection Reagents Boc Boc Acid Acid (TFA) Boc->Acid Cleaved Base Base (Piperidine) Boc->Base Stable Hydrogenolysis H2, Pd/C Boc->Hydrogenolysis Stable Fmoc Fmoc Fmoc->Acid Stable Fmoc->Base Cleaved Cbz Cbz Cbz->Base Stable Cbz->Hydrogenolysis Cleaved

Orthogonality of Common Amine Protecting Groups.

G cluster_silyl Silyl Ether Protecting Groups cluster_reagents Deprotection Conditions TMS TMS Mild_Acid Mild Acid TMS->Mild_Acid Cleaved Fluoride Fluoride (TBAF) TMS->Fluoride Cleaved TES TES TES->Mild_Acid Cleaved TES->Fluoride Cleaved TBDMS TBDMS TBDMS->Mild_Acid Stable Strong_Acid Strong Acid TBDMS->Strong_Acid Cleaved TBDMS->Fluoride Cleaved TIPS TIPS TIPS->Mild_Acid Stable TIPS->Strong_Acid Cleaved TIPS->Fluoride Cleaved TBDPS TBDPS TBDPS->Mild_Acid Stable TBDPS->Strong_Acid Cleaved TBDPS->Fluoride Cleaved

Relative Stability of Silyl Ethers to Acidic Conditions.

References

A Comparative Guide to the Application of Boc-D-Asp(OBzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-tert-Butoxycarbonyl-D-aspartic acid β-benzyl ester, commonly referred to as Boc-D-Asp(OBzl)-OH, is a widely utilized amino acid derivative in the field of synthetic peptide chemistry. Its primary application lies in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS), where it serves as a key building block for introducing D-aspartic acid residues into peptide chains.[1][2] This guide provides a comprehensive comparison of this compound with its common alternatives, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Aspartic Acid Protecting Groups

The choice of side-chain protection for aspartic acid is critical in peptide synthesis, primarily to prevent the formation of aspartimide, a common and troublesome side product.[3][4] Aspartimide formation can lead to a mixture of α- and β-peptides, racemization, and purification difficulties.[3]

The performance of this compound is often compared with other aspartic acid derivatives, particularly those with alternative side-chain protecting groups such as cyclohexyl (cHex) esters, and with the orthogonal Fmoc/tBu strategy.

Table 1: Quantitative Comparison of Aspartate Side-Chain Protecting Groups in a Model Tetrapeptide

Protecting Group StrategyModel Peptide SequenceSynthesis/Cleavage ConditionKey Performance MetricResultReference
Boc-Asp(OBzl)-OH Model TetrapeptideHF-anisole (9:1, v/v) at 0°CRate of Aspartimide Formation73.6 x 10⁻⁶ s⁻¹
Boc-Asp(OcHex)-OH Model TetrapeptideHF-anisole (9:1, v/v) at 0°CRate of Aspartimide Formation~3x Slower than Bzl
Fmoc-Asp(OtBu)-OH H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine in DMF% Aspartimide-related impuritiesHigh
Fmoc-Asp(OMpe)-OH H-Val-Lys-Asp-Gly-Tyr-Ile-OH20% Piperidine in DMF% Aspartimide-related impuritiesSignificantly Reduced

Key Insights from Performance Data:

  • Aspartimide Formation in Boc Chemistry: The use of a benzyl ester for side-chain protection in this compound leads to a notable rate of aspartimide formation during the final hydrofluoric acid (HF) cleavage step. The alternative, Boc-D-Asp(OcHex)-OH, with its bulkier and more acid-stable cyclohexyl group, demonstrates a significantly reduced rate of this side reaction.

  • Comparison with Fmoc Chemistry: In the context of the more widely used Fmoc-SPPS, the standard tert-butyl (OtBu) protected aspartic acid is also prone to aspartimide formation, particularly in sequences with a C-terminal glycine, asparagine, or serine adjacent to the aspartic acid residue. The use of more sterically hindered protecting groups, such as 3-methylpent-3-yl (OMpe), has been shown to be highly effective at mitigating this side reaction.

Experimental Protocols

A detailed experimental protocol for the incorporation of this compound into a peptide sequence using manual Boc-SPPS is provided below. This protocol is based on established methodologies and can be adapted for automated synthesizers.

Representative Protocol for Boc-SPPS using this compound

  • Resin Preparation:

    • Swell Merrifield resin (1 g, 1.0 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

    • Wash the resin with DCM (3 x 15 mL).

  • Attachment of the First Amino Acid (if applicable, not this compound):

    • Couple the C-terminal Boc-protected amino acid to the resin using a standard procedure (e.g., cesium salt method).

  • Peptide Chain Elongation (Repeating Cycle):

    • Deprotection:

      • Wash the resin-bound peptide with DCM (3 x 15 mL).

      • Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 30 minutes.

      • Filter and wash the resin with DCM (3 x 15 mL) and isopropanol (2 x 15 mL).

    • Neutralization:

      • Wash the resin with DCM (3 x 15 mL).

      • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) and agitate for 10 minutes.

      • Filter and wash the resin with DCM (5 x 15 mL).

    • Coupling of this compound:

      • In a separate vessel, dissolve this compound (3 mmol), HBTU (2.9 mmol), and HOBt (3 mmol) in N,N-dimethylformamide (DMF, 10 mL).

      • Add DIEA (6 mmol) to the solution and pre-activate for 5 minutes.

      • Add the activated amino acid solution to the resin and agitate for 2 hours.

      • Monitor the coupling reaction using a qualitative method like the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Washing:

      • Filter the resin and wash thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL).

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin with DCM (3 x 15 mL) and dry under vacuum.

    • Transfer the dried peptide-resin to a specialized HF cleavage apparatus.

    • Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) and stir at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter and dry the crude peptide.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable aqueous buffer.

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the final product.

Signaling Pathways and Workflows

Logical Workflow for Selecting an Aspartic Acid Derivative in Peptide Synthesis

G start Start: Design of Peptide Sequence check_asp Does the sequence contain Asp? start->check_asp check_sensitivity Is the peptide sensitive to strong acid (HF)? check_asp->check_sensitivity Yes end_synthesis Proceed with Synthesis check_asp->end_synthesis No boc_strategy Select Boc-SPPS Strategy check_sensitivity->boc_strategy No fmoc_strategy Select Fmoc-SPPS Strategy check_sensitivity->fmoc_strategy Yes check_asp_gly Is the Asp residue followed by Gly, Asn, or Ser? boc_asp_obzl Use this compound (Standard) check_asp_gly->boc_asp_obzl No boc_asp_ochex Consider Boc-D-Asp(OcHex)-OH (Reduced Aspartimide Formation) check_asp_gly->boc_asp_ochex Yes fmoc_asp_otbu Use Fmoc-D-Asp(OtBu)-OH (Standard) check_asp_gly->fmoc_asp_otbu No fmoc_asp_bulky Consider Fmoc-D-Asp with bulky protecting group (e.g., OMpe) (Reduced Aspartimide Formation) check_asp_gly->fmoc_asp_bulky Yes boc_strategy->check_asp_gly fmoc_strategy->check_asp_gly boc_asp_obzl->end_synthesis boc_asp_ochex->end_synthesis fmoc_asp_otbu->end_synthesis fmoc_asp_bulky->end_synthesis

Caption: Decision workflow for selecting an appropriate aspartic acid derivative.

General Experimental Workflow for Boc-SPPS

G cluster_cycle Peptide Elongation Cycle deprotection 1. Deprotection (50% TFA/DCM) neutralization 2. Neutralization (10% DIEA/DCM) deprotection->neutralization coupling 3. Coupling (Boc-AA, HBTU/HOBt, DIEA) neutralization->coupling washing 4. Washing (DMF, DCM) coupling->washing washing->deprotection Repeat for each AA final_cleavage Final Cleavage & Deprotection (HF + Scavengers) washing->final_cleavage Final Cycle start Start: Resin Swelling first_aa Attach First Boc-AA to Resin start->first_aa first_aa->deprotection purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (MS, Analytical HPLC) purification->analysis end End: Pure Peptide analysis->end

References

A Comparative Guide to Coupling Reagents for Boc-D-Asp(OBzl)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is paramount for the successful solid-phase peptide synthesis (SPPS) of peptides containing the protected amino acid Boc-D-Asp(OBzl)-OH. The choice of reagent directly impacts coupling efficiency, yield, and the stereochemical integrity of the final peptide. This guide provides an objective comparison of three commonly used coupling reagents—HATU, HBTU, and DIC/HOBt—supported by illustrative experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reaction is critical, especially when dealing with sterically hindered amino acids or sequences prone to aggregation. The choice of coupling reagent can significantly influence the reaction kinetics and the purity of the crude peptide. Below is a summary of the performance of HATU, HBTU, and DIC/HOBt in the context of coupling this compound.

Coupling ReagentClassTypical Coupling TimeCoupling EfficiencyRacemization PotentialKey Characteristics
HATU Aminium Salt15 - 45 minutes>99%Very LowHighly reactive, often superior for hindered couplings. The HOAt leaving group actively participates in the reaction, accelerating the coupling and minimizing racemization.[1]
HBTU Aminium Salt30 - 60 minutes~98-99%LowA reliable and widely used coupling reagent. While effective, it can be slightly less reactive than HATU for challenging couplings.[2]
DIC/HOBt Carbodiimide/Additive1 - 4 hours~95-98%Low to ModerateA cost-effective option. The reaction is generally slower, and the efficiency is highly dependent on the HOBt additive to suppress racemization.[3]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for reproducible results in SPPS. The following protocols are tailored for the coupling of this compound to a resin-bound peptide with a free N-terminal amine using a Boc/Bzl protection strategy.

General Boc-SPPS Cycle Workflow

The following diagram illustrates a standard cycle in Boc-strategy solid-phase peptide synthesis.

SPPS_Workflow Resin Peptide-Resin Boc_Deprotection Boc Deprotection (TFA in DCM) Resin->Boc_Deprotection 1. Neutralization Neutralization (DIEA in DMF) Boc_Deprotection->Neutralization 2. Coupling Coupling of This compound Neutralization->Coupling 3. Washing Washing (DMF, DCM) Coupling->Washing 4. Next_Cycle Next Cycle or Final Cleavage Washing->Next_Cycle 5.

Caption: A typical cycle of Boc-strategy solid-phase peptide synthesis.

Protocol 1: Coupling with HATU
  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (6 equivalents) to the amino acid/HATU mixture and vortex for 1-2 minutes.

  • Coupling Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 45 minutes.

  • Monitoring: Monitor the reaction completion using the Kaiser test. A negative result indicates the absence of free primary amines.

  • Washing: Once the reaction is complete, thoroughly wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times).

Protocol 2: Coupling with HBTU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. It is recommended to also add 1-Hydroxybenzotriazole (HOBt) (3 equivalents) to further suppress potential racemization.

  • Base Addition: Add DIEA (6 equivalents) to the activation mixture.

  • Coupling Reaction: Add the activated solution to the resin and agitate at room temperature for 1 hour.

  • Monitoring: Check for reaction completion with the Kaiser test.

  • Washing: After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times).

Protocol 3: Coupling with DIC/HOBt
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction: Add the pre-activated amino acid solution to the resin and agitate at room temperature for 2 to 4 hours.

  • Monitoring: Monitor the progress of the reaction with the Kaiser test. Due to the slower nature of this coupling method, the reaction may require a longer time to reach completion.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Mechanism of Action and Potential Side Reactions

The selection of a coupling reagent influences not only the efficiency of peptide bond formation but also the potential for side reactions. A primary concern with aspartic acid derivatives is the formation of an aspartimide intermediate, which can lead to racemization and the formation of β-aspartyl peptides.

Side_Reaction cluster_main Desired Pathway cluster_side Side Reaction Pathway Activated_Asp Activated This compound Peptide_Bond Peptide Bond Formation Activated_Asp->Peptide_Bond Coupling Aspartimide Aspartimide Formation Activated_Asp->Aspartimide Racemization Racemization Aspartimide->Racemization Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide

Caption: Desired coupling pathway versus the aspartimide-mediated side reaction.

Modern coupling reagents like HATU are designed to accelerate the rate of the desired peptide bond formation, thereby kinetically disfavoring the formation of the aspartimide intermediate. The addition of HOBt or its derivatives in other coupling methods serves a similar purpose by forming a more stable activated ester that is less prone to cyclization.

Conclusion

For the coupling of this compound in solid-phase peptide synthesis, HATU emerges as a superior reagent, offering high efficiency and minimal risk of racemization, albeit at a higher cost. HBTU presents a reliable and slightly more economical alternative, while the DIC/HOBt system is the most cost-effective but requires longer reaction times and careful monitoring to ensure complete coupling and minimize side reactions. The choice of reagent should be guided by the specific requirements of the synthesis, including the complexity of the peptide, the desired purity, and budgetary considerations. The provided protocols offer a starting point for the successful incorporation of this compound into synthetic peptides.

References

A Comparative Guide to Aspartic Acid Protection Strategies for Minimizing Epimerization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epimerization of amino acids during solid-phase peptide synthesis (SPPS) is a critical challenge that can compromise the purity, biological activity, and therapeutic potential of synthetic peptides. Aspartic acid (Asp) is particularly susceptible to this side reaction, primarily through the formation of an aspartimide intermediate, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser. This guide provides an objective comparison of various Asp protection strategies, supported by experimental data, to assist researchers in making informed decisions to minimize epimerization and enhance peptide purity.

The Challenge of Aspartimide Formation

During Fmoc-based SPPS, the repeated exposure to basic conditions for Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate. This intermediate can then be cleaved by piperidine or residual water to yield not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide and epimerized D-aspartyl peptides. These byproducts often co-elute with the target peptide during purification and are difficult to detect by mass spectrometry, posing significant challenges to obtaining pure synthetic peptides.

Comparative Performance of Aspartic Acid Protecting Groups

The choice of the side-chain protecting group for aspartic acid is a crucial factor in mitigating aspartimide formation. Sterically hindered protecting groups can physically block the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, thus suppressing the formation of the aspartimide ring.

The following table summarizes quantitative data on the extent of aspartimide-related byproduct formation for different protecting groups. The data is based on studies of the model peptide scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is highly prone to aspartimide formation at the Asp-Gly linkage. The peptide-resins were subjected to extended treatment with 20% piperidine in DMF to simulate the cumulative effect of multiple deprotection cycles in a long synthesis.[1]

Protecting Group% Target Peptide (L-α-Asp)% Aspartimide & Piperidide Adducts% D-Aspartyl PeptideTotal % Undesired Products
Fmoc-Asp(OtBu)-OH 48.943.87.351.1
Fmoc-Asp(OMpe)-OH 86.111.22.713.9
Fmoc-Asp(OBno)-OH 98.9 0.8 0.3 1.1

Data compiled from comparative studies and normalized for comparison.[1][2]

Key Observations:

  • Fmoc-Asp(OtBu)-OH , the most common and cost-effective option, offers the least protection and results in significant formation of aspartimide-related impurities.

  • Fmoc-Asp(OMpe)-OH , a bulkier protecting group, provides a substantial improvement over OtBu by sterically hindering aspartimide formation.

  • Fmoc-Asp(OBno)-OH demonstrates superior performance, with minimal byproduct formation, making it an excellent choice for the synthesis of peptides containing sequences prone to aspartimide formation.

Backbone Protection: An Alternative Strategy

An alternative and highly effective strategy to completely prevent aspartimide formation is the use of a backbone protecting group on the residue C-terminal to the Asp. The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group. By modifying the backbone amide nitrogen, the nucleophilicity of the nitrogen is eliminated, thus preventing the initial cyclization step required for aspartimide formation. This is often achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .

Experimental Protocols

Synthesis of Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-OH)

This protocol describes the manual solid-phase synthesis of the scorpion toxin II model peptide on Rink Amide resin.

Materials:

  • Rink Amide resin (0.5 mmol/g substitution)

  • Fmoc-amino acids (Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asp(PG)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH) where PG is OtBu, OMpe, or OBno.

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Washing and Drying: Wash the resin with DMF (5 times) and DCM (5 times), then dry under vacuum.

  • Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Isolation: Centrifuge the peptide, decant the ether, and dry the peptide pellet.

Aspartimide Formation Stress Test

This protocol is designed to evaluate the stability of different Asp protecting groups under prolonged basic conditions, simulating a lengthy peptide synthesis.

  • After the coupling of the Gly residue following the Asp, wash the peptidyl-resin with DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 18 hours at room temperature.

  • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

  • Cleave the peptide from the resin as described in the synthesis protocol.

HPLC Analysis of Crude Peptide

Instrumentation:

  • Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • UV detector set at 214 nm and 280 nm.

Mobile Phases:

  • A: 0.1% TFA in water

  • B: 0.1% TFA in acetonitrile

Gradient:

A linear gradient from 5% to 65% B over 30 minutes is typically used, but may need to be optimized for baseline separation of all byproducts.

Procedure:

  • Dissolve the crude peptide in mobile phase A.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas of the target peptide and all related impurities.

  • Confirm the identity of the peaks by mass spectrometry.

Visualizing the Process

To better understand the chemical pathways and experimental workflows, the following diagrams have been generated.

Aspartimide_Formation Fmoc-Asp(PG)-Peptide Fmoc-Asp(PG)-Peptide Deprotonated Amide Deprotonated Amide Fmoc-Asp(PG)-Peptide->Deprotonated Amide Piperidine Aspartimide Intermediate Aspartimide Intermediate Deprotonated Amide->Aspartimide Intermediate Intramolecular Cyclization L-α-Aspartyl Peptide L-α-Aspartyl Peptide Aspartimide Intermediate->L-α-Aspartyl Peptide Hydrolysis L-β-Aspartyl Peptide L-β-Aspartyl Peptide Aspartimide Intermediate->L-β-Aspartyl Peptide Hydrolysis D-α/β-Aspartyl Peptides D-α/β-Aspartyl Peptides Aspartimide Intermediate->D-α/β-Aspartyl Peptides Epimerization & Hydrolysis Piperidide Adducts Piperidide Adducts Aspartimide Intermediate->Piperidide Adducts Piperidine Attack Experimental_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage & Purification Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing_1 Washing_1 Fmoc Deprotection->Washing_1 DMF, DCM Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Washing_2 Washing_2 Amino Acid Coupling->Washing_2 DMF, DCM Repeat Cycles Repeat Cycles Washing_2->Repeat Cycles Final Deprotection Final Deprotection Repeat Cycles->Final Deprotection Cleavage from Resin Cleavage from Resin Final Deprotection->Cleavage from Resin TFA Cocktail Peptide Precipitation Peptide Precipitation Cleavage from Resin->Peptide Precipitation Cold Ether HPLC Analysis HPLC Analysis Peptide Precipitation->HPLC Analysis MS Confirmation MS Confirmation HPLC Analysis->MS Confirmation

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Boc-D-Asp(OBzl)-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-D-Asp(OBzl)-OH, a common reagent in peptide synthesis. Adherence to these procedures is critical for protecting both laboratory personnel and the environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. The work area should also be well-ventilated.[1]

Protective EquipmentSpecification
Eye ProtectionEyeshields or splash goggles[2]
Hand ProtectionChemical impermeable gloves[1]
Respiratory ProtectionType N95 (US) or equivalent respirator
Body ProtectionFull suit and boots

Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not breathe dust or aerosols.

  • Use non-sparking tools to prevent ignition.

  • Keep away from heat and sources of ignition.

  • Wash hands thoroughly after handling.

Accidental Release and Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

Small Spills:

  • Ensure adequate ventilation and remove all sources of ignition.

  • Wear the prescribed personal protective equipment.

  • Use appropriate tools to carefully collect the spilled solid and place it into a suitable, closed container for waste disposal.

Large Spills:

  • Evacuate personnel to a safe area, keeping people away from and upwind of the spill.

  • Prevent further leakage or spillage if it is safe to do so.

  • Use a shovel to collect the material and place it into a convenient waste disposal container.

  • Do not let the chemical enter drains, as discharge into the environment must be avoided.

Disposal Procedures

Proper disposal of this compound and its containers is a critical step in the chemical management lifecycle. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

Chemical Disposal:

  • The primary recommended method of disposal is through a licensed chemical destruction plant.

  • Alternatively, controlled incineration with flue gas scrubbing is a suitable method.

  • Crucially, do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.

Container Disposal:

  • Containers should be triple-rinsed (or the equivalent).

  • After rinsing, the containers can be offered for recycling or reconditioning.

  • Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste spill Accidental Spill? start->spill container_disposal Empty Container Disposal start->container_disposal small_spill Small Spill: 1. Wear PPE 2. Collect with tools 3. Place in sealed container spill->small_spill Yes (Small) large_spill Large Spill: 1. Evacuate area 2. Wear PPE 3. Shovel into sealed container 4. Prevent entry to drains spill->large_spill Yes (Large) waste_container Waste in Sealed Container spill->waste_container No (Routine Waste) small_spill->waste_container large_spill->waste_container disposal_method Select Disposal Method waste_container->disposal_method incineration Controlled Incineration with Flue Gas Scrubbing disposal_method->incineration Option 1 chemical_plant Licensed Chemical Destruction Plant disposal_method->chemical_plant Option 2 end End: Proper Disposal incineration->end chemical_plant->end rinse Triple Rinse Container container_disposal->rinse recycle Recycle or Recondition rinse->recycle landfill Puncture and Landfill rinse->landfill

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-Asp(OBzl)-OH
Reactant of Route 2
Reactant of Route 2
Boc-D-Asp(OBzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.